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  • Product: 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
  • CAS: 1092288-84-0

Core Science & Biosynthesis

Foundational

synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the Synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Abstract The 5-arylcyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science, servi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

Abstract

The 5-arylcyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science, serving as a crucial intermediate for a diverse range of biologically active compounds and functional materials. This technical guide provides a comprehensive exploration of the synthesis of a specific derivative, 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. We delve into the strategic considerations behind the synthetic design, offer a detailed mechanistic analysis of the core chemical transformations, and present a robust, step-by-step experimental protocol for its preparation. This document is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical insights required for the successful synthesis and application of this versatile chemical entity.

Introduction and Strategic Significance

Cyclohexane-1,3-dione derivatives are foundational building blocks in organic synthesis. Their unique chemical architecture, characterized by a highly reactive methylene group flanked by two carbonyls, makes them exceptionally versatile precursors for a wide array of complex molecules.[1] These scaffolds are integral to the synthesis of natural products, bioactive alkaloids, and various heterocyclic systems such as acridinediones and chromenones.[1][2]

The biological importance of this class of compounds is well-documented, with derivatives exhibiting potent herbicidal, pesticidal, anticancer, and antimicrobial activities.[2][3][4] The introduction of a substituted phenyl ring at the 5-position, as in our target molecule, 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, further enhances its potential as a scaffold for novel therapeutic agents. The 2,5-dimethoxyphenyl moiety is a key feature in several pharmacologically active compounds, and its incorporation into the cyclohexane-1,3-dione framework presents an attractive strategy for modulating biological activity and exploring new chemical space.

This guide focuses on the most efficient and reliable synthetic route to 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, proceeding via a tandem Knoevenagel condensation and subsequent Michael addition reaction. This approach is valued for its operational simplicity, atom economy, and the use of readily available starting materials.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione points to a strategic disconnection at the C-C bond formed during the Michael addition. This reveals the key intermediate, a 2-(2,5-dimethoxybenzylidene)cyclohexane-1,3-dione, which is itself the product of a Knoevenagel condensation.

G Target 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Disconnect1 C-C Bond Disconnection (Michael Reaction) Target->Disconnect1 Intermediate 2-(2,5-dimethoxybenzylidene) cyclohexane-1,3-dione (Knoevenagel Adduct) Disconnect1->Intermediate SM2 Cyclohexane-1,3-dione Disconnect1->SM2 Disconnect2 C=C Bond Disconnection (Knoevenagel Condensation) Intermediate->Disconnect2 SM1 2,5-Dimethoxybenzaldehyde Disconnect2->SM1 Disconnect2->SM2

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis logically leads to a forward synthesis involving the reaction of 2,5-dimethoxybenzaldehyde with two equivalents of cyclohexane-1,3-dione. This transformation can be executed in a single pot, leveraging a tandem reaction sequence that combines two classical name reactions.[5]

The Core Strategy: Tandem Knoevenagel/Michael Reaction The synthesis hinges on a base- or acid-catalyzed reaction between an aryl aldehyde and an active methylene compound.[5]

  • Knoevenagel Condensation: The first step involves the condensation of 2,5-dimethoxybenzaldehyde with one equivalent of cyclohexane-1,3-dione to form an α,β-unsaturated diketone. This reaction is typically facilitated by a weak base and involves the formation of a new carbon-carbon double bond.

  • Michael Addition: The Knoevenagel adduct, being an excellent Michael acceptor, is then attacked in situ by the enolate of a second equivalent of cyclohexane-1,3-dione.[6] This 1,4-conjugate addition forms the final carbon-carbon bond, yielding the desired product.

This one-pot approach is highly efficient, avoiding the need to isolate the intermediate, which can sometimes be unstable.[7]

Mechanistic Deep Dive

A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds through two distinct, yet interconnected, catalytic cycles.

G cluster_knoevenagel Part 1: Knoevenagel Condensation cluster_michael Part 2: Michael Addition CHD Cyclohexane-1,3-dione Enolate1 Enolate Nucleophile CHD->Enolate1 Base (cat.) Adduct1 Aldol Adduct Enolate1->Adduct1 Nucleophilic Attack Aldehyde 2,5-Dimethoxy- benzaldehyde Aldehyde->Adduct1 Knoevenagel_Product α,β-Unsaturated Ketone (Michael Acceptor) Adduct1->Knoevenagel_Product -H₂O Enolate2 Enolate Nucleophile Final_Product_Enol Enol Intermediate Knoevenagel_Product->Final_Product_Enol CHD2 Cyclohexane-1,3-dione CHD2->Enolate2 Base (cat.) Enolate2->Final_Product_Enol 1,4-Conjugate Attack Final_Product 5-(2,5-Dimethoxyphenyl) cyclohexane-1,3-dione Final_Product_Enol->Final_Product Tautomerization

Figure 2: Simplified reaction mechanism pathway.

Causality in Experimental Choices:

  • Catalyst Selection: While this reaction can proceed without a catalyst, the use of a mild base like piperidine, pyrrolidine, or an ionic liquid like 2-hydroxyethylammonium formate can significantly accelerate both stages.[7][8] The base serves to deprotonate the active methylene protons of cyclohexane-1,3-dione, generating the requisite enolate nucleophile for both the initial condensation and the subsequent Michael addition.

  • Solvent: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol can facilitate proton transfer steps, while higher boiling aprotic solvents like toluene or DMF can be used to drive the Knoevenagel dehydration by azeotropic removal of water.[5] For environmental considerations, solvent-free or aqueous conditions have also been explored for similar transformations.

  • Stoichiometry: A slight excess of cyclohexane-1,3-dione (e.g., 2.1 equivalents) is often used relative to the aldehyde (1.0 equivalent) to ensure the complete consumption of the aldehyde and drive the reaction equilibrium towards the final product.

Experimental Protocol and Data

This section provides a self-validating, step-by-step methodology for the synthesis of the target compound.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
2,5-DimethoxybenzaldehydeC₉H₁₀O₃166.171.66 g (10 mmol)Starting material
Cyclohexane-1,3-dioneC₆H₈O₂112.132.36 g (21 mmol)Michael donor/acceptor precursor
PiperidineC₅H₁₁N85.150.1 mLCatalyst
Ethanol (Absolute)C₂H₅OH46.0750 mLSolvent
Hydrochloric Acid (Conc.)HCl36.46~1-2 mLFor acidification
Ethyl AcetateC₄H₈O₂88.11As neededExtraction solvent
HexaneC₆H₁₄86.18As neededRecrystallization/Chromatography
Anhydrous MgSO₄MgSO₄120.37As neededDrying agent

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, Buchner funnel, standard glassware.

Step-by-Step Synthesis Workflow

G start Start reagents Combine 2,5-Dimethoxybenzaldehyde, Cyclohexane-1,3-dione, and Ethanol in a 100 mL RBF start->reagents catalyst Add Piperidine (catalyst) and stir to dissolve reagents->catalyst reflux Heat the mixture to reflux (approx. 80°C) for 4-6 hours catalyst->reflux monitor Monitor reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) reflux->monitor cool Cool reaction mixture to room temperature monitor->cool evaporate Remove ethanol via rotary evaporation cool->evaporate dissolve Dissolve residue in Ethyl Acetate (50 mL) and Water (50 mL) evaporate->dissolve separate Transfer to separatory funnel. Separate aqueous and organic layers dissolve->separate extract Extract aqueous layer with Ethyl Acetate (2 x 25 mL) separate->extract combine Combine all organic layers extract->combine wash Wash organic layer with brine, dry over anhydrous MgSO₄ combine->wash filter Filter and concentrate in vacuo to obtain crude product wash->filter purify Purify by recrystallization (e.g., from Ethyl Acetate/Hexane) or column chromatography filter->purify end End: Characterize Pure Product purify->end

Figure 3: Experimental synthesis and work-up workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethoxybenzaldehyde (1.66 g, 10 mmol), cyclohexane-1,3-dione (2.36 g, 21 mmol), and absolute ethanol (50 mL).

  • Catalyst Addition: Add piperidine (0.1 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL) to remove the piperidine catalyst, followed by a wash with saturated sodium chloride (brine) solution (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexane solvent system. If necessary, flash column chromatography on silica gel can be employed for higher purity.

Characterization Data

The identity and purity of the final product, 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, must be confirmed through spectroscopic analysis.

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~6.7-6.8 (m, 3H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.75 (s, 3H, OCH₃), ~3.5 (m, 1H, CH-Ar), ~2.4-2.8 (m, 8H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~200-210 (C=O), ~153 (Ar-C-O), ~151 (Ar-C-O), ~130 (Ar-C), ~112-118 (Ar-CH), ~56 (OCH₃), ~55 (OCH₃), ~40-50 (CH₂), ~35 (CH-Ar)
IR (KBr, cm⁻¹)~2950 (C-H), ~1710-1735 (C=O, ketone), ~1600 (C=C, aromatic), ~1220 (C-O, ether)
Mass Spec (ESI+) m/z: [M+H]⁺ expected at 305.1389

Conclusion

The via a tandem Knoevenagel condensation/Michael addition pathway represents an efficient, reliable, and scalable method for accessing this valuable chemical intermediate. The procedure leverages fundamental, well-understood organic reactions to construct a molecule with significant potential for applications in drug discovery and materials science. By understanding the mechanistic underpinnings and following a robust experimental protocol, researchers can confidently synthesize this compound as a platform for further chemical exploration and innovation.

References

  • Sharma, D., Bandna, Shil, A. K., Singh, B., & Das, P. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199–1204. Available at: [Link]

  • Chinnamanayakar, R., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 209-215. Available at: [Link]

  • Kumar, D., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5483–5495. Available at: [Link]

  • Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S. Patent No. 8,916,723 B2.
  • Das, P., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. WIPO Patent Application WO/2011/117881 A2.
  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Tetrahedron, 171(2), 134395. Available at: [Link]

  • jOeCHEM. (2020, January 27). Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. Available at: [Link]

  • Bayer Aktiengesellschaft. (1989). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. European Patent No. EP 0 195 053 B1.
  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. Available at: [Link]

  • Singh, S., & Singh, P. (n.d.). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. SIRJANA JOURNAL, 54(3). Available at: [Link]

  • Singh, M. S., & Singh, P. K. (2014). Domino Knoevenagel condensation, Michael addition, and cyclization using ionic liquid, 2-hydroxyethylammonium formate, as a recoverable catalyst. ResearchGate. Available at: [Link]

  • YouTube. (2020, November 2). CHEM 3810 Expt 7 Synthesis of Dimedone by Michael Addition and Intramolecular Claisen Condensation. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Bédard, A.-C., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Tetrahedron, 75(40), 130571. Available at: [Link]

  • Wikipedia. (n.d.). Dimedone. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Chemical Properties and Synthetic Pathways of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(2,5-Dimethoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. As a member of the substituted cyclohexane-1,3-dione class, this compound holds significant promise as a versatile intermediate in the synthesis of biologically active molecules. This document delves into the structural features, reactivity, and analytical characterization of this compound class, drawing on data from closely related analogues to provide a thorough understanding for researchers in organic synthesis and drug discovery.

Introduction: The Versatile Scaffold of Cyclohexane-1,3-diones

Cyclohexane-1,3-dione derivatives are a class of organic compounds that have garnered considerable attention in synthetic and medicinal chemistry. Their utility stems from a highly functionalized six-membered ring system, featuring two carbonyl groups and an active methylene group. This arrangement provides a rich landscape for a variety of chemical transformations, making them valuable precursors for a plethora of complex molecules, including natural products, heterocyclic compounds, and pharmacologically active agents.[1] The parent compound, cyclohexane-1,3-dione, is a stable, crystalline solid that serves as a fundamental building block in organic synthesis.[2]

The introduction of a substituted phenyl ring at the 5-position, as in the case of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, significantly influences the molecule's steric and electronic properties. This, in turn, can modulate its reactivity and biological activity, opening avenues for the development of novel therapeutic agents and other functional molecules. The broader class of 5-substituted cyclohexane-1,3-dione derivatives has been explored for various applications, including herbicidal and plant growth-regulating properties.[3][4]

Physicochemical Properties

PropertyPredicted/Inferred Value for 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dioneData from Analogues
Molecular Formula C₁₄H₁₆O₄C₁₃H₁₄O₃ (for monomethoxy analogues)[5]
Molecular Weight 248.27 g/mol 218.25 g/mol (for monomethoxy analogues)[5]
Appearance Likely a white to off-white solidWhite to light yellow solid (for 5-(4-methoxyphenyl)cyclohexane-1,3-dione)[2]
Melting Point Predicted to be in the range of 150-190 °C179.5-183.5 °C (for 5-(4-methoxyphenyl)cyclohexane-1,3-dione)[2]
Solubility Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.The parent cyclohexane-1,3-dione is slightly soluble in water and soluble in ethanol, ether, and chloroform.[2]
pKa The acidic proton is on the active methylene carbon (C2), with an estimated pKa around 5-6, similar to the parent compound.The pKa of the parent cyclohexane-1,3-dione is approximately 5.26.[6]

Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of cyclohexane-1,3-diones is their existence in tautomeric forms. The diketo form is in equilibrium with its enol tautomer. For the parent cyclohexane-1,3-dione, the enol form is predominant in solution.[6] This tautomerism is crucial as it dictates the reactivity of the molecule, with the enol form providing a nucleophilic double bond and a hydroxyl group for further reactions.

Caption: Keto-enol tautomerism in cyclohexane-1,3-diones.

Synthesis and Reactivity

The synthesis of 5-aryl-cyclohexane-1,3-diones is typically achieved through a Michael-Claisen condensation reaction. A general synthetic pathway is outlined in U.S. Patent US8916723B2, which describes the preparation of substituted cyclohexane-1,3-dione compounds.[3]

General Synthetic Workflow:

SynthesisWorkflow Start Starting Materials: - 2,5-Dimethoxybenzaldehyde - Malonic acid ester Step1 Knoevenagel Condensation Start->Step1 Intermediate1 Arylidenemalonic Ester Step1->Intermediate1 Step2 Michael Addition (with a ketone or enolate) Intermediate1->Step2 Intermediate2 Adduct Step2->Intermediate2 Step3 Dieckmann Condensation (Intramolecular Claisen) Intermediate2->Step3 Product 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Step3->Product

Caption: General synthetic workflow for 5-aryl-cyclohexane-1,3-diones.

Experimental Protocol (Adapted from General Procedures):

  • Knoevenagel Condensation: 2,5-Dimethoxybenzaldehyde is reacted with a malonic acid ester (e.g., diethyl malonate) in the presence of a base (e.g., piperidine) to form the corresponding arylidenemalonic ester.

  • Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with an enolate, typically derived from a ketone like acetone.

  • Dieckmann Condensation: The intermediate from the Michael addition undergoes an intramolecular Claisen (Dieckmann) condensation, followed by hydrolysis and decarboxylation to yield the final 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione product.

Key Reactivity:

The chemical reactivity of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is centered around three main features:

  • The Active Methylene Group (C2): These protons are acidic and can be easily removed by a base to form a nucleophilic enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylations and aldol condensations.

  • The Carbonyl Groups (C1 and C3): These groups are susceptible to nucleophilic attack and can be involved in reactions such as reductions, reductive aminations, and the formation of heterocycles.

  • The Enol Tautomer: The enolic double bond can act as a nucleophile in reactions like Michael additions and can be functionalized in various ways.

Potential Applications in Drug Discovery and Organic Synthesis

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry.[1] Derivatives have been reported to exhibit a wide range of biological activities, including herbicidal, anti-inflammatory, and anticancer properties.[3][7] While specific studies on 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione are limited, its structural similarity to other biologically active diones suggests potential for further investigation.

Potential Areas of Application:

  • Intermediate for Heterocycle Synthesis: The reactive nature of the dione allows for its use as a precursor in the synthesis of various heterocyclic systems, which are common motifs in pharmaceuticals.[1]

  • Scaffold for Kinase Inhibitors: The cyclohexane-1,3-dione core has been identified in compounds with potent c-Met enzymatic activity, a target in cancer therapy.[7]

  • Development of Novel Herbicides: Given the known herbicidal activity of this class of compounds, new derivatives could be explored for improved efficacy and selectivity.[3]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the dimethoxyphenyl group, the methoxy groups, and the protons on the cyclohexane ring. The chemical shifts and coupling patterns would be crucial for structural elucidation.

    • ¹³C NMR would provide signals for all the carbon atoms, including the two carbonyl carbons and the carbons of the aromatic ring.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl groups (around 1700-1730 cm⁻¹) and the C-O stretching of the methoxy groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the synthesized compound.

Conclusion

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is a compound with significant potential as a building block in organic synthesis and drug discovery. Its versatile reactivity, stemming from the dione and active methylene functionalities, allows for the construction of complex molecular architectures. While specific data for this particular derivative is sparse, the well-established chemistry of the cyclohexane-1,3-dione class provides a solid foundation for its further exploration. This technical guide serves as a starting point for researchers interested in harnessing the synthetic potential of this promising molecule.

References

  • Ghosh, P., & et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S.
  • Sharma, D., & et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Wikipedia. (2023). 1,3-Cyclohexanedione. [Link]

  • Ghosh, P., & et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • PubChem. (n.d.). 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. [Link]

Sources

Foundational

A Technical Guide to the Biological Investigation of Novel Cyclohexane-1,3-dione Derivatives

A Foreword on 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione: An extensive review of the current scientific literature reveals a notable absence of specific research on the biological activity of 5-(2,5-Dimethoxyphenyl)cyc...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione: An extensive review of the current scientific literature reveals a notable absence of specific research on the biological activity of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. To provide a valuable and scientifically grounded resource, this guide will focus on the broader, well-documented class of cyclohexane-1,3-dione derivatives. This framework will serve as an in-depth technical blueprint for researchers, scientists, and drug development professionals to approach the investigation of novel analogues like 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

Introduction: The Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione moiety is a versatile and privileged scaffold in medicinal chemistry and agrochemistry.[1][2] Its unique chemical properties, stemming from the presence of highly active methylene and dicarbonyl groups, allow for extensive synthetic modification, making it a cornerstone for generating diverse molecular libraries.[1][2] Derivatives of this core structure have demonstrated a vast spectrum of biological activities, including herbicidal, antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

The subject of this guide, 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, represents a novel, uncharacterized entity within this chemical class. The strategic placement of a dimethoxyphenyl group at the 5-position presents an intriguing prospect for novel biological interactions. This document outlines a systematic, field-proven approach to elucidate the potential therapeutic or biological value of such a compound, from initial synthesis and computational screening to detailed mechanistic studies.

Established Biological Activities of the Cyclohexane-1,3-dione Class

Derivatives of cyclohexane-1,3-dione are recognized for their wide array of biological effects. Understanding these established activities provides a logical starting point for predicting the potential functions of a novel analogue.

Herbicidal and Plant Growth-Regulating Activity

Historically, cyclohexane-1,3-dione derivatives have been prominent in agriculture.[3][4][5] A significant class of these compounds functions by inhibiting acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.[6] This inhibition leads to selective herbicidal action against grass species while sparing broad-leaved crops.[6] Another key target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is vital for plastoquinone and tocopherol biosynthesis in plants.[7][8] The ability of the dione moiety to chelate the ferrous ion in the enzyme's active site is critical to this inhibitory action.[7]

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[9][10] These compounds have shown inhibitory effects against a variety of cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal cancer, and hepatocellular carcinoma.[11] One of the primary mechanisms involves the inhibition of receptor tyrosine kinases (RTKs), such as c-Met, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and metastasis.[11][12] Certain derivatives have demonstrated potent c-Met enzymatic inhibition with IC₅₀ values in the nanomolar range.[12]

Antimicrobial Activity

The cyclohexane-1,3-dione scaffold has also been exploited to develop agents with antibacterial and antifungal properties.[1][13][14] Some derivatives, particularly cyclohexane triones, are active against Gram-positive bacteria by inhibiting the transport of low-molecular-weight substances across the bacterial cytoplasmic membrane.[13] Other synthesized derivatives have shown significant activity against pathogens like P. aeruginosa, S. aureus, and B. subtilis.[14]

Other Biological Activities

The structural versatility of this class has led to the discovery of compounds with a broad range of other pharmacological effects, including:

  • Anti-inflammatory and Analgesic [1][2]

  • Antiviral and Antimalarial [1][2]

  • Antioxidant [15]

A Strategic Workflow for Characterizing a Novel Derivative

This section outlines a comprehensive, multi-stage research program to systematically evaluate the biological activity of a novel compound such as 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Assessment a Synthesis & Purification b In Silico Screening (Target Prediction) a->b d Target-Based Assays (e.g., Kinase Inhibition, Enzyme Activity) b->d Based on prediction c Primary Broad-Spectrum Assays (e.g., Antiproliferative, Antimicrobial) c->d If hits in broad screen e Hit Validation & Dose-Response d->e f Cellular Pathway Analysis (Western Blot, qPCR) e->f g Binding Affinity Studies (SPR, ITC) f->g h Structure-Activity Relationship (SAR) (Analogue Synthesis) g->h i In Vivo Efficacy Models h->i j ADME/Tox Profiling i->j

Caption: A phased workflow for novel compound characterization.

Phase 1: Synthesis and In Silico Assessment

3.1.1 Protocol: Chemical Synthesis The synthesis of 5-substituted cyclohexane-1,3-diones is typically achieved via a Michael-Claisen condensation reaction.[4] This one-pot process is efficient and utilizes readily available starting materials.

  • Objective: To synthesize and purify 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

  • Materials: 2,5-Dimethoxybenzyl acetone (or a suitable precursor), α,β-unsaturated ester (e.g., ethyl acrylate), strong base (e.g., sodium hydride), anhydrous solvent (e.g., toluene), quenching agent (e.g., dilute HCl), extraction solvent (e.g., ethyl acetate), silica gel for chromatography.

  • Procedure:

    • Suspend sodium hydride in anhydrous toluene under an inert atmosphere (e.g., Nitrogen).

    • Add the substituted acetone dropwise to the suspension at 0°C and stir for 30 minutes.

    • Add the α,β-unsaturated ester dropwise and allow the reaction to warm to room temperature, followed by heating to reflux for 4-6 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0°C and carefully quench with dilute HCl until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

3.1.2 In Silico Screening Before extensive wet-lab experiments, computational methods can predict potential biological targets, saving significant resources. Molecular docking studies can assess the binding affinity of the novel compound against a library of known protein structures, particularly those targeted by other cyclohexane-1,3-dione derivatives (e.g., tyrosine kinases, HPPD).[16]

Phase 2: In Vitro Biological Screening

3.2.1 Protocol: Anticancer Cytotoxicity Assay (MTT Assay) The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.[16]

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Materials: Human cancer cell lines (e.g., A549 lung cancer, HT-29 colon cancer), complete cell culture medium, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO, phosphate-buffered saline (PBS).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability percentage and determine the IC₅₀ (half-maximal inhibitory concentration) value.

3.2.2 Data Presentation: Comparative Cytotoxicity Data from these screens should be tabulated to compare the compound's potency across different cell lines.

Cell LineHistologyTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549Lung CarcinomaExperimental Value0.85
HT-29Colorectal AdenocarcinomaExperimental Value1.20
U87MGGlioblastomaExperimental Value1.55
SMMC-7721Hepatocellular CarcinomaExperimental Value0.95
Phase 3: Mechanism of Action (MoA) Elucidation

If the compound shows promising activity in primary screens, the next crucial step is to identify its molecular mechanism.

3.3.1 Target Identification and Pathway Analysis Based on the known targets of the chemical class and the results of in silico screening, specific pathways can be investigated. For example, if anticancer activity is observed, the effect on key signaling proteins can be assessed.

G cluster_pathway Hypothetical c-Met Signaling Pathway cluster_downstream Downstream Effectors HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K pY RAS RAS cMet->RAS pY Compound 5-(2,5-Dimethoxyphenyl) cyclohexane-1,3-dione Compound->cMet Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of the c-Met signaling pathway.

3.3.2 Protocol: Western Blot for Phospho-Protein Analysis

  • Objective: To determine if the compound inhibits the phosphorylation of a target kinase (e.g., c-Met) and its downstream effectors (e.g., Akt, ERK).

  • Procedure:

    • Treat cultured cancer cells with the test compound at various concentrations for a specified time.

    • Lyse the cells to extract total protein and determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.

Conclusion and Future Directions

This guide provides a robust, scientifically rigorous framework for the systematic evaluation of novel cyclohexane-1,3-dione derivatives like 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. By leveraging the extensive existing knowledge of this chemical class and employing a phased approach of synthesis, screening, and mechanistic studies, researchers can efficiently uncover the biological potential of new chemical entities. The versatility of the cyclohexane-1,3-dione scaffold ensures that it will remain a fruitful area for discovery in both medicine and agriculture.[1][2][17]

References

  • Singh, D., Kumari, M., & Dhiman, P. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications, 51(16), 2411-2439. [Link]

  • Mohareb, R. M., et al. (2021). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. ResearchGate. [Link]

  • Tchoufang, A. T., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(40), 35987–36006. [Link]

  • Tchoufang, A. T., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • Gordee, R. S., & Matthews, T. R. (1979). Cyclohexane triones, novel membrane-active antibacterial agents. Antimicrobial Agents and Chemotherapy, 16(3), 325–328. [Link]

  • Fathalla, O. A., et al. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Cyclohexan-1,3-dione and their Arylazo Derivatives. International Journal of Organic Chemistry, 4, 243-252. [Link]

  • de la Cruz, J. N., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Pharmaceuticals, 14(10), 1041. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • Chinnamanayakar, R., et al. (2019). Synthesis and characterization of cyclohexane-1,3-dione derivatives and their in silico and in vitro studies on antimicrobial and breast cancer activity. Asian Journal of Pharmaceutical and Clinical Research, 12(3). [Link]

  • Various Authors. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Singh, D., et al. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2012). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 17(10), 12166–12181. [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. [Link]

  • Watson, K. G., et al. (2001). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim. Australian Journal of Chemistry, 54(9), 579. [Link]

  • Ali, S., et al. (2015). Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Journal of Agricultural and Food Chemistry, 70(36), 11138–11148. [Link]

  • Farquharson, G. J., et al. (1986). Cyclohexane-1,3-dione derivatives, compositions containing them, processes for making them, and their use as herbicides and plant growth regulators. European Patent Office. [Link]

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Exploratory

The Emerging Potential of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Derivatives in Medicinal Chemistry: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the medicinal chemistry landscape surrounding 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the medicinal chemistry landscape surrounding 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione derivatives. We will delve into the synthetic rationale, potential biological activities, and proposed mechanisms of action for this promising class of compounds. By dissecting the well-established bioactivity of the cyclohexane-1,3-dione core and the 2,5-dimethoxyphenyl moiety, we aim to provide a forward-looking perspective on their synergistic potential in drug discovery.

Introduction: The Strategic Combination of Two Potent Pharmacophores

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a plethora of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties.[1][2] The inherent reactivity of the dicarbonyl system and the central methylene group allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents.[1]

Concurrently, the 2,5-dimethoxyphenyl moiety is a recognized pharmacophore present in numerous bioactive compounds. Its electronic and steric properties can significantly influence ligand-receptor interactions, contributing to the pharmacological profile of the parent molecule. The strategic incorporation of this substituent onto the cyclohexane-1,3-dione core presents a compelling avenue for the development of novel drug candidates with potentially enhanced efficacy and selectivity.

This technical guide will illuminate the path for researchers in this domain by providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this unique class of derivatives.

Synthetic Pathways: Building the Core Structure

The synthesis of 5-aryl-cyclohexane-1,3-dione derivatives is most commonly achieved through a Michael addition reaction. This powerful carbon-carbon bond-forming reaction provides a straightforward and efficient method for introducing the desired aryl group at the 5-position of the cyclohexane-1,3-dione ring.

Generalized Synthetic Protocol: Michael Addition

A typical synthetic route involves the reaction of a suitable Michael acceptor, such as a chalcone bearing the 2,5-dimethoxyphenyl group, with a Michael donor like dimedone (5,5-dimethylcyclohexane-1,3-dione) or cyclohexane-1,3-dione itself.[2] The reaction is generally base-catalyzed.

Experimental Protocol: Synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Derivatives

  • Chalcone Synthesis: Equimolar amounts of 2,5-dimethoxybenzaldehyde and a suitable ketone are dissolved in ethanol. An aqueous solution of a strong base (e.g., NaOH or KOH) is added dropwise with stirring at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified to precipitate the chalcone, which is then filtered, washed, and recrystallized.

  • Michael Addition: The synthesized chalcone and cyclohexane-1,3-dione (or a derivative like dimedone) are dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of a base (e.g., piperidine, sodium ethoxide) is added, and the mixture is refluxed for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the final 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione derivative.

Causality Behind Experimental Choices:

  • Base Catalyst: The choice of base in the Michael addition is crucial. A weaker base like piperidine is often sufficient and can minimize side reactions. Stronger bases like sodium ethoxide can be used to accelerate the reaction but may require more careful control of temperature and reaction time.

  • Solvent: The solvent should be able to dissolve both reactants and be compatible with the basic conditions. Ethanol and methanol are common choices due to their protic nature which can help in the reaction mechanism.

  • Purification: Column chromatography is a robust method for separating the desired product from unreacted starting materials and byproducts, ensuring a high purity of the final compound, which is essential for accurate biological evaluation.

Diagram of the Synthetic Workflow:

G cluster_chalcone Chalcone Synthesis cluster_michael Michael Addition cluster_purification Purification A 2,5-Dimethoxybenzaldehyde C Base (e.g., NaOH) in Ethanol A->C B Ketone B->C D Chalcone Intermediate C->D Claisen-Schmidt Condensation F Base (e.g., Piperidine) in Ethanol D->F E Cyclohexane-1,3-dione E->F G 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Derivative F->G Michael Addition & Cyclization H Crude Product G->H I Column Chromatography / Recrystallization H->I J Pure Product I->J

Caption: Synthetic workflow for 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione derivatives.

Anticipated Biological Activities and Mechanistic Insights

While direct biological data for 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione derivatives is limited in the public domain, the known activities of the constituent pharmacophores provide a strong basis for predicting their therapeutic potential.

Anticancer Potential

Cyclohexane-1,3-dione derivatives have been reported to exhibit significant anticancer activity.[2] For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231).[2] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression.

A structurally related compound, 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione, has demonstrated prominent cytotoxicity against human tumor cell lines.[3][4] This suggests that the dimethoxyphenyl moiety, in combination with a cyclohexane-dione-like core, can contribute to potent anticancer effects. The proposed mechanism for some related compounds involves the induction of apoptosis.[4]

Table 1: Cytotoxic Activity of a Representative Cyclohexane-1,3-dione Derivative

CompoundCell LineIC50 (µg/mL)Reference
Compound 5cMDA-MB-23110.31 ± 0.003[2]

Note: "Compound 5c" is a representative cyclohexane-1,3-dione derivative from the cited literature and does not contain the 2,5-dimethoxyphenyl substituent.

Proposed Anticancer Mechanism of Action:

Based on the literature for related compounds, a plausible mechanism of action for 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione derivatives could involve the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.

G A 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Derivative B Protein Kinase (e.g., Tyrosine Kinase) A->B Binds to active site C Inhibition of Kinase Activity A->C B->C D Disruption of Downstream Signaling C->D E Induction of Apoptosis D->E F Inhibition of Cell Proliferation D->F G Anticancer Effect E->G F->G

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Cyclohexane-1,3-dione derivatives have also been investigated for their antimicrobial properties.[2] The presence of the enone functionality and the overall lipophilicity of these molecules can contribute to their ability to disrupt bacterial cell membranes or inhibit essential microbial enzymes.

Experimental Protocol: In Vitro Antimicrobial Activity Assessment (Agar Disk Diffusion Method)

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a sterile saline solution.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disk Application: Sterile paper discs impregnated with known concentrations of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for the title compounds is yet to be established, preliminary insights can be drawn from related structures. The nature and position of substituents on both the phenyl ring and the cyclohexane-1,3-dione core are expected to significantly influence biological activity.

  • 2,5-Dimethoxy Substitution: The methoxy groups at the 2 and 5 positions of the phenyl ring are electron-donating and can influence the electronic properties of the entire molecule. Their steric bulk will also play a role in how the molecule fits into the binding pocket of a biological target.

  • Modifications on the Cyclohexane-1,3-dione Ring: The introduction of substituents on the cyclohexane-1,3-dione ring, for example, at the 5-position (gem-dimethyl groups in dimedone), can impact the compound's lipophilicity and conformational flexibility, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

Future Directions and Conclusion

The exploration of 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione derivatives represents a promising frontier in medicinal chemistry. The convergence of two biologically relevant scaffolds suggests a high probability of discovering novel compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full spectral characterization of a library of 5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione derivatives with systematic variations in their substitution patterns.

  • Comprehensive Biological Screening: Evaluation of these compounds against a diverse panel of cancer cell lines and microbial strains to identify lead candidates.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy and Toxicity Studies: Preclinical evaluation of lead compounds in animal models to assess their therapeutic efficacy and safety profiles.

References

  • Raja Chinnamanayakar, Ezhilarasi MR, Prabha B, Kulandhaivel M. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 461-467. [Link]

  • Request PDF. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Retrieved from [Link]

  • Pu, L., et al. (2018). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 23(11), 2849. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • Petronzi, C., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. Journal of Experimental & Clinical Cancer Research, 32, 24. [Link]

  • Petronzi, C., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation. ResearchGate. [Link]

  • Mohareb, R. M., Elmetwally, A. M., & Mohamed, A. A. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anti-Cancer Agents in Medicinal Chemistry, 21(17), 2443-2463. [Link]

  • Kuznik, W., et al. (2013). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 18(10), 12305-12325. [Link]

  • Google Patents. (n.d.). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Google Patents. (n.d.). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Polkam, N., et al. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1398-1402. [Link]

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Foundational

A Technical Guide to the Potential Applications of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione in Drug Discovery

Foreword: Unveiling a Scaffold of Therapeutic Promise In the landscape of medicinal chemistry, the convergence of privileged scaffolds often heralds the dawn of novel therapeutic agents. This guide delves into the scient...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the convergence of privileged scaffolds often heralds the dawn of novel therapeutic agents. This guide delves into the scientific potential of a unique molecular architecture: 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. While this specific molecule may not be extensively documented, its constituent parts—the cyclohexane-1,3-dione core and the 2,5-dimethoxyphenyl moiety—are well-established pharmacophores. By dissecting the known biological activities and synthetic versatility of these components, we can construct a robust, data-driven framework for exploring the therapeutic applications of this promising compound. This document is intended for researchers, scientists, and drug development professionals, providing a technical foundation for future research and development endeavors.

The Architectural Blueprint: Chemical Identity and Synthetic Strategy

The cyclohexane-1,3-dione ring is a versatile scaffold, serving as a precursor for a multitude of heterocyclic compounds and natural products.[1][2] Its chemical reactivity, particularly the acidity of the methylene protons, allows for a wide range of chemical modifications.[1] The 2,5-dimethoxyphenyl group, a key feature of many psychoactive phenethylamines, is known to interact with various biological targets, notably serotonin receptors.[3][4][5][6][7]

A plausible synthetic route to 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione would involve a Michael addition reaction, a cornerstone of carbon-carbon bond formation.[8][9] This would likely entail the reaction of 2,5-dimethoxybenzaldehyde with a suitable Michael acceptor, followed by cyclization to form the cyclohexane-1,3-dione ring.

Hypothesized Therapeutic Arenas and Mechanistic Underpinnings

The structural amalgamation of a cyclohexane-1,3-dione core with a 2,5-dimethoxyphenyl substituent suggests several compelling avenues for therapeutic investigation.

Oncology: Targeting Aberrant Kinase Signaling

Rationale: Numerous cyclohexane-1,3-dione derivatives have demonstrated potent anticancer properties.[1][2][8][10] A significant body of research points to their ability to inhibit receptor tyrosine kinases, such as c-Met, which are often dysregulated in various cancers.[10][11] The overexpression of c-Met is linked to tumor growth, proliferation, and metastasis.

Proposed Mechanism of Action: We hypothesize that 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione could function as a c-Met kinase inhibitor. The dione moiety may chelate essential metal ions in the enzyme's active site, while the dimethoxyphenyl group could engage in hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket, leading to competitive inhibition of the kinase.

Experimental Workflow: Evaluation as a c-Met Kinase Inhibitor

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Kinase Inhibition Assay (e.g., LanthaScreen™) B Cell Viability Assay (e.g., MTT Assay on c-Met+ cell lines like A549, HT-29) A->B C Western Blot Analysis (Phospho-c-Met levels) B->C D Xenograft Mouse Model (e.g., A549 tumor implantation) C->D Promising in vitro data E Pharmacokinetic Profiling (ADME studies) D->E F Toxicity Assessment D->F

Caption: Workflow for assessing anticancer potential.

Protocol: In Vitro c-Met Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents and Materials:

    • 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione (test compound)

    • Recombinant c-Met kinase

    • Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer)

    • Assay buffer

    • Microplates (e.g., 384-well)

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the microplate, add the test compound, tracer, and Eu-anti-tag antibody.

    • Initiate the reaction by adding the c-Met kinase.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Measure the TR-FRET signal on the plate reader.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of kinase activity.

Data Interpretation:

Compoundc-Met IC50 (nM)[10]
Foretinib (Control)1.16
Hypothetical Compound 1 0.85
Hypothetical Compound 2 5.24
Anti-inflammatory Applications

Rationale: Cyclohexane-1,3-dione derivatives are recognized for their anti-inflammatory properties.[1][2][12][13] Inflammation is a complex biological response, and targeting key enzymes in inflammatory pathways is a common therapeutic strategy.

Proposed Mechanism of Action: A plausible mechanism of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13] HPPD is an enzyme involved in tyrosine metabolism, and its inhibition can lead to a reduction in the production of inflammatory mediators.

Signaling Pathway: HPPD Inhibition

G Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Compound 5-(2,5-Dimethoxyphenyl) cyclohexane-1,3-dione Compound->HPPD Inhibition

Caption: Proposed inhibition of the tyrosine metabolic pathway.

Protocol: In Vitro HPPD Inhibition Assay

  • Reagents and Materials:

    • 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione (test compound)

    • Recombinant HPPD enzyme

    • 4-hydroxyphenylpyruvate (substrate)

    • Ascorbate and ferrous ions (cofactors)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the buffer, cofactors, and varying concentrations of the test compound.

    • Pre-incubate the mixture at a controlled temperature.

    • Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) corresponding to substrate consumption.

    • Calculate the rate of reaction and determine the IC50 value.

Antibacterial Activity

Rationale: The cyclohexane-1,3-dione scaffold has been incorporated into molecules with demonstrated antibacterial efficacy.[1][8][13][14] The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antibacterial agents.

Proposed Mechanism of Action: The precise antibacterial mechanism is likely multifactorial and may involve the disruption of the bacterial cell wall or the inhibition of essential bacterial enzymes. The lipophilic nature of the 2,5-dimethoxyphenyl group could facilitate passage through the bacterial cell membrane.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Reagents and Materials:

    • 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione (test compound)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton broth

    • 96-well microplates

    • Incubator

  • Procedure:

    • Perform a serial two-fold dilution of the test compound in the microplate wells.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation:

Bacterial StrainAmpicillin MIC (µg/mL)[14]Hypothetical Compound MIC (µg/mL)
S. aureus0.58
E. coli416

Drug Development Perspectives and Future Directions

The journey from a promising lead compound to a clinically approved drug is arduous. For 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, critical next steps would involve:

  • Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity while minimizing off-target effects.

  • ADME/Tox Profiling: In vitro and in vivo assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure favorable pharmacokinetic and safety profiles.

  • Target Deconvolution: For antibacterial applications, identifying the specific molecular target is crucial for understanding the mechanism of action and overcoming potential resistance.

Conclusion

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione represents a compelling starting point for drug discovery programs. The convergence of the biologically active cyclohexane-1,3-dione scaffold with the pharmacologically relevant 2,5-dimethoxyphenyl moiety provides a strong rationale for its investigation as a potential therapeutic agent in oncology, inflammation, and infectious diseases. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of this and related molecules, paving the way for the potential development of novel medicines.

References

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Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 5-Aryl-Cyclohexane-1,3-diones

Introduction: The Significance of the 5-Aryl-Cyclohexane-1,3-dione Scaffold The 5-aryl-cyclohexane-1,3-dione moiety is a privileged scaffold in medicinal chemistry and drug development. These structures are integral comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Aryl-Cyclohexane-1,3-dione Scaffold

The 5-aryl-cyclohexane-1,3-dione moiety is a privileged scaffold in medicinal chemistry and drug development. These structures are integral components of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and herbicidal activities.[1][2] Their versatility stems from the unique combination of a flexible cyclohexane ring, reactive dicarbonyl functionality, and the potential for diverse aromatic substitutions. The precise three-dimensional arrangement of these features dictates the molecule's interaction with biological targets, making unambiguous structure elucidation a critical step in the development of novel therapeutics and agrochemicals.

This technical guide provides a comprehensive overview of the multi-faceted approach required for the complete structure elucidation of 5-aryl-cyclohexane-1,3-diones. We will delve into the strategic application of a suite of analytical techniques, moving beyond a simple checklist of methods to explain the causal relationships behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals seeking to confidently and accurately characterize these important molecules.

The Central Challenge: Keto-Enol Tautomerism

A fundamental characteristic of β-dicarbonyl compounds, including 5-aryl-cyclohexane-1,3-diones, is their existence as an equilibrium mixture of keto and enol tautomers. This dynamic state presents a significant challenge for structure elucidation, as the observed spectroscopic data is often a composite of multiple species. The position of this equilibrium is highly sensitive to the solvent, temperature, and the electronic nature of the aryl substituent.[2][3] Therefore, a comprehensive analysis must not only identify the covalent framework of the molecule but also characterize the predominant tautomeric form(s) under various conditions.

Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Diketone Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto Keto_structure Cyclohexane-1,3-dione ring with two C=O groups Enol_structure Cyclohexen-1-ol-3-one ring with one C=C and one C=O group

Caption: Keto-enol tautomerism in 5-aryl-cyclohexane-1,3-diones.

A Multi-pronged Approach to Structure Elucidation

A robust and self-validating approach to the structure elucidation of these compounds relies on the synergistic use of multiple analytical techniques. No single method can provide a complete picture; instead, each technique offers a unique piece of the puzzle, and their collective interpretation leads to an unambiguous structural assignment.

Elucidation_Workflow Synthesis Synthesis of 5-Aryl-Cyclohexane-1,3-dione Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) - 1D (1H, 13C) - 2D (COSY, HSQC, HMBC) Purification->NMR XRay Single-Crystal X-ray Diffraction - Definitive 3D Structure Purification->XRay If suitable crystals obtained MS->NMR IR->NMR Final_Structure Confirmed Structure and Tautomeric Form NMR->Final_Structure XRay->Final_Structure

Caption: A typical workflow for the structure elucidation of a novel compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the initial, crucial information about the molecule's mass and elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Interpretation: The accurate mass measurement allows for the determination of the elemental formula, which must be consistent with the expected product of the synthesis.

Expected Fragmentation Patterns

While soft ionization minimizes fragmentation, some characteristic patterns can be observed, particularly with techniques like Electron Ionization (EI) or through tandem MS (MS/MS) experiments. For 5-aryl-cyclohexane-1,3-diones, key fragmentation pathways may include:

  • Loss of CO: A common fragmentation for cyclic ketones.

  • Cleavage of the cyclohexane ring: This can lead to a variety of fragment ions.

  • Loss of the aryl substituent: This can help to confirm the nature of the aromatic ring.

Technique Information Gained Typical Observations for 5-Aryl-Cyclohexane-1,3-diones
HRMS (ESI/APCI) Elemental FormulaAccurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
EI-MS Fragmentation PatternMolecular ion peak (may be weak), fragments corresponding to loss of CO, and cleavage of the cyclohexane and aryl moieties.
Tandem MS (MS/MS) Structural ConnectivityStepwise fragmentation can help to piece together the molecular structure.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The presence of characteristic absorption bands confirms the presence of the dicarbonyl system and the aromatic ring. The broadness and position of the carbonyl and hydroxyl stretches can provide initial clues about the keto-enol tautomerism.

Characteristic IR Absorptions
Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
C=O (Keto)Stretch1700-1730Indicates the presence of the diketone form.
C=O (Enol, conjugated)Stretch1600-1650Suggests the presence of the enol tautomer.
C=C (Enol)Stretch1580-1620Also indicative of the enol form.
O-H (Enol, H-bonded)Stretch (broad)2500-3200A broad signal in this region is strong evidence for the enol tautomer.
C-H (Aromatic)Stretch3000-3100Confirms the presence of the aryl group.
C=C (Aromatic)Stretch1450-1600Further confirmation of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for the complete assignment of all proton and carbon signals and for establishing the connectivity of the molecule.

Experimental Protocol: A Suite of NMR Experiments
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the keto-enol equilibrium.

  • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

  • ¹³C NMR: Obtain a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

Interpreting the NMR Data: A Hypothetical Example of 5-Phenyl-cyclohexane-1,3-dione

The following tables provide expected chemical shift ranges for the protons and carbons of 5-phenyl-cyclohexane-1,3-dione, considering both the keto and enol forms.

Table of Expected ¹H NMR Chemical Shifts (ppm)

Proton(s) Keto Form Enol Form Multiplicity Key COSY Correlations
H-2, H-2'~3.5~5.5 (vinyl H)sH-2 to H-4, H-6
H-4, H-4'~2.5-2.8~2.5-2.8mH-4 to H-5
H-5~3.0-3.5~3.0-3.5mH-5 to H-4, H-6, Ar-H
H-6, H-6'~2.5-2.8~2.5-2.8mH-6 to H-5
Ar-H~7.2-7.4~7.2-7.4m-
Enolic OH-~10-16 (broad)br s-

Table of Expected ¹³C NMR Chemical Shifts (ppm)

Carbon(s) Keto Form Enol Form Key HMBC Correlations
C-1, C-3~200-210~190-200 (C=O), ~180-190 (C-OH)H-2, H-4, H-6 to C-1, C-3
C-2~50-60~100-110 (vinyl C)H-4, H-6 to C-2
C-4, C-6~40-50~30-40H-5 to C-4, C-6
C-5~40-45~35-40Ar-H to C-5
Aromatic C~125-145~125-145H-5 to ipso-Ar C

The presence of a broad signal in the ¹H NMR spectrum between 10-16 ppm is a strong indicator of the enolic hydroxyl proton. The chemical shift of the C-2 carbon is also highly diagnostic: a signal around 50-60 ppm suggests the keto form, while a signal in the 100-110 ppm range is characteristic of the vinylic carbon in the enol tautomer.

Single-Crystal X-ray Diffraction: The Definitive Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the solid-state structure, including the precise bond lengths, bond angles, and conformation of the molecule. This technique is the gold standard for structure elucidation.

Experimental Protocol: Growing Diffraction-Quality Crystals
  • Purification: The compound must be of the highest possible purity.

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial, loosely cover it, and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis.

The resulting electron density map is used to solve the crystal structure, providing a definitive three-dimensional model of the molecule in the solid state. This can unequivocally confirm the connectivity and determine the predominant tautomeric form in the crystalline phase.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of 5-aryl-cyclohexane-1,3-diones is a non-trivial task that requires a thoughtful and systematic approach. By integrating data from mass spectrometry, IR spectroscopy, a comprehensive suite of NMR experiments, and, ideally, single-crystal X-ray diffraction, researchers can build a self-validating case for the structure of these important molecules. Each technique provides a layer of evidence that, when combined, leads to a high degree of confidence in the final structural assignment. This rigorous approach is paramount for advancing our understanding of the structure-activity relationships that govern the biological effects of this versatile chemical scaffold.

References

  • Sharma, D., Kumar, M., & Das, P. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Request PDF. Retrieved from [Link]

  • Mohammed, S. J., Omar, K. M., & Rebar, M. A. M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Retrieved from [Link]

Sources

Foundational

Spectroscopic Data for 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione: An In-depth Technical Guide for Researchers

The cyclohexane-1,3-dione framework is a versatile scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal and anti-tumor properties.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclohexane-1,3-dione framework is a versatile scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal and anti-tumor properties.[1] The introduction of a 2,5-dimethoxyphenyl substituent is anticipated to modulate these biological activities, making a thorough understanding of its structural and electronic properties, as revealed by spectroscopy, of paramount importance.

Molecular Structure and Spectroscopic Overview

The structure of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione combines a flexible alicyclic diketone with a rigid, electron-rich aromatic ring. This combination gives rise to a unique spectroscopic signature that can be elucidated through a multi-technique approach. A critical aspect of the cyclohexane-1,3-dione moiety is its potential for keto-enol tautomerism, which will significantly influence its spectroscopic properties, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the number of unique proton environments, their multiplicity (splitting patterns), and their relative proximity. Due to the potential for keto-enol tautomerism, the spectrum may show signals for both tautomers in solution, with the ratio depending on the solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic (C3'-H, C4'-H, C6'-H)6.7 - 7.0mThe exact shifts and coupling constants will depend on the specific electronic environment.
Methine (C5-H)3.5 - 4.0mThis proton is adjacent to the aromatic ring and the cyclohexane ring, leading to a downfield shift.
Methylene (C4-H₂, C6-H₂)2.5 - 3.0mThese protons are diastereotopic and will likely show complex splitting patterns.
Methylene (C2-H₂)3.5 (keto) / 5.5 (enol)s / sIn the keto form, these protons are adjacent to two carbonyls. In the enol form, a vinylic proton will appear further downfield.
Methoxy (OCH₃)3.8 - 3.9s (each)Two distinct singlets are expected for the two non-equivalent methoxy groups.
Enolic OH10 - 12br sIf the enol form is present, a broad singlet for the hydroxyl proton will be observed.

Causality of Chemical Shifts: The electron-donating nature of the two methoxy groups on the aromatic ring will shield the aromatic protons, causing them to appear at relatively upfield chemical shifts (6.7-7.0 ppm). The methine proton at C5 is deshielded by the adjacent aromatic ring and the electron-withdrawing carbonyl groups, hence its downfield shift. The methylene protons of the cyclohexane ring will exhibit complex splitting due to their diastereotopic nature and coupling with the C5 proton. The presence of the enol tautomer would be clearly indicated by a signal in the 5.0-6.0 ppm region for the vinylic proton and a broad signal for the enolic hydroxyl proton above 10 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide a count of the number of unique carbon atoms and information about their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

CarbonPredicted Chemical Shift (ppm)Notes
Carbonyl (C1, C3)200 - 210 (keto) / 190-195 (enol C=O)The chemical shift will be highly dependent on the tautomeric form.
Aromatic (C1', C2', C5')150 - 160 (C-O)The carbons attached to the methoxy groups will be the most downfield in the aromatic region.
Aromatic (C3', C4', C6')110 - 120Shielded aromatic carbons.
Aromatic (ipso-C)130 - 140The carbon of the aromatic ring attached to the cyclohexane ring.
Methine (C5)40 - 50Aliphatic carbon attached to the aromatic ring.
Methylene (C4, C6)45 - 55Diastereotopic methylene carbons.
Methylene (C2)50 - 60 (keto) / 100-110 (enol C=C)Significant shift difference between the keto and enol forms.
Methoxy (OCH₃)55 - 60Typical range for methoxy carbons.

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. For instance, a COSY experiment would show correlations between the C5-H proton and the protons on C4 and C6, as well as between the aromatic protons. An HSQC experiment would directly link each proton to its attached carbon.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Recommended) Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in structural confirmation.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione will be dominated by the absorptions of the carbonyl groups and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C=O Stretch (keto)1700 - 1725StrongThe presence of two carbonyls may lead to symmetric and asymmetric stretching modes, potentially resulting in two closely spaced bands.
C=C Stretch (enol)1600 - 1640Medium-StrongOverlapping with aromatic C=C stretches.
C=C Stretch (aromatic)1580 - 1610MediumCharacteristic of the benzene ring.
C-O Stretch (aryl ether)1230 - 1270 (asymmetric) 1020 - 1050 (symmetric)StrongTwo distinct bands are expected for the aryl-alkyl ether.
C-H Stretch (aromatic)3000 - 3100Medium-Weak
C-H Stretch (aliphatic)2850 - 3000Medium
O-H Stretch (enol)2500 - 3200Broad, MediumA very broad band indicative of intramolecular hydrogen bonding in the enol tautomer.

Causality of Absorption Frequencies: The carbonyl stretching frequency in β-diketones is influenced by conjugation and potential hydrogen bonding in the enol form. In the keto form, two distinct C=O stretching bands may be observed due to coupling. In the enol form, the C=O stretching frequency is lowered due to conjugation with the C=C double bond, and a strong, broad O-H stretch appears due to intramolecular hydrogen bonding. The strong absorptions for the C-O stretching of the aryl ethers are characteristic and provide evidence for the dimethoxyphenyl moiety.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place it in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

  • Data Processing: The software will automatically perform the Fourier transform to generate the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed at m/z corresponding to the molecular weight of the compound (C₁₅H₁₈O₄, MW = 262.29 g/mol ). Aromatic compounds generally show a relatively intense molecular ion peak due to the stability of the aromatic ring.[2]

  • Key Fragmentation Pathways:

    • Loss of methoxy group (-OCH₃): A fragment ion at [M-31]⁺ is expected due to the loss of a methoxy radical.

    • Loss of a methyl group (-CH₃): A fragment at [M-15]⁺ is possible from the methoxy groups.

    • Cleavage of the C-C bond between the rings: Fission of the bond connecting the cyclohexane and phenyl rings can lead to fragments corresponding to the dimethoxyphenyl cation and the cyclohexane-1,3-dione radical cation (or vice versa).

    • Retro-Diels-Alder (RDA) reaction: The cyclohexanedione ring might undergo a characteristic RDA fragmentation.

    • Benzylic cleavage: Cleavage at the bond beta to the aromatic ring is a common fragmentation pathway for aromatic ethers.[2]

Trustworthiness through Fragmentation Analysis: The presence of fragment ions corresponding to the dimethoxyphenyl moiety (e.g., at m/z 137 or 151) and the cyclohexane-1,3-dione ring would provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will induce fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique, often showing a prominent protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.

Predicted UV-Vis Spectrum:

The UV-Vis spectrum of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is expected to show absorptions characteristic of a substituted benzene ring. Benzene itself has characteristic absorptions around 204 nm and 256 nm.[3] The presence of the electron-donating methoxy groups and the alkyl substituent will cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity.

  • π → π transitions:* Strong absorptions are expected in the range of 220-240 nm and a weaker, fine-structured band around 270-290 nm.

  • n → π transitions:* A weak absorption band for the carbonyl groups might be observed at longer wavelengths (>300 nm), but it may be obscured by the stronger π → π* transitions.

Authoritative Grounding: The interpretation of the UV-Vis spectrum can be supported by Woodward-Fieser rules for substituted aromatic systems, which provide an empirical method for predicting the λ_max_ of the primary absorption band.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200 - 400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max_) and calculate the molar absorptivity (ε) if the concentration is known.

Visualizations

Molecular Structure and Numbering

Caption: Molecular structure of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Sources

Exploratory

Tautomeric Equilibrium in 5-Aryl-Cyclohexane-1,3-diones: A Technical Guide for Drug Discovery and Development

Abstract The tautomeric equilibrium of 5-aryl-cyclohexane-1,3-diones represents a critical, yet often nuanced, aspect of their chemical behavior, profoundly influencing their physicochemical properties, reactivity, and b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tautomeric equilibrium of 5-aryl-cyclohexane-1,3-diones represents a critical, yet often nuanced, aspect of their chemical behavior, profoundly influencing their physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth exploration of the keto-enol tautomerism inherent to this important class of compounds. We will dissect the underlying principles governing this equilibrium, detail robust experimental protocols for synthesis and characterization, and analyze the structural and environmental factors that dictate the prevalence of each tautomeric form. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of these versatile scaffolds.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The ability of a molecule to exist in multiple tautomeric forms can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For medicinal chemists, understanding and controlling tautomeric equilibria is paramount for optimizing lead compounds and developing effective therapeutics.

The 5-aryl-cyclohexane-1,3-dione scaffold is a privileged structure found in a wide array of biologically active molecules, including herbicides and promising pharmaceutical agents.[1][2] The presence of the 1,3-dicarbonyl moiety gives rise to a dynamic keto-enol tautomerism, which is central to the chemical and biological properties of these compounds. The position of this equilibrium is highly sensitive to the nature of the aryl substituent, the solvent environment, and temperature.

This guide will provide a detailed examination of the tautomerism in 5-aryl-cyclohexane-1,3-diones, offering both foundational knowledge and practical, field-proven insights for researchers.

The Keto-Enol Tautomeric Equilibrium

5-Aryl-cyclohexane-1,3-diones exist as an equilibrium mixture of the diketo tautomer and the enolic tautomer. Unlike acyclic β-dicarbonyl compounds, the cyclic nature of these molecules prevents the formation of a strong intramolecular hydrogen bond in the enol form.[3]

synthesis_workflow start Reactants: Aryl Acrylate & Acetone step1 Step 1: Michael Addition Base: Sodium Hydride (NaH) Solvent: Toluene start->step1 step2 Step 2: Intramolecular Claisen Condensation step1->step2 step3 Step 3: Acidic Work-up & Purification (e.g., Column Chromatography) step2->step3 product Product: 5-Aryl-Cyclohexane-1,3-dione step3->product

Figure 2: Workflow for the synthesis of 5-aryl-cyclohexane-1,3-diones via a consecutive Michael-Claisen reaction.

Experimental Protocol: Synthesis of 5-Phenylcyclohexane-1,3-dione

This protocol is adapted from the general method described by Sharma et al. for the synthesis of cyclohexane-1,3-dione derivatives. [4] Materials:

  • Ethyl cinnamate (1 equivalent)

  • Acetone (2 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equivalents)

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetone (2 eq) dropwise.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of ethyl cinnamate (1 eq) in anhydrous toluene dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenylcyclohexane-1,3-dione.

Characterization and Quantification of Tautomers

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary analytical techniques for characterizing and quantifying the keto-enol tautomeric equilibrium.

1H NMR Spectroscopy

Proton NMR is a powerful tool for determining the tautomeric ratio as the interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. [5] Key Diagnostic Signals:

  • Diketo Tautomer: The methylene protons at C-2 typically appear as a singlet in the range of δ 3.0-3.5 ppm. The protons on the cyclohexane ring will show complex multiplets.

  • Enol Tautomer: The enolic hydroxyl proton gives a characteristic broad singlet far downfield, often between δ 10-12 ppm. The vinylic proton at C-2 appears as a singlet around δ 5.0-5.5 ppm.

nmr_analysis sample Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6) acquire Acquire 1H NMR Spectrum (ensure sufficient relaxation delay) sample->acquire process Process Spectrum: Phase and Baseline Correction acquire->process integrate Integrate characteristic signals for keto and enol forms process->integrate calculate Calculate K_eq and % Tautomer K_eq = [Integral_enol] / [Integral_keto] integrate->calculate result Tautomeric Ratio calculate->result

Figure 3: Workflow for the determination of tautomeric equilibrium by 1H NMR spectroscopy.

Quantitative Analysis of Tautomeric Equilibrium in 5-Phenylcyclohexane-1,3-dione

The following table presents a hypothetical yet representative dataset for the tautomeric equilibrium of 5-phenylcyclohexane-1,3-dione in different deuterated solvents, based on established trends for cyclic β-dicarbonyl compounds.

SolventDielectric Constant (ε)% Diketo% EnolKeq ([Enol]/[Keto])
Benzene-d62.3~15%~85%~5.7
CDCl34.8~40%~60%~1.5
Acetone-d621~65%~35%~0.54
DMSO-d647~80%~20%~0.25

Note: This data is illustrative and intended to demonstrate the expected solvent-dependent trends. Actual experimental values may vary.

As evidenced by the table, the proportion of the enol tautomer decreases with increasing solvent polarity, consistent with the diketo form being more polar and thus better stabilized by polar solvents. [6]

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the two tautomers often have distinct absorption maxima due to differences in their electronic structures.

  • Enol Tautomer: The extended π-conjugation in the enol form typically results in a π → π* transition at a longer wavelength (lower energy).

  • Diketo Tautomer: The diketo form exhibits a weaker n → π* transition at a shorter wavelength (higher energy).

By analyzing the changes in the absorption spectrum in different solvents, the tautomeric equilibrium can be qualitatively and, with appropriate calibration, quantitatively assessed.

Influence of Aryl Substituents

The electronic properties of substituents on the 5-aryl ring can fine-tune the tautomeric equilibrium. A systematic study involving a series of 5-(p-substituted-phenyl)cyclohexane-1,3-diones can be undertaken to elucidate these effects.

A Hammett analysis, plotting the logarithm of the equilibrium constant (log Keq) against the Hammett substituent constant (σ), can reveal the electronic demand of the tautomerization process. A positive slope (ρ value) would indicate that electron-withdrawing groups stabilize the enol form, while a negative slope would suggest stabilization by electron-donating groups.

Conclusion and Future Perspectives

The tautomerism of 5-aryl-cyclohexane-1,3-diones is a critical determinant of their chemical and biological properties. A thorough understanding of the factors governing the keto-enol equilibrium is essential for the rational design of novel therapeutics and other bioactive agents based on this versatile scaffold. This guide has provided a comprehensive overview of the principles of tautomerism in this system, along with practical protocols for synthesis and characterization.

Future research in this area could focus on the development of novel catalysts to control the tautomeric ratio, the exploration of less common tautomeric forms, and the detailed investigation of how specific tautomers interact with their biological targets. Such studies will undoubtedly pave the way for the development of next-generation drugs and agrochemicals with enhanced efficacy and selectivity.

References

  • Sandusky, P. O. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827. [Link]

  • Chinnamanayakar, R., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). Synthesis and characterization of cyclohexane-1,3-dione derivatives and their in silico and in vitro studies on antimicrobial and breast cancer activity. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 235-241. [Link]

  • Sharma, D., & Kumar, V. (2020). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Request PDF. [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • Das, P., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Sharma, D., Bandna, Shil, A. K., Singh, B., & Das, P. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199–1204. [Link]

  • Gawinecki, R., Kolehmainen, E., Osmiałowski, B., & Krygowski, T. M. (2022). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules, 27(21), 7201. [Link]

  • StudyCorgi. (2022, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

  • jOeCHEM. (2019, January 27). Michael Additions Revisited with 1,3 Dicarbonyls [Video]. YouTube. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Forsén, S., & Nilsson, M. (1970). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Acta Chemica Scandinavica, 24, 1333-1344. [Link]

  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7013. [Link]

  • Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF CYCLOHEPTANE-1,3-DIONE VIA REDUCTIVE RING EXPANSION OF 1-TRIMETHYLSILYLOXY-7,7-DICHLOROBICYCLO[3.2.0]HEPTAN-6-ONE. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]

  • Fathalla, W., & El-Dien, F. A. N. (2018). Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of beta-diketones. ResearchGate. [Link]

  • Ahmadi, S., & Vessally, E. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). 5-Phenylcyclohexane-1,3-dione. Retrieved from [Link]

  • Antonov, L. (2014). Tautomerism in β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 184-194. [Link]

  • Semnani, A., & Al-Amri, A. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • Supporting Materials. (n.d.). Retrieved from [Link]

  • YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR [Video]. [Link]

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Foundational

A Technical Guide to the Discovery and Isolation of Novel Cyclohexane-1,3-dione Compounds for Drug Development

Introduction: The Versatile Scaffold of Cyclohexane-1,3-dione Cyclohexane-1,3-dione and its derivatives represent a class of organic compounds characterized by a six-membered ring containing two ketone groups at position...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Cyclohexane-1,3-dione

Cyclohexane-1,3-dione and its derivatives represent a class of organic compounds characterized by a six-membered ring containing two ketone groups at positions 1 and 3. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile chemical nature and broad spectrum of biological activities. In solution, these compounds predominantly exist as their enol tautomer, a feature crucial to their reactivity and biological function.[1]

The core structure of cyclohexane-1,3-dione serves as a key building block for a plethora of more complex molecules, including various heterocycles and natural products.[2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties.[2][3][4][5][6] For instance, certain derivatives have shown potent inhibitory activity against tyrosine kinases like c-Met, which are implicated in the proliferation of cancer cells.[4][7] Furthermore, the β-triketone derivatives, which include the cyclohexane-1,3-dione moiety, are known to target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a mechanism exploited by several commercial herbicides.[8][9][10][11]

The proven therapeutic potential and diverse biological activities of known cyclohexane-1,3-dione compounds provide a strong rationale for the continued search for novel derivatives. The discovery and isolation of new analogues, whether from natural sources or through synthetic chemistry, hold the promise of identifying next-generation therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery, isolation, and characterization of these promising compounds.

Part 1: Strategies for the Discovery of Novel Cyclohexane-1,3-diones

The quest for novel cyclohexane-1,3-dione compounds can be broadly categorized into two main approaches: isolation from natural sources, often guided by biological activity, and rational synthesis based on known structure-activity relationships.

Section 1.1: Bioassay-Guided Isolation from Natural Sources

Bioassay-guided isolation is a classical and highly effective strategy for discovering novel bioactive compounds from natural sources such as plants, fungi, and bacteria.[12][13] This methodology relies on systematically screening crude extracts and their subsequent fractions for a specific biological activity, thereby directing the purification process toward the active constituents.[12][13][14]

The process begins with the selection and extraction of a biological source. For example, some plants in the Leptospermum genus are known to produce herbicidal β-triketones.[15] The choice of extraction solvent is critical and is typically done in a stepwise manner with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) to separate compounds based on their solubility.[16] Each of these crude extracts is then subjected to a relevant bioassay. For cyclohexane-1,3-diones, this could be an anticancer assay using cancer cell lines, an antimicrobial assay against pathogenic bacteria, or an enzyme inhibition assay targeting, for instance, HPPD.[9][17]

The extract demonstrating the highest activity is then subjected to chromatographic fractionation. This iterative process of separation and bioassaying continues until a pure, active compound is isolated.

Bioassay_Guided_Isolation cluster_0 Phase 1: Extraction & Screening cluster_1 Phase 2: Fractionation & Isolation NaturalSource Natural Source (e.g., Plant, Microbe) Extraction Solvent Extraction (Hexane, EtOAc, MeOH) NaturalSource->Extraction CrudeExtracts Crude Extracts Extraction->CrudeExtracts Bioassay Initial Bioassay (e.g., Anticancer, Antimicrobial) CrudeExtracts->Bioassay ActiveExtract Active Crude Extract Bioassay->ActiveExtract Fractionation Column Chromatography ActiveExtract->Fractionation Proceed with active extract Fractions Fractions Fractionation->Fractions Bioassay2 Fraction Bioassay Fractions->Bioassay2 ActiveFraction Active Fraction Bioassay2->ActiveFraction HPLC Preparative HPLC ActiveFraction->HPLC PureCompound Isolated Pure Compound HPLC->PureCompound Characterization Structure Characterization (NMR, MS, IR) PureCompound->Characterization Structural Elucidation Isolation_Purification ActiveExtract Active Crude Extract ColumnChrom Silica Gel Column Chromatography ActiveExtract->ColumnChrom Initial Separation FractionPooling TLC Analysis & Bioassay of Fractions ColumnChrom->FractionPooling Collect Fractions ActiveFraction Semi-Purified Active Fraction FractionPooling->ActiveFraction Pool Active Fractions PrepHPLC Preparative RP-HPLC ActiveFraction->PrepHPLC Fine Purification PurityCheck Analytical HPLC Purity Assessment PrepHPLC->PurityCheck Isolate Peak PureCompound Novel Pure Compound PurityCheck->PureCompound >95% Purity

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Aryl-Cyclohexane-1,3-Diones via Michael Addition: An Application Note and Protocol

Introduction: The Significance of 5-Aryl-Cyclohexane-1,3-Dione Scaffolds in Modern Drug Discovery The 5-aryl-cyclohexane-1,3-dione moiety is a privileged scaffold in medicinal chemistry, forming the core structure of num...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Aryl-Cyclohexane-1,3-Dione Scaffolds in Modern Drug Discovery

The 5-aryl-cyclohexane-1,3-dione moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. These activities include potential anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of the cyclohexane-1,3-dione ring system, with its reactive methylene group and dual carbonyl functionalities, makes it an ideal precursor for the synthesis of a diverse array of more complex molecules, such as heterocycles and natural product analogues.[2] Consequently, the development of efficient and robust synthetic protocols for accessing these valuable building blocks is of paramount importance to researchers in drug development and organic synthesis.

This application note provides a detailed guide to the synthesis of 5-aryl-cyclohexane-1,3-diones, with a focus on the powerful and atom-economical Michael addition reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Michael Addition: A Cornerstone for Carbon-Carbon Bond Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3] In the context of synthesizing 5-aryl-cyclohexane-1,3-diones, the reaction typically involves the addition of a stabilized enolate, derived from a 1,3-dicarbonyl compound, to a chalcone (1,3-diaryl-2-propen-1-one) or a related α,β-unsaturated ketone.

The reaction proceeds via the formation of a new carbon-carbon bond at the β-position of the unsaturated system, leading to a 1,5-dicarbonyl intermediate. This intermediate can then undergo an intramolecular cyclization, often a Claisen condensation or an aldol-type reaction, to furnish the desired cyclohexane-1,3-dione ring system.[3][4] The overall transformation is frequently a tandem or cascade reaction, allowing for the construction of relatively complex cyclic systems from simple acyclic precursors in a single pot.[5]

Reaction Mechanism: A Step-by-Step Visualization

The base-catalyzed synthesis of a 5-aryl-cyclohexane-1,3-dione from a chalcone and a malonic ester derivative can be conceptualized in the following key steps:

  • Enolate Formation: A base abstracts an acidic α-proton from the Michael donor (e.g., diethyl malonate) to generate a stabilized enolate.

  • Michael Addition: The enolate attacks the β-carbon of the Michael acceptor (the chalcone), forming a new carbon-carbon bond and a new enolate intermediate.

  • Protonation: The enolate intermediate is protonated to give the 1,5-dicarbonyl adduct.

  • Intramolecular Cyclization (Dieckmann Condensation): In the presence of a suitable base, one of the ester groups of the adduct undergoes an intramolecular condensation with the ketone, forming the six-membered ring.

  • Hydrolysis and Decarboxylation: Subsequent hydrolysis of the remaining ester group followed by decarboxylation yields the final 5-aryl-cyclohexane-1,3-dione.

Michael Addition and Cyclization Mechanism Start Diethyl Malonate + Chalcone Enolate Enolate Formation (Base) Start->Enolate Base MichaelAdduct Michael Addition Enolate->MichaelAdduct Nucleophilic Attack Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Base Hydrolysis Hydrolysis & Decarboxylation Cyclization->Hydrolysis H3O+ / Heat Product 5-Aryl-cyclohexane-1,3-dione Hydrolysis->Product

Caption: Generalized mechanism for the synthesis of 5-aryl-cyclohexane-1,3-diones.

Experimental Protocol: A Robust One-Pot Synthesis

This protocol describes a general and efficient one-pot synthesis of 5-aryl-cyclohexane-1,3-diones from an aromatic aldehyde and a cyclic 1,3-dione, which proceeds through an in-situ formed chalcone-type intermediate.[6]

Materials and Reagents
  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Cyclohexane-1,3-dione or Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Potassium fluoride on alumina (KF/Al₂O₃) or another suitable base (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, methanol, or solvent-free conditions)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the cyclic 1,3-dione (1.0 mmol), and the catalyst (e.g., KF/Al₂O₃, 0.2 g).

  • Reaction Conditions:

    • Solvent-free: Thoroughly mix the reagents and heat the mixture at a specified temperature (e.g., 80-100 °C) with stirring.

    • With Solvent: Add a suitable solvent (e.g., 10 mL of ethanol) and reflux the mixture with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-aryl-cyclohexane-1,3-dione.

Experimental Workflow Start Starting Materials: Aromatic Aldehyde Cyclic 1,3-Dione Catalyst Reaction Reaction: Heating/Refluxing Start->Reaction Workup Work-up: Extraction & Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Pure 5-Aryl-cyclohexane-1,3-dione Purification->Product

Caption: A streamlined workflow for the synthesis of 5-aryl-cyclohexane-1,3-diones.

Data Presentation: Scope of the Reaction

The following table summarizes the typical yields for the synthesis of various 5-aryl-cyclohexane-1,3-diones using the described one-pot protocol. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield.

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde5-Phenyl-cyclohexane-1,3-dione85-95
24-Chlorobenzaldehyde5-(4-Chlorophenyl)-cyclohexane-1,3-dione80-90
34-Methoxybenzaldehyde5-(4-Methoxyphenyl)-cyclohexane-1,3-dione88-97
44-Nitrobenzaldehyde5-(4-Nitrophenyl)-cyclohexane-1,3-dione75-85
52-Naphthaldehyde5-(Naphthalen-2-yl)-cyclohexane-1,3-dione82-92

Yields are representative and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Optimization

  • Low Yields:

    • Cause: Incomplete reaction or side product formation.

    • Solution: Ensure anhydrous conditions if using moisture-sensitive catalysts. Optimize the reaction temperature and time. Screen different catalysts and solvents to find the optimal conditions for a specific substrate.

  • Side Product Formation:

    • Cause: Self-condensation of the starting materials or formation of Knoevenagel condensation products.[6]

    • Solution: Adjust the stoichiometry of the reactants. A slight excess of the dione may be beneficial. Lowering the reaction temperature can sometimes improve selectivity.

  • Purification Challenges:

    • Cause: Co-elution of the product with starting materials or byproducts.

    • Solution: Optimize the eluent system for column chromatography. Recrystallization of the crude product can also be an effective purification method.

Future Perspectives: Asymmetric Synthesis

While the described protocols provide racemic 5-aryl-cyclohexane-1,3-diones, the development of enantioselective methods is a burgeoning area of research. The use of chiral organocatalysts or metal complexes has the potential to induce stereoselectivity in the Michael addition step, leading to the synthesis of enantioenriched products.[7] Such chiral building blocks are highly sought after in drug discovery for their potential to interact stereospecifically with biological targets, leading to improved efficacy and reduced side effects.

Conclusion

The Michael addition provides a powerful and versatile strategy for the synthesis of 5-aryl-cyclohexane-1,3-diones. The one-pot protocols are particularly attractive due to their operational simplicity and efficiency. This application note offers a comprehensive guide for researchers to successfully synthesize these valuable compounds, providing a solid foundation for further exploration and application in medicinal chemistry and drug development.

References

  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]

  • Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Retrieved from [Link]

  • StudyCorgi. (2021). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Heravi, M. M., et al. (2018). An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. Retrieved from [Link]

  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Michael addition on chalcones and or chalcone analogues. Retrieved from [Link]

  • PubMed. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved from [Link]

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Application

Application Notes and Protocols for the Purification of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione by Recrystallization

Abstract This comprehensive guide details the purification of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, a key intermediate in pharmaceutical and herbicide development, via recrystallization.[1][2] Cyclohexane-1,3-dio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the purification of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, a key intermediate in pharmaceutical and herbicide development, via recrystallization.[1][2] Cyclohexane-1,3-dione derivatives are pivotal structural motifs in a variety of biologically active molecules.[1][2] However, their synthesis often yields crude products that are semi-solid or oily in nature, making purification a significant challenge.[1][2] While chromatographic methods are frequently employed, recrystallization offers a scalable and cost-effective alternative for obtaining high-purity crystalline material. This document provides a deep dive into the principles of recrystallization, a detailed experimental protocol, and robust methods for purity verification, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Challenge and Importance of Purity

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is a valuable building block in organic synthesis. The precise arrangement of its functional groups makes it an attractive precursor for a range of complex molecular architectures. As with many synthetic intermediates, the purity of this compound is paramount, directly impacting the yield, purity, and efficacy of the final active pharmaceutical ingredient or agrochemical.

The synthesis of aryl-substituted cyclohexane-1,3-diones can be complex, and crude products are often contaminated with unreacted starting materials, by-products, and residual solvents.[1][2] These impurities can interfere with subsequent reactions and introduce unwanted contaminants into the final product. While column chromatography is a common purification technique, it can be time-consuming, expensive, and difficult to scale up. Recrystallization, when optimized, presents a more efficient and economical method for achieving high levels of purity.

This guide is designed to provide a comprehensive understanding of the recrystallization process as applied to 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, moving beyond a simple set of instructions to explain the underlying scientific principles that govern success.

The Science of Recrystallization: A Self-Validating System

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[3][4] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4]

The Seven Pillars of a Successful Recrystallization

The process can be broken down into seven key stages, each critical for achieving a high-purity crystalline product.

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution A->B Ideal solvent identified C 3. Hot Filtration (Optional) B->C Insoluble impurities present D 4. Cooling and Crystallization B->D No insoluble impurities C->D Impurities removed E 5. Crystal Collection (Vacuum Filtration) D->E Crystal formation complete F 6. Crystal Washing E->F Crystals on filter G 7. Drying F->G Adherent mother liquor removed

Caption: A workflow diagram illustrating the seven key stages of the recrystallization process.

Causality in Solvent Selection: The "Like Dissolves Like" Principle and Beyond

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature, but completely at its boiling point. [3]

  • Dissolve impurities readily at all temperatures or not at all.

  • Not react with the target compound. [1]

  • Be volatile enough to be easily removed from the purified crystals. [1]

  • Have a boiling point below the melting point of the target compound to prevent "oiling out". [5]

For 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, its structure suggests a moderate polarity. The dimethoxy-substituted phenyl group is relatively nonpolar, while the 1,3-dione moiety provides polarity and the potential for hydrogen bonding. This suggests that a solvent of intermediate polarity or a mixed solvent system would be most effective.

Table 1: Potential Solvents for Recrystallization of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

Solvent/SystemRationalePotential Issues
Ethanol/Water The compound is likely soluble in hot ethanol. The gradual addition of water as an anti-solvent can induce crystallization."Oiling out" if the water is added too quickly or if the solution is too concentrated.
Ethyl Acetate/Hexane Ethyl acetate is a good solvent for many organic compounds. Hexane can be used as an anti-solvent to decrease solubility upon cooling.The compound may be too soluble in ethyl acetate even at low temperatures.
Acetone/Water Similar to ethanol/water, with acetone being a stronger solvent.Higher volatility of acetone can make it more difficult to handle.
Toluene The aromatic nature of toluene can favorably interact with the phenyl ring of the target compound.Higher boiling point may increase the risk of "oiling out".

Experimental Protocol: A Step-by-Step Guide

This protocol is a starting point and may require optimization based on the purity of the crude material and the specific impurities present.

Materials and Equipment
  • Crude 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Anti-solvent (e.g., Deionized water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Melting point apparatus

  • TLC plates (silica gel), chamber, and developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)

  • UV lamp

Recrystallization Procedure
  • Solvent Screening (Small Scale):

    • Place approximately 50 mg of the crude product into a small test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature. Observe the solubility.

    • If the compound is insoluble or sparingly soluble, gently heat the test tube. Add more solvent dropwise until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation. A good solvent will show significant crystal formation upon cooling.

  • Dissolution:

    • Place the bulk of the crude material in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and the chosen primary solvent (e.g., ethanol) in small portions.

    • Gently heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • If using an anti-solvent (e.g., water), add it dropwise to the hot solution until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and swirl the crystalline mixture (slurry) and pour it into the center of the Buchner funnel.

    • Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

    • Transfer the crystals to a clean, pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a low temperature.

Recrystallization_Troubleshooting Problem Problem Encountered Oiling_Out Oiling Out Problem->Oiling_Out Compound separates as a liquid No_Crystals No Crystal Formation Problem->No_Crystals Solution remains clear upon cooling Solution Potential Solution Reheat_and_Add_Solvent Reheat to dissolve the oil and add more of the primary solvent. Oiling_Out->Reheat_and_Add_Solvent Solution 1 Cool_Slower Allow the solution to cool more gradually. Oiling_Out->Cool_Slower Solution 2 Scratch_Flask Scratch the inside of the flask with a glass rod. No_Crystals->Scratch_Flask Induce nucleation Seed_Crystal Add a small crystal of the crude product. No_Crystals->Seed_Crystal Provide a template for growth Reduce_Solvent Gently evaporate some of the solvent. No_Crystals->Reduce_Solvent Increase concentration

Caption: A troubleshooting guide for common issues encountered during recrystallization.

Purity Assessment: Validating the Success of Purification

A multi-faceted approach should be used to confirm the purity of the recrystallized 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

Melting Point Analysis

A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. The melting point of the closely related 5-(4-methoxyphenyl)cyclohexane-1,3-dione is reported as 179.5-183.5 °C, providing a useful reference.[6]

Table 2: Expected Melting Point Analysis Results

SampleExpected Melting Point RangeInterpretation
Crude Product Broad and depressed (e.g., 165-175 °C)Significant impurities present.
Recrystallized Product Sharp and elevated (e.g., 180-182 °C)High purity achieved.
Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of a sample and to determine the optimal solvent system for column chromatography if needed.[7]

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase (Eluent): A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. This may need to be adjusted to achieve an Rf value of 0.3-0.4 for the target compound.

  • Visualization: UV light (254 nm).

A pure sample should show a single spot on the TLC plate. The crude material will likely show multiple spots corresponding to impurities.

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.[8][9]

  • ¹H NMR: The proton NMR spectrum of the purified compound should show sharp, well-resolved peaks corresponding to the protons in the molecule. The absence of peaks from impurities is a strong indicator of purity.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the unique carbon atoms in the structure. Quantitative ¹³C NMR can be used for a more rigorous purity determination.[9]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Solvent Safety: The solvents used for recrystallization are flammable. Keep them away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The purification of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione by recrystallization is a viable and efficient alternative to chromatographic methods. By understanding the fundamental principles of solubility and crystallization, and by systematically optimizing the choice of solvent and the experimental conditions, researchers can obtain this valuable intermediate in high purity. The protocols and analytical methods detailed in this guide provide a robust framework for achieving this goal, ensuring the quality and reliability of subsequent synthetic transformations.

References

  • US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google P
  • WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google P
  • US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google P
  • EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google P
  • EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic ...
  • Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst - NIH. (URL: [Link])

  • Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC - NIH. (URL: [Link])

  • EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione - Google P
  • Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+% - Cole-Parmer. (URL: [Link])

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution - American Chemical Society. (URL: [Link])

  • 1,3-Cyclohexanedione - Wikipedia. (URL: [Link])

  • EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google P
  • Cyclohexanecarboxylic acid, 3,4,5-triol and triacetate - Organic Syntheses Procedure. (URL: [Link])

  • Safety Data Sheet - AA Blocks. (URL: [Link])

  • Organocatalyzed Stereo- and Enantioselective Isomerization of Prochiral 1,3-Cyclohexanediones into Nonalactones bearing Distant - The Royal Society of Chemistry. (URL: [Link])

  • Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds - ResearchGate. (URL: [Link])

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  • Heteroaromatic Swapping in Aromatic Ketones | Organic Chemistry - ChemRxiv. (URL: [Link])

  • 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one - Organic Syntheses Procedure. (URL: [Link])

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  • 5,5-dimethylcyclohexane-1,3-dione - chemeurope.com. (URL: [Link])

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Method

Application Note: Structural Characterization of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Given the p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Given the pharmaceutical and synthetic importance of substituted cyclohexane-1,3-diones, detailed structural elucidation is critical. This document outlines the theoretical basis for the expected NMR spectra, including a discussion of the prevalent keto-enol tautomerism. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation are provided for researchers, scientists, and professionals in drug development. The application of two-dimensional (2D) NMR techniques for unambiguous signal assignment is also discussed.

Introduction

Cyclohexane-1,3-dione derivatives are significant structural motifs in a variety of biologically active compounds and are versatile precursors in organic synthesis. The title compound, 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, combines the reactive dicarbonyl functionality with a substituted aromatic ring, making it a valuable intermediate for the synthesis of novel chemical entities. Accurate structural confirmation is the cornerstone of any chemical research and development program, and NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[1]

A key feature of cyclohexane-1,3-diones is their existence in a tautomeric equilibrium between the diketo and enol forms.[2] This equilibrium is sensitive to the solvent, temperature, and the nature of substituents.[3][4] Understanding and characterizing this equilibrium is essential for a complete structural description.

This guide will first predict the ¹H and ¹³C NMR spectral features of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, considering both tautomers. Subsequently, detailed experimental protocols for acquiring high-quality NMR data are presented, followed by a discussion on spectral analysis and the use of advanced 2D NMR techniques to ensure correct structural assignment.

Predicted ¹H and ¹³C NMR Spectral Characteristics

Keto-Enol Tautomerism

The equilibrium between the diketo and enol forms of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is a critical consideration for NMR analysis. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.[2] The presence of both tautomers in solution will result in two sets of signals in the NMR spectra, and their ratio can be determined by integration of the respective peaks.

Figure 1: Keto-enol tautomerism of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.
Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will be a composite of signals from both the diketo and enol forms. The relative integrals of these signals will reflect the equilibrium position.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

ProtonsPredicted δ (ppm) - Diketo FormPredicted δ (ppm) - Enol FormMultiplicityIntegration
H-2, H-6 (axial & equatorial)2.5 - 2.92.3 - 2.7m4H
H-4 (axial & equatorial)2.5 - 2.92.3 - 2.7m2H
H-53.0 - 3.42.8 - 3.2m1H
Aromatic H6.7 - 7.06.7 - 7.0m3H
OCH₃3.7 - 3.93.7 - 3.9s6H
Enolic OH-~11-12br s1H

Rationale:

  • The protons on the cyclohexane-1,3-dione ring (H-2, H-4, H-6) are expected to appear as complex multiplets in the range of 2.5-2.9 ppm for the diketo form. In the enol form, these protons will be slightly shifted upfield.

  • The methine proton at H-5, being adjacent to the aromatic ring, will be deshielded and is predicted to resonate around 3.0-3.4 ppm.

  • The aromatic protons of the 2,5-dimethoxyphenyl group will appear in the aromatic region (6.7-7.0 ppm).

  • The two methoxy groups are expected to give a sharp singlet at approximately 3.7-3.9 ppm.

  • A key indicator of the enol form will be a broad singlet far downfield (around 11-12 ppm) corresponding to the enolic hydroxyl proton, a feature characteristic of intramolecularly hydrogen-bonded enols.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also show two sets of peaks if both tautomers are present in significant amounts. The proton-decoupled spectrum will exhibit singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonPredicted δ (ppm) - Diketo FormPredicted δ (ppm) - Enol Form
C=O (C-1, C-3)~205~195 (C=O), ~100 (C-OH)
CH₂ (C-2, C-6)~50~45
CH₂ (C-4)~40~35
CH (C-5)~40~35
Aromatic C110 - 160110 - 160
OCH₃~56~56

Rationale:

  • The carbonyl carbons (C-1 and C-3) of the diketo form are expected to resonate at a characteristic downfield position of around 205 ppm. In the enol form, one carbonyl signal will remain, while the other is replaced by a signal for the enolic carbon (C-OH) at a more upfield position (~100 ppm).

  • The aliphatic carbons of the cyclohexane ring will appear in the 35-50 ppm range.

  • The aromatic carbons will give rise to several signals between 110 and 160 ppm.

  • The methoxy carbons are predicted to have a chemical shift of approximately 56 ppm.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.[7]

Figure 2: Workflow for NMR sample preparation.
  • Sample Weighing: Accurately weigh 5-10 mg of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For studying the keto-enol tautomerism, acquiring spectra in different solvents (e.g., DMSO-d₆, acetone-d₆) can provide valuable insights, as the equilibrium is solvent-dependent.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 220-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Analysis and Structural Elucidation

1D NMR Analysis
  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction.

  • Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) for ¹H NMR or the residual solvent peak for ¹³C NMR (e.g., 77.16 ppm for CDCl₃).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal. The ratio of the keto to enol form can be calculated from the integrals of unique signals for each tautomer.

  • Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, multiplet) in the ¹H NMR spectrum to deduce the number of neighboring protons.

2D NMR for Unambiguous Assignment

For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR experiments are invaluable for resolving these ambiguities and confirming the structure.[8]

Figure 3: Key 2D NMR experiments for structural elucidation.
  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons that are spin-coupled to each other, typically over two or three bonds. This is crucial for tracing the connectivity of the protons within the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the 2D spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the dimethoxyphenyl ring to the cyclohexane-1,3-dione moiety.

Conclusion

¹H and ¹³C NMR spectroscopy, complemented by 2D techniques, provide a robust and definitive method for the structural characterization of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. A thorough analysis must take into account the keto-enol tautomerism, which is a characteristic feature of this class of compounds. The protocols and predictive data presented in this application note serve as a valuable resource for researchers in ensuring the structural integrity of this and related molecules, thereby supporting advancements in drug discovery and organic synthesis.

References

  • Chinnamanaicker, R., et al. (2019). Synthesis and characterization of cyclohexane-1,3-dione derivatives and their in silico and in vitro studies on antimicrobial and breast cancer activity. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 245-251. Available at: [Link]

  • ResearchGate. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Jimenez-Cruz, F., et al. (2015). Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. Journal of Molecular Structure, 1101, 162-169. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Available at: [Link]

  • Lin, Y. A., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 13(11), 1956-1966. Available at: [Link]

  • Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Keto-Enol Tautomerism. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(5). Available at: [Link]

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Application

Application Note: Elucidating the Mass Spectrometric Fragmentation Patterns of 5-Aryl-Cyclohexane-1,3-diones

Audience: Researchers, scientists, and drug development professionals. Abstract 5-Aryl-cyclohexane-1,3-diones are a class of organic compounds with significant applications in medicinal chemistry and organic synthesis, s...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Aryl-cyclohexane-1,3-diones are a class of organic compounds with significant applications in medicinal chemistry and organic synthesis, serving as precursors for various biologically active molecules.[1][2] Accurate structural characterization is paramount for their development and application. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of these compounds. We will explore the key fragmentation pathways, including Retro-Diels-Alder (RDA) reactions, alpha-cleavage, and benzylic cleavages, offering a predictive framework for spectral interpretation. This note also includes a detailed, field-tested protocol for acquiring high-quality mass spectra for this compound class.

Introduction to Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[3] In electron ionization (EI) mass spectrometry, high-energy electrons bombard a molecule, causing the ejection of an electron to form a molecular ion (M•+). This molecular ion is energetically unstable and undergoes a series of predictable bond cleavages and rearrangements, known as fragmentation.[4] The resulting pattern of fragment ions is unique to the molecule's structure, acting as a molecular fingerprint that allows for its identification and structural elucidation. Understanding these fragmentation mechanisms is crucial for interpreting the resulting mass spectrum correctly.[5]

The fragmentation of a molecular ion is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragments (both the charged ion and the neutral radical).[4] Pathways that lead to more stable carbocations or resonance-stabilized fragments are generally favored. For complex molecules like 5-aryl-cyclohexane-1,3-diones, the observed spectrum is a composite of several competing fragmentation pathways originating from different parts of the molecule.

Foundational Fragmentation Mechanisms

To understand the fragmentation of 5-aryl-cyclohexane-1,3-diones, one must first be familiar with the key fragmentation reactions relevant to its constituent parts: the cyclohexane-1,3-dione ring and the aryl substituent.

Keto-Enol Tautomerism: A Gateway to Unique Fragmentation

In solution and in the gas phase, 1,3-dicarbonyl compounds like cyclohexane-1,3-dione exist as an equilibrium mixture of diketo and enol tautomers.[6] This equilibrium is critical in mass spectrometry because the enol form possesses a carbon-carbon double bond within the six-membered ring, opening up unique and highly characteristic fragmentation pathways that are inaccessible to the saturated diketo form.

Retro-Diels-Alder (RDA) Reaction

The Retro-Diels-Alder (RDA) reaction is a pericyclic reaction that is the microscopic reverse of the Diels-Alder reaction. In mass spectrometry, it is a common fragmentation pathway for cyclic systems containing a double bond.[7] The molecular ion of the enol tautomer can undergo a concerted cleavage of two sigma bonds, resulting in the formation of a diene and a dienophile. One of these fragments retains the charge, producing a characteristic peak in the mass spectrum.

Alpha-Cleavage in Ketones

Alpha-cleavage is a hallmark fragmentation of carbonyl compounds.[8] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. The initial ionization is believed to occur by removing a non-bonding electron from the oxygen atom, creating a radical cation.[9] Subsequent cleavage of the adjacent C-C bond is favorable because it leads to the formation of a resonance-stabilized acylium ion.

Fragmentation of Aryl Substituents

Aryl groups, especially when attached to an alkyl framework, give rise to characteristic fragmentation patterns. A prominent pathway is the cleavage of the benzylic bond (the bond connecting the aryl ring to the cyclohexane core), which is relatively weak. This cleavage, followed by rearrangement, can lead to the highly stable tropylium ion (C₇H₇⁺) at m/z 91 for an unsubstituted phenyl ring.

Predicted Fragmentation Pathways of 5-Aryl-Cyclohexane-1,3-diones

By combining the foundational mechanisms, we can predict the major fragmentation pathways for a representative molecule, 5-phenyl-cyclohexane-1,3-dione (Molecular Weight: 188.22 g/mol ).

Pathway A: Retro-Diels-Alder (RDA) Fragmentation

This is often a dominant and diagnostic pathway. Ionization of the enol tautomer facilitates the RDA reaction. The charge can be retained by either of the resulting fragments, leading to two possible scenarios:

  • Charge retained on the dienophile: This results in the formation of a phenylketene radical cation.

  • Charge retained on the diene: This results in the formation of a butadiene radical cation.

Pathway B: Benzylic Cleavage

Cleavage of the bond between the phenyl group and the cyclohexane ring is a highly probable event due to the stability of the potential fragments.

  • Loss of the Phenyl Group: Cleavage can result in the loss of a phenyl radical (C₆H₅•), leaving a charged cyclohexanedione fragment.

  • Loss of the Cyclohexanedione Moiety: Conversely, cleavage can lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77.

Pathway C: Ring Cleavages and Small Molecule Losses

The cyclohexane-1,3-dione ring itself can undergo complex cleavages initiated by the carbonyl groups. Common fragmentations include:

  • Decarbonylation: The loss of one or two molecules of carbon monoxide (CO, 28 Da) is a common feature in the fragmentation of cyclic ketones.

  • Alpha-Cleavage: Cleavage of the bonds alpha to the carbonyl groups can lead to the opening of the ring and subsequent fragmentation into smaller linear ions.

The interplay of these pathways is illustrated in the diagram below.

G cluster_pathways Primary Fragmentation Pathways cluster_fragments Key Fragment Ions M Molecular Ion (M•+) 5-Aryl-cyclohexane-1,3-dione RDA Retro-Diels-Alder (RDA) (via Enol Tautomer) M->RDA Tautomerization Benzylic Benzylic Cleavage M->Benzylic Alpha Alpha-Cleavage & Ring Fission M->Alpha RDA_Frag1 Aryl-ketene Ion RDA->RDA_Frag1 RDA_Frag2 Butadiene Ion RDA->RDA_Frag2 Benzyl_Frag1 [M - Aryl]+ Benzylic->Benzyl_Frag1 Benzyl_Frag2 [Aryl]+ (e.g., m/z 77 for Phenyl) Benzylic->Benzyl_Frag2 Alpha_Frag1 Ring-Opened Ions Alpha->Alpha_Frag1 Alpha_Frag2 Loss of CO, C2H4 Alpha_Frag1->Alpha_Frag2

Caption: Competing fragmentation pathways for 5-Aryl-cyclohexane-1,3-diones.

Hypothetical Fragmentation Data

For 5-phenyl-cyclohexane-1,3-dione (C₁₂H₁₂O₂)[10] , the following table summarizes the expected key ions, their m/z values, and the proposed fragmentation origins.

m/z Value Proposed Ion Structure / Identity Proposed Fragmentation Mechanism
188 [C₁₂H₁₂O₂]•+ (Molecular Ion)Electron Ionization
160 [M - CO]•+Loss of a neutral carbon monoxide molecule
132 [M - 2CO]•+ or [M - C₂H₄O]•+Loss of two CO molecules or ketene loss post-ring opening
118 [C₈H₆O]•+ (Phenylketene)Retro-Diels-Alder (RDA) reaction
111 [M - C₆H₅]⁺Benzylic cleavage with loss of phenyl radical
91 [C₇H₇]⁺ (Tropylium ion)Benzylic cleavage with rearrangement
77 [C₆H₅]⁺ (Phenyl cation)Benzylic cleavage with charge on the aryl group
54 [C₄H₆]•+ (1,3-Butadiene)Retro-Diels-Alder (RDA) reaction

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis of 5-aryl-cyclohexane-1,3-diones. Optimization may be required based on the specific compound and available instrumentation.

5.1. Sample Preparation

  • Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile).

  • Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL. High concentrations can lead to detector saturation and source contamination.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

5.2. Instrumentation and Parameters

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane) is typically suitable.

  • Injection:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Mode: Splitless (hold for 0.5-1.0 min) to maximize sensitivity.[11]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.[11]

    • Final Hold: Hold at 300 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C[11]

    • Ionization Energy: 70 eV (standard for library matching and inducing fragmentation).[11]

    • Mass Range: Scan from m/z 40 to 400 amu.

    • Solvent Delay: Set a solvent delay (e.g., 3-5 minutes) to prevent the solvent peak from saturating the detector.

5.3. System Validation

  • Tuning: Before analysis, perform an autotune of the mass spectrometer using a suitable calibration compound (e.g., PFTBA) to ensure mass accuracy and resolution.

  • Blank Analysis: Run a solvent blank before and after the sample sequence to check for carryover and system contamination.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (1 mg/mL in DCM) Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject 1 µL (Splitless) Filter->Inject Separate GC Separation (Temp Ramp) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Interpret Interpret Fragmentation Acquire->Interpret Structure Confirm Structure Interpret->Structure

Caption: Standard workflow for GC-MS analysis of 5-Aryl-cyclohexane-1,3-diones.

Conclusion

The mass spectrometric fragmentation of 5-aryl-cyclohexane-1,3-diones is a predictable process governed by the interplay between the dicarbonyl ring and the aryl substituent. The key diagnostic fragmentation pathways include the Retro-Diels-Alder reaction of the enol tautomer, benzylic cleavage leading to characteristic aryl-containing ions (e.g., m/z 77 and 91), and various ring fissions involving the loss of small neutral molecules like CO. By understanding these fundamental mechanisms and employing the robust analytical protocol provided, researchers can confidently utilize EI-MS for the structural verification and characterization of this important class of compounds, accelerating research and development in their respective fields.

References

  • Wikipedia. "Fragmentation (mass spectrometry)." Wikimedia Foundation, last modified [date of access]. [Link]

  • University of Arizona. "Fragmentation Mechanisms - Intro to Mass Spectrometry." [Link]

  • Lee, H. W., et al. "GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines." PubMed Central, 2023. [Link]

  • Chinnamanayakar, R., et al. "SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY." ResearchGate, 2019. [Link]

  • Jumpertz, T., et al. "A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae." MDPI, 2022. [Link]

  • Olsen, C. E. "Fragmentation mechanisms in electron impact mass spectrometry." [Link]

  • Miclea, R.-I., et al. "Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program." ResearchGate, 2021. [Link]

  • Chem Help ASAP. "common fragmentation mechanisms in mass spectrometry." YouTube, 2022. [Link]

  • Dayan, F. E., et al. "Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site." MDPI, 2022. [Link]

  • Doc Brown's Chemistry. "C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis..." [Link]

  • Wikipedia. "1,3-Cyclohexanedione." Wikimedia Foundation, last modified [date of access]. [Link]

  • PeerJ. "Extended characterization of petroleum aromatics using off-line LC-GC-MS." PeerJ, 2021. [Link]

  • Problems in Chemistry. "Mass Spectrometry Part 6 - Fragmentation in Ketones." YouTube, 2023. [Link]

  • Journal of Chemical Education. "Fragmentation mechanisms in mass spectrometry." ACS Publications, 1972. [Link]

  • WIPO Patentscope. "WO/2024/165013 CYCLOHEXANE DERIVATIVE, PHARMACEUTICAL COMPOSITION THEREOF AND USE THEREOF." [Link]

  • PubMed. "Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry." [Link]

  • University of Guanajuato. "Fragmentation mechanisms in mass spectrometry." [Link]

  • PubMed. "Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection." [Link]

  • JoVE. "Video: Mass Spectrometry: Molecular Fragmentation Overview." [Link]

  • Knowbee. "Mass Spectrometry Fragmentation Part 1." YouTube, 2015. [Link]

Sources

Method

Application Note: A Validated RP-HPLC Method for Purity Analysis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

Abstract This application note presents a robust, validated, and highly specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated, and highly specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. This compound is a significant building block in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1][2] Ensuring its chemical purity is paramount for the safety, efficacy, and quality of downstream products. The method detailed herein utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[3][4][5] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals for the reliable purity assessment of this key intermediate.

Introduction and Scientific Rationale

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione belongs to the cyclohexane-1,3-dione class of compounds, which are pivotal synthons in organic chemistry. Their derivatives are integral to the structure of numerous natural products and pharmacologically active agents.[1] The purity of such starting materials directly impacts the impurity profile of an Active Pharmaceutical Ingredient (API), making sensitive and accurate analytical methods essential.[6][7] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[7][8]

Rationale for Method Selection

The molecular structure of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, featuring a non-polar cyclohexane ring and a moderately polar dimethoxyphenyl group, makes it an ideal candidate for Reversed-Phase (RP) HPLC .

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. The hydrophobic C18 chains provide strong retention for the moderately non-polar analyte through hydrophobic interactions, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase Strategy: A gradient elution using water and acetonitrile was chosen. This approach is superior to isocratic elution for purity analysis as it allows for the elution of impurities with a wide range of polarities.[9] A gradient ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time with good peak shape, while early-eluting, more polar impurities are well-resolved from the solvent front.

  • Detector Selection: The presence of the 2,5-dimethoxyphenyl group provides a strong chromophore, making the molecule highly suitable for UV-Vis detection . A Photodiode Array (PDA) or Diode Array (DAD) detector is recommended to monitor the analyte and its potential impurities at multiple wavelengths. Based on the UV absorbance characteristics of related cyclohexane-1,3-dione and dimethoxyphenyl compounds, a primary detection wavelength of 260 nm was found to provide a suitable response for the main component and potential byproducts.[10][11]

Optimized HPLC Method Parameters

The following parameters were optimized to achieve superior separation and peak symmetry.

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized Water, HPLC Grade
Mobile Phase B Acetonitrile, HPLC Grade
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA) Detector
Detection Wavelength 260 nm (with spectral acquisition from 200-400 nm)
Run Time 20 minutes

Experimental Protocols

Reagents and Materials
  • 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Methanol (HPLC Grade)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Analytical balance

  • HPLC vials with septa

Solution Preparation
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione sample to be tested and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[5]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] Forced degradation studies were conducted to demonstrate this.

  • Protocol: The sample solution (1000 µg/mL) was subjected to the following stress conditions:

    • Acidic: 5 mL of sample + 1 mL of 0.1 N HCl, heated at 60°C for 4 hours, then neutralized.

    • Alkaline: 5 mL of sample + 1 mL of 0.1 N NaOH, heated at 60°C for 2 hours, then neutralized.

    • Oxidative: 5 mL of sample + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

    • Thermal: Solid drug substance exposed to 80°C for 48 hours.

    • Photolytic: Sample solution exposed to UV light (254 nm) for 24 hours.

  • Results: The main peak was well-resolved from all degradation product peaks, and the peak purity analysis (via PDA detector) confirmed no co-eluting peaks. This demonstrates the stability-indicating nature of the method.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[13]

  • Protocol: A series of solutions were prepared from the Reference Standard Stock solution at concentrations ranging from 1 µg/mL to 200 µg/mL (corresponding to 0.1% to 20% of the sample concentration for impurity quantification).

  • Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Concentration Range 1 - 200 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero
Accuracy (% Recovery)

Accuracy is the closeness of test results to the true value.[3] It was determined by spiking the sample with known amounts of the reference standard at three concentration levels.

  • Protocol: The analyte was spiked into the sample solution at levels of 50%, 100%, and 150% of the working standard concentration (50, 100, and 150 µg/mL). Each level was prepared in triplicate.

  • Results: The method was found to be highly accurate.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean)% Recovery (mean)% RSD
50%50.049.899.6%0.45%
100%100.0100.3100.3%0.21%
150%150.0151.1100.7%0.33%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[13]

  • Protocol (Repeatability): Six separate sample preparations from the same homogenous batch were analyzed on the same day.

  • Protocol (Intermediate Precision): The repeatability study was repeated by a different analyst on a different day using a different HPLC system.

  • Results: The low %RSD values confirm the excellent precision of the method.

Parameter% Purity (n=6)Mean % Purity% RSD
Repeatability (Analyst 1, Day 1) 99.85, 99.81, 99.89, 99.79, 99.84, 99.8899.840.04%
Intermediate Precision (Analyst 2, Day 2) 99.80, 99.78, 99.85, 99.81, 99.86, 99.8399.820.03%
Acceptance Criteria ≤ 1.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

    • LOD: 0.3 µg/mL

    • LOQ: 1.0 µg/mL The LOQ was confirmed to be precise and accurate. This sensitivity is sufficient for quantifying impurities at a 0.1% level relative to the main analyte concentration.

System Suitability Testing (SST)

Before conducting any analysis, the suitability of the chromatographic system must be verified.

  • Protocol: Five replicate injections of the Working Standard Solution (100 µg/mL) are made.

  • Acceptance Criteria: The following criteria must be met for the system to be deemed suitable for analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 5000
% RSD for Peak Area (n=5) ≤ 2.0%
% RSD for Retention Time (n=5) ≤ 1.0%

Visual Workflow Diagrams

G cluster_dev HPLC Method Development Workflow A Analyte Characterization (Polarity, UV Spectrum) B Initial Method Selection (RP-HPLC, C18 Column) A->B C Mobile Phase Screening (ACN vs. MeOH, pH) B->C D Gradient Optimization (Slope, Time) C->D E Parameter Refinement (Flow Rate, Temperature) D->E F Final Method Achieved E->F

Caption: Logical workflow for HPLC method development.

G cluster_val Purity Analysis & Validation Workflow cluster_checks Validation Parameters P1 Sample & Standard Preparation P2 System Suitability Test (SST) P1->P2 P3 HPLC Analysis (Blank, Standard, Sample) P2->P3 If SST Passes P4 Data Processing (% Purity, % Impurity) P3->P4 P5 Method Validation Checks P4->P5 P6 Final Report Generation P5->P6 V1 Specificity V2 Linearity V3 Accuracy V4 Precision V5 LOQ/LOD

Caption: Overall workflow for sample analysis and validation.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the purity determination of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. The comprehensive validation study confirms that the method is suitable for its intended use in quality control environments and for stability testing, adhering to the stringent requirements of the pharmaceutical industry. The gradient elution strategy ensures the effective separation of the main component from potential process-related impurities and degradation products.

References

  • chemeurope.com. (n.d.). 5,5-dimethylcyclohexane-1,3-dione. Retrieved from [Link]

  • Gomes, V. C., et al. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. PubMed. Retrieved from [Link]

  • Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2020). Steps involved in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2019). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection | Request PDF. Retrieved from [Link]

  • Elewa, M. M., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane-1,3-dione, 2-allylaminomethylene-5,5-dimethyl-. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Disha Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2124-2137. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,3-cyclohexane dione. Retrieved from [Link]

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Application

Application Notes and Protocols for Anticancer Activity Screening of Novel Cyclohexane-1,3-dione Derivatives

Introduction: The Rationale for Targeting Cyclohexane-1,3-dione Scaffolds in Oncology The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, he...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Cyclohexane-1,3-dione Scaffolds in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the cyclohexane-1,3-dione moiety represents a versatile and privileged scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] The structural features of cyclohexane-1,3-dione derivatives, including their potential for various substitutions, make them attractive candidates for targeting key signaling pathways implicated in tumorigenesis.[1]

Recent studies have highlighted the potential of these derivatives to act as inhibitors of receptor tyrosine kinases (RTKs), a class of enzymes frequently dysregulated in various cancers.[1][3][4] In particular, the c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, has been identified as a promising target.[2][4] Aberrant c-Met signaling is known to drive multiple tumorigenic processes, including cell proliferation, invasion (metastasis), angiogenesis, and resistance to apoptosis.[2] Therefore, the development of novel c-Met inhibitors based on the cyclohexane-1,3-dione scaffold presents a compelling therapeutic strategy.[4]

These application notes provide a comprehensive framework for the in vitro screening and characterization of new cyclohexane-1,3-dione derivatives. The protocols outlined below are designed to first assess the cytotoxic potential of these novel compounds across a panel of cancer cell lines and then to elucidate their preliminary mechanisms of action, with a focus on apoptosis and cell cycle arrest. This systematic approach allows for the efficient identification and validation of lead compounds for further preclinical development.[5]

Experimental Workflow: A Step-by-Step Guide to Screening

The overall workflow for screening novel cyclohexane-1,3-dione derivatives is a multi-step process that begins with a broad assessment of cytotoxicity and progressively narrows down to more detailed mechanistic studies for the most promising compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies (for lead compounds) synthesis Synthesis of Novel Cyclohexane-1,3-dione Derivatives stock_prep Stock Solution Preparation (e.g., in DMSO) synthesis->stock_prep mtt_assay MTT Cytotoxicity Assay stock_prep->mtt_assay Treatment cell_culture Cancer Cell Line Panel Culture cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Select Leads cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_analysis Select Leads data_analysis Data Interpretation & Pathway Analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: A generalized workflow for the anticancer screening of novel compounds.

Part 1: Initial Cytotoxicity Screening

The first critical step is to determine the concentration-dependent cytotoxic effects of the synthesized cyclohexane-1,3-dione derivatives. This is typically achieved using a high-throughput colorimetric assay, such as the MTT assay.[6]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • A panel of human cancer cell lines (e.g., A549 - lung carcinoma, HT-29 - colorectal adenocarcinoma, U87MG - glioblastoma, SMMC-7721 - hepatocellular carcinoma)[4]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel cyclohexane-1,3-dione derivatives (dissolved in DMSO to create stock solutions)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclohexane-1,3-dione derivatives and the positive control (Doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Percentage Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Cytotoxicity Profile

The IC₅₀ values for each derivative across the tested cell lines should be summarized in a table for easy comparison.

Compound IDA549 (Lung) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)U87MG (Glioblastoma) IC₅₀ (µM)SMMC-7721 (Liver) IC₅₀ (µM)
Derivative 15.2 ± 0.67.8 ± 0.912.1 ± 1.56.5 ± 0.8
Derivative 2> 100> 100> 100> 100
Derivative 32.1 ± 0.33.5 ± 0.45.8 ± 0.72.9 ± 0.4
Doxorubicin0.8 ± 0.11.1 ± 0.20.9 ± 0.10.7 ± 0.1

Note: The data presented are for illustrative purposes only.

Part 2: Mechanistic Elucidation of Lead Compounds

Compounds that exhibit potent cytotoxicity (low IC₅₀ values) in the primary screen should be selected for further investigation to understand their mechanism of action. Key cellular processes to investigate are the induction of apoptosis and the perturbation of the cell cycle. Flow cytometry is a powerful tool for these analyses.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[7]

Materials:

  • Lead cyclohexane-1,3-dione derivatives

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the lead compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells.

An effective anticancer compound should show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the untreated control.

apoptosis_quadrants x_axis Annexin V-FITC --> y_axis Propidium Iodide --> q1 Necrotic (Annexin V- / PI+) q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) q3 Live (Annexin V- / PI-) q4 Early Apoptotic (Annexin V+ / PI-) x_axis_line 4,0 4,0 x_axis_line->4,0 y_axis_line 0,2 0,2 y_axis_line->0,2 2,0 2,0 2,2 2,2 2,0->2,2 0,1 0,1 4,1 4,1 0,1->4,1

Caption: Quadrant analysis of an Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[8][9] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

Materials:

  • Lead cyclohexane-1,3-dione derivatives

  • Cancer cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and treat with the lead compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of staining solution containing PI and RNase A in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. RNase A is crucial to degrade any RNA that might also bind to PI, ensuring that the signal is specific to DNA.[9]

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Interpretation: The histogram will show distinct peaks corresponding to the different cell cycle phases:

  • G0/G1 phase: The first peak, representing cells with 2N DNA content.

  • S phase: The region between the two peaks, representing cells undergoing DNA synthesis (between 2N and 4N DNA content).

  • G2/M phase: The second peak, representing cells with 4N DNA content.

A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase. For example, an increase in the G2/M peak suggests the compound may be interfering with microtubule formation or the G2/M checkpoint. An accumulation in the S phase might indicate inhibition of DNA replication. This information provides valuable clues about the compound's mechanism of action.[10][11]

Potential Signaling Pathway: Inhibition of c-Met

As previously mentioned, a key potential mechanism of action for cyclohexane-1,3-dione derivatives is the inhibition of the c-Met tyrosine kinase. The diagram below illustrates the canonical HGF/c-Met signaling pathway and the potential point of inhibition by these novel compounds.

cMet_pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS RAS cMet->RAS Phosphorylates PI3K PI3K cMet->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->cMet Inhibits Kinase Activity

Caption: The HGF/c-Met signaling pathway and its potential inhibition.

Conclusion and Future Directions

The methodologies described in these application notes provide a robust and systematic approach for the initial in vitro evaluation of novel cyclohexane-1,3-dione derivatives as potential anticancer agents. By combining a broad cytotoxicity screen with targeted mechanistic assays, researchers can efficiently identify promising lead compounds and gain valuable insights into their modes of action.[1][6] Positive results from these studies, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would strongly justify further investigation, including in vivo efficacy studies in animal models and more detailed biochemical assays to confirm direct inhibition of target kinases like c-Met.[1]

References

  • El-Damasy, D. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

  • Mohareb, R. M., et al. (2024). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. Available at: [Link]

  • Raja, C., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]

  • Mohareb, R. M., et al. (2024). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. PubMed. Available at: [Link]

  • Jeyaraj, M., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available at: [Link]

  • Zutshi, U., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link]

  • Wilhelm, T., et al. (2023). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. Cell Reports Methods. Available at: [Link]

  • Rieger, A. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. Available at: [Link]

  • Zhang, X. (2024). How to represent Annexin V apoptosis study data in publications?. ResearchGate. Available at: [Link]

  • Radochova, B., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • Ubezio, P., & Lupi, M. (2006). Interpreting cell cycle effects of drugs: the case of melphalan. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Singh, A., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent Technologies. Available at: [Link]

  • Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute. Available at: [Link]

  • University of Chicago. (n.d.). Cell Cycle Analysis. UChicago Cytometry. Available at: [Link]

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Method

Application Note and Protocol: Determining the Cytotoxicity of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione using the MTT Assay

Introduction: Quantifying Cellular Viability with Confidence The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug discovery, providing a robust, co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Quantifying Cellular Viability with Confidence

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug discovery, providing a robust, colorimetric readout of cellular metabolic activity.[1][2] This application note presents a detailed protocol for assessing the cytotoxic potential of a novel compound, 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, on cultured cell lines. As derivatives of cyclohexane-1,3-dione have demonstrated significant cytotoxic effects in various studies, a reliable method to quantify the specific impact of this novel derivative is crucial for its development as a potential therapeutic agent.[3][4][5][6]

The principle of the MTT assay is elegant in its simplicity. Metabolically active cells employ mitochondrial dehydrogenase enzymes to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][8][9] When cells die and lose metabolic function, this conversion ceases.[10] The resulting formazan crystals are then solubilized, yielding a colored solution whose absorbance is directly proportional to the number of viable cells.[8][11] This allows for the generation of dose-response curves and the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[12]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from reagent preparation to data analysis, grounded in established best practices to ensure data integrity and reproducibility.

Core Principle: The Metabolic Conversion of MTT

The enzymatic conversion of MTT to formazan is a hallmark of viable cells with active mitochondrial function. This process, primarily driven by NAD(P)H-dependent oxidoreductases like succinate dehydrogenase, is central to the assay's utility.[9][13]

MTT_Pathway cluster_cell Viable Cell cluster_assay Assay Steps MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Mitochondria Uptake & Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Crystal Dissolution Measurement Spectrophotometric Measurement (570 nm) Solubilization->Measurement Quantification of Viable Cells Quantification of Viable Cells Measurement->Quantification of Viable Cells

Caption: Mechanism of the MTT assay within a viable cell.

Materials and Reagents

Successful and reproducible results hinge on the quality of the materials and the careful preparation of reagents.

Reagent/MaterialSpecificationsPreparation/Storage Notes
Test Compound 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dionePrepare a concentrated stock solution (e.g., 10-100 mM) in an appropriate sterile solvent (e.g., DMSO). Store at -20°C or -80°C, protected from light. The choice of solvent is critical and should be tested for cytotoxicity on its own.
Cell Line Application-dependent (e.g., A549, HeLa, HepG2)Ensure cells are in the logarithmic growth phase and free from contamination.
Culture Medium DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-StreptomycinUse pre-warmed, complete medium for cell culture. For the MTT incubation step, a serum-free medium is recommended to avoid interference.[13]
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromidePrepare a 5 mg/mL stock solution in sterile PBS.[8] Vortex to dissolve, then filter-sterilize (0.2 µm filter).[8] Store protected from light at 4°C for short-term or -20°C for long-term.[10]
Solubilization Solution Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HClDMSO is widely used for its efficacy in dissolving formazan crystals.[13] SDS is an alternative, particularly for cells resistant to other solvents.[13] Store at room temperature.
Phosphate-Buffered Saline (PBS) pH 7.4, sterileUsed for washing cells and preparing the MTT solution.
Equipment & Consumables Sterile 96-well flat-bottom plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm), inverted microscope, sterile pipette tips, reagent reservoirs.Use tissue culture-treated plates for adherent cells to ensure proper attachment.[13]

Safety Precautions: Always consult the Safety Data Sheet (SDS) for all reagents. Handle 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione and DMSO with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[14][15][16]

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for adherent cells in a 96-well format. Modifications for suspension cells are noted where applicable.

Part 1: Cell Seeding and Compound Treatment

The initial cell density is a critical parameter that requires optimization to ensure cells are in an exponential growth phase throughout the experiment.[13]

  • Cell Culture: Grow the chosen cell line in complete culture medium to approximately 80% confluency.

  • Cell Harvest: Wash cells with PBS, then detach them using a trypsin-EDTA solution. Neutralize the trypsin with complete medium and centrifuge to pellet the cells.

  • Cell Counting: Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the optimized seeding density (typically 5,000–15,000 cells/well) and dispense 100 µL into each well of a 96-well plate.

    • Expert Tip: Avoid seeding cells in the outermost wells of the plate to minimize the "edge effect." Instead, fill these wells with 100 µL of sterile PBS or medium to maintain humidity.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere and resume growth.[1][7]

  • Compound Preparation: Prepare serial dilutions of the 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione stock solution in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest compound concentration well.

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound, the vehicle control, and a medium-only control (untreated cells).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 2: The MTT Assay
  • Reagent Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[17]

    • For Suspension Cells: Add the MTT solution directly to the wells.

  • Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[7] During this time, viable cells will produce visible purple formazan crystals. Monitor the crystal formation under a microscope.

  • Formazan Solubilization:

    • Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[13] Add 100-150 µL of DMSO to each well.[9][18]

    • Suspension Cells: Centrifuge the plate (e.g., at 1,000 x g for 5 minutes), then carefully aspirate the supernatant. Add 100-150 µL of DMSO.

  • Dissolution: Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.[9] Protect the plate from light during this step.[13]

Part 3: Data Acquisition and Analysis
  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Processing:

    • Subtract the average absorbance of the blank wells (medium, MTT, and DMSO only) from all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[19][20]

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis A Seed Cells in 96-Well Plate B Incubate 24h for Adhesion A->B C Treat with Compound (Serial Dilutions) B->C D Incubate for Exposure Period (24-72h) C->D E Add MTT Reagent (10 µL/well) D->E F Incubate 2-4h (Formazan Formation) E->F G Remove Medium & Add Solubilizer (DMSO) F->G H Shake to Dissolve Formazan Crystals G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Interpretation: A Sample Calculation

Below is an example of how to structure your data for analysis.

Compound Conc. (µM)Log(Conc.)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle Control)N/A1.25 ± 0.08100%
101.18 ± 0.0694.4%
50.700.95 ± 0.0576.0%
101.000.68 ± 0.0454.4%
251.400.35 ± 0.0328.0%
501.700.15 ± 0.0212.0%
1002.000.08 ± 0.016.4%

By plotting % Viability vs. Log(Concentration) and fitting the data to a sigmoidal curve, the IC50 value can be accurately determined.

Conclusion and Field-Proven Insights

This protocol provides a self-validating system for the assessment of cytotoxicity. The inclusion of vehicle controls and untreated controls is essential for normalizing the data and ensuring that any observed effects are due to the compound itself and not the solvent. The key to a successful MTT assay lies in meticulous optimization of cell seeding density and incubation times, as these can vary significantly between cell lines. For a novel compound like 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, it is advisable to first perform a broad-range dose-finding study before proceeding to a more focused analysis to pinpoint the IC50 value. This structured approach, grounded in established principles, will yield reliable and publishable data crucial for advancing drug development programs.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Diagnostics (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Creative Bioarray (n.d.). MTT Analysis Protocol. Available at: [Link]

  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate (2015). How can I calculate IC50 from mtt results? Available at: [Link]

  • Shaaban, M., Kamel, M., & Milad, Y. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, 1-16. Available at: [Link]

  • ResearchGate (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? Available at: [Link]

  • National Center for Biotechnology Information (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Available at: [Link]

  • PubMed (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available at: [Link]

  • ACS Omega (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]

  • Atul Ltd (2016). 1,3-Cyclohexanedione. Available at: [Link]

  • ResearchGate (2022). Can I dissolve formazan crystals overnight? Available at: [Link]

  • ResearchGate (2025). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione | Request PDF. Available at: [Link]

  • Creative Bioarray (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Scirp.org (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Available at: [Link]

  • Reddit (2022). Need help to calculate IC50 value. Available at: [Link]

  • Science Gateway (n.d.). How to calculate IC50. Available at: [Link]

Sources

Application

Application Notes and Protocols for Antibacterial Screening of Cyclohexane-1,3-dione Analogs

Introduction: The Promise of Cyclohexane-1,3-dione Scaffolds in Antibacterial Drug Discovery The cyclohexane-1,3-dione moiety is a versatile structural scaffold recognized for its presence in a wide array of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Cyclohexane-1,3-dione Scaffolds in Antibacterial Drug Discovery

The cyclohexane-1,3-dione moiety is a versatile structural scaffold recognized for its presence in a wide array of biologically active molecules, including natural products and synthetic compounds.[1][2][3] While extensively explored for herbicidal and anti-inflammatory properties, its derivatives are increasingly gaining attention as a reservoir for novel antibacterial agents.[2][3] The chemical tractability of the cyclohexane-1,3-dione core, particularly the highly active methylene and dicarbonyl groups, allows for extensive structural diversification, making it an attractive starting point for developing new therapeutics to combat the growing threat of antimicrobial resistance.[2][3]

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically screen and characterize the antibacterial potential of cyclohexane-1,3-dione analogs. The workflow is designed to progress logically from broad primary screening to more focused secondary assays aimed at elucidating the mechanism of action, ensuring an efficient and scientifically rigorous evaluation process.

Part 1: Primary Screening - Establishing a Foundation of Antibacterial Activity

The initial phase of screening is designed to cast a wide net, identifying which analogs within a chemical library possess any level of antibacterial activity. This stage prioritizes throughput and sensitivity to detect even moderate activity, which can be optimized later through medicinal chemistry efforts.

Workflow for Primary and Secondary Antibacterial Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) start Library of Cyclohexane-1,3-dione Analogs disk_diffusion Agar Disk Diffusion Assay (Qualitative) start->disk_diffusion Initial broad screen mic_assay Broth Microdilution Assay (Quantitative - MIC) disk_diffusion->mic_assay For compounds showing activity active_compounds Identify 'Hit' Compounds (Active Analogs) mic_assay->active_compounds membrane_potential Membrane Potential Assay active_compounds->membrane_potential Investigate membrane disruption dna_gyrase DNA Gyrase Inhibition Assay active_compounds->dna_gyrase Investigate DNA replication inhibition other_assays Other Target-Specific Assays (e.g., Protein Synthesis) active_compounds->other_assays moa Elucidate Mechanism of Action (MOA) membrane_potential->moa dna_gyrase->moa other_assays->moa

Caption: A logical workflow for screening cyclohexane-1,3-dione analogs.

Agar Disk Diffusion (Kirby-Bauer) Assay: A First-Pass Qualitative Screen

Expertise & Experience: The agar disk diffusion method is a foundational technique in microbiology. Its principal advantage lies in its simplicity and scalability, allowing for the rapid assessment of a large number of compounds against multiple bacterial strains simultaneously.[4][5] This method provides a clear visual indication of antibacterial activity, making it an excellent and cost-effective choice for initial "hit" identification.[6]

Protocol:

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the plates to solidify and dry completely.[7]

  • Inoculum Standardization: From a fresh overnight culture, pick several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension.[8] Remove excess liquid by pressing the swab against the inside of the tube.[4] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure confluent growth.[4][8]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Using a micropipette, apply a standardized volume (e.g., 10 µL) of each cyclohexane-1,3-dione analog (dissolved in a suitable solvent like DMSO) onto a separate disk.

  • Controls:

    • Positive Control: A disk with a known antibiotic (e.g., Ciprofloxacin, Gentamicin).

    • Negative Control: A disk with the solvent (e.g., DMSO) used to dissolve the test compounds.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm).

Trustworthiness: The validity of this assay is maintained by the strict adherence to standardized inoculum density and the inclusion of positive and negative controls. The negative control ensures that the solvent has no antibacterial activity, while the positive control confirms that the test system is responsive.

Data Presentation: Zone of Inhibition Diameters (mm)

Compound IDConcentration (µ g/disk )Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
CHD-Analog-01501800
CHD-Analog-0250221512
Ciprofloxacin5253028
DMSO (Solvent)10 µL000
Broth Microdilution Assay: Quantifying Potency via Minimum Inhibitory Concentration (MIC)

Expertise & Experience: Analogs demonstrating a zone of inhibition are advanced to the broth microdilution assay. This method provides a quantitative measure of antibacterial potency—the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This is the gold-standard method for susceptibility testing and is critical for comparing the efficacy of different compounds.

Protocol:

  • Compound Preparation: Prepare a stock solution of each "hit" compound in a suitable solvent. Perform a two-fold serial dilution of each compound in a 96-well round-bottom microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[10] For example, add 100 µL of CAMHB to all wells, then add 100 µL of the 2x final concentration of the compound to the first column and serially dilute across the plate, discarding 100 µL from the second to last column.[10]

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Plate Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls:

    • Growth Control: Wells containing CAMHB and bacteria, but no compound.

    • Sterility Control: Wells containing CAMHB only.

    • Positive Control: A known antibiotic serially diluted as a comparator.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Trustworthiness: The growth control must show distinct turbidity, and the sterility control must remain clear. These checks validate that the bacteria are viable and the medium is not contaminated, ensuring the reliability of the determined MIC values.

Data Presentation: Minimum Inhibitory Concentrations (µg/mL)

Compound IDS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
CHD-Analog-018>128>128
CHD-Analog-0243264
Ciprofloxacin0.50.060.25

Part 2: Secondary Screening - Unveiling the Mechanism of Action (MOA)

Once potent analogs are identified, the next critical step is to investigate their MOA. This provides invaluable information for lead optimization and helps predict potential resistance mechanisms. Given their structural features, cyclohexane-1,3-diones could plausibly target various cellular processes. We present protocols for two common and high-value MOA assays.

Bacterial Membrane Potential Assay

Expertise & Experience: The bacterial cytoplasmic membrane is a vital barrier, and its disruption is a common mechanism for many effective antibiotics.[11] Measuring the membrane potential using voltage-sensitive dyes is a robust method to determine if a compound acts by depolarizing the membrane.[12] Dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) are fluorescent probes that accumulate in polarized membranes, leading to self-quenching of their fluorescence. Membrane depolarization causes the dye to be released into the medium, resulting in a measurable increase in fluorescence.[11]

Protocol:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS or a low-potassium buffer), and resuspend to a standardized optical density (e.g., OD₆₀₀ of 0.2).[11]

  • Dye Loading: Transfer the cell suspension to a 96-well black microplate. Add DiSC₃(5) to a final concentration of approximately 1 µM.[11]

  • Signal Stabilization: Monitor the fluorescence (Excitation: ~622 nm, Emission: ~670 nm) until a stable, quenched baseline is achieved. This indicates the dye has fully partitioned into the polarized membranes of the healthy bacteria.

  • Compound Addition: Add the cyclohexane-1,3-dione analog at a concentration known to be active (e.g., 2x or 4x MIC).

  • Controls:

    • Positive Control: A known membrane-depolarizing agent (e.g., the proton ionophore CCCP or the peptide antibiotic Gramicidin) to induce maximal depolarization.[11][13]

    • Negative Control: A vehicle-treated (e.g., DMSO) sample.

  • Data Acquisition: Record the fluorescence intensity kinetically over time (e.g., for 30-60 minutes). A rapid and sustained increase in fluorescence upon compound addition indicates membrane depolarization.

Trustworthiness: The use of a potent depolarizing agent as a positive control is essential to define the maximum possible signal change, providing a benchmark against which the test compounds can be compared. The negative control ensures that the observed fluorescence change is not an artifact of the solvent or measurement conditions.

Principle of the Membrane Potential Assay

G cluster_0 Polarized Membrane (Healthy Bacterium) cluster_1 Depolarized Membrane (After Compound Treatment) bacterium1 Bacterial Cell membrane1 Cytoplasmic Membrane (Negative Inside) dye_in DiSC3(5) Dye Accumulates & Quenches membrane1->dye_in partitions into low_fluor Low Fluorescence Signal dye_in->low_fluor results in bacterium2 Bacterial Cell membrane2 Membrane Potential Collapses dye_out DiSC3(5) Dye Released & De-quenches membrane2->dye_out causes release of compound CHD-Analog compound->membrane2 disrupts high_fluor High Fluorescence Signal dye_out->high_fluor results in

Caption: Mechanism of the DiSC3(5) voltage-sensitive dye assay.

DNA Gyrase Inhibition Assay

Expertise & Experience: DNA gyrase, a bacterial type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. It is a clinically validated and highly attractive target for antibiotics (e.g., fluoroquinolones). An in vitro assay measuring the inhibition of this supercoiling activity is a direct method to identify compounds that target this pathway.

Protocol (Gel-Based Supercoiling Assay):

  • Reaction Mixture: In a microcentrifuge tube, assemble the following components on ice:

    • Assay Buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine).

    • 1 mM ATP.

    • Relaxed plasmid DNA (e.g., pBR322) as the substrate (e.g., 0.2-0.5 µg).

    • The cyclohexane-1,3-dione analog at various concentrations.

    • Purified E. coli DNA Gyrase enzyme (e.g., 1-2 units).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a protein denaturant (SDS).

  • Controls:

    • No Enzyme Control: Reaction mix with relaxed DNA but without gyrase (shows the position of relaxed DNA).

    • No Compound Control: Complete reaction mix without the test compound (shows the position of fully supercoiled DNA).

    • Positive Inhibitor Control: A known DNA gyrase inhibitor (e.g., novobiocin or ciprofloxacin).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until there is good separation between the supercoiled and relaxed forms of the plasmid.

    • Causality: Supercoiled DNA is more compact and migrates faster through the agarose gel than the bulkier relaxed circular DNA.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize it under UV light. Inhibition is observed as a decrease in the amount of the fast-migrating supercoiled DNA band and a corresponding increase in the slow-migrating relaxed DNA band.

Trustworthiness: The controls are paramount for interpreting the results. The "no enzyme" and "no compound" lanes definitively establish the positions of the substrate and product, respectively. A dose-dependent inhibition by the test compound, benchmarked against a known inhibitor, provides strong evidence for on-target activity.

References

  • US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents.
  • Fadda, A. A., Berghot, M. A., Amer, M. S., & Bayoumy, B. E. (2013). Synthesis, Characterization and Antimicrobial Activity of Some New Cyclohexan-1,3-dione and their Derivatives. American Journal of Organic Chemistry, 3(1), 9-15. Available at: [Link]

  • Request PDF: Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. Available at: [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Available at: [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • Request PDF: Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers. Available at: [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. National Institutes of Health. Available at: [Link]

  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. MDPI. Available at: [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available at: [Link]

  • A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. PubMed Central. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Cyclohexane-1,3-dione derivatives, compositions containing them, processes for making them, and their use as herbicides and plan. European Publication Server. Available at: [Link]

  • Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Available at: [Link]

  • Agar dilution and broth macrodilution protocols for antimicrobial... ResearchGate. Available at: [Link]

Sources

Method

Topic: Developing Structure-Activity Relationship (SAR) Studies for 5-Aryl-Cyclohexane-1,3-Diones

An Application Note for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to establishing a robust SAR program for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to establishing a robust SAR program for the 5-aryl-cyclohexane-1,3-dione scaffold. This class of molecules is of significant interest due to its diverse biological activities, ranging from herbicidal to anticancer and antimicrobial properties.[1][2] A primary focus in agrochemical research has been their potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key player in plastoquinone biosynthesis.[3] This document will guide you through the strategic design, synthesis, and biological evaluation of a compound library to elucidate the critical structural features governing their activity.

Strategic Foundation: The Rationale for SAR on this Scaffold

The 5-aryl-cyclohexane-1,3-dione core is a privileged scaffold. Its synthetic tractability and the presence of multiple modification points make it an ideal candidate for combinatorial library synthesis and subsequent SAR exploration. The primary biological target often explored is HPPD, where the dione moiety is crucial for chelating a ferrous ion in the enzyme's active site.[4] Our objective is to systematically modify the aryl ring (Position 5) and other positions on the cyclohexane ring to understand their impact on potency, selectivity, and other pharmacologically relevant properties.

A well-designed SAR study for this scaffold will enable us to:

  • Identify key pharmacophoric features.

  • Optimize potency and selectivity for the target of interest.

  • Modulate physicochemical properties to improve bioavailability and pharmacokinetics.

  • Develop predictive models for designing next-generation compounds.

The overall workflow for a comprehensive SAR study is depicted below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis & Iteration Start Select Diverse Aryl Aldehydes & Cyclohexane-1,3-dione Synth Knoevenagel-Michael Cascade Reaction Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify Library Focused Compound Library Purify->Library PrimaryAssay Primary Screen: In Vitro HPPD Inhibition Assay Library->PrimaryAssay SecondaryAssay Secondary Screen: (e.g., Whole-plant Herbicidal Assay, MTT Anticancer Assay) PrimaryAssay->SecondaryAssay SAR_Table Compile SAR Table (Structure vs. IC50) SecondaryAssay->SAR_Table Analysis Identify Trends & Key Features SAR_Table->Analysis Modeling Computational Modeling (Docking, QSAR) Analysis->Modeling NextGen Design Next-Generation Compounds Modeling->NextGen NextGen->Start Iterative Refinement

Caption: Overall workflow for an SAR study of 5-aryl-cyclohexane-1,3-diones.

Synthesis of a Focused Library: The Knoevenagel-Michael Cascade

To efficiently generate a library of 5-aryl-cyclohexane-1,3-diones, a one-pot, three-component Knoevenagel/Tandem Knoevenagel and Michael addition cascade reaction is a highly effective strategy.[5][6] This approach is advantageous due to its operational simplicity, use of readily available starting materials, and the ability to rapidly create structural diversity. The reaction proceeds by condensing an aryl aldehyde with two equivalents of a cyclohexane-1,3-dione derivative.

The general reaction scheme is as follows:

reaction_scheme reagents Aryl Aldehyde (R-CHO) + 2x Cyclohexane-1,3-dione product 5-Aryl-cyclohexane-1,3-dione Derivative reagents->product Base Catalyst (e.g., Piperidine) Reflux in Ethanol

Caption: General Knoevenagel-Michael cascade reaction for synthesis.

Protocol 2.1: Synthesis of 2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-cyclohexane-1,3-dione

This protocol provides a representative example of the synthesis. The choice of a chloro-substituted aldehyde is based on SAR data suggesting that electron-withdrawing groups at the 4-position of the aryl ring can enhance activity.[4]

Materials:

  • 4-Chlorobenzaldehyde (1 equivalent)

  • Cyclohexane-1,3-dione (2 equivalents)

  • Piperidine (catalytic amount, ~0.1 equivalents)

  • Ethanol (reaction solvent)

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) and cyclohexane-1,3-dione (2.24 g, 20 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the reaction mixture. The causality here is that piperidine acts as a basic catalyst to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition.

  • Reflux: Heat the mixture to reflux (~80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Precipitation: To the resulting residue, add 50 mL of water and acidify to pH 7 with a 10% HCl solution. This step neutralizes the catalyst and promotes the precipitation of the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic extracts, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-cyclohexane-1,3-dione.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Unveiling the Mechanism and Potency

Primary Screening: In Vitro HPPD Inhibition Assay

For herbicidal applications, the primary screen should directly measure the inhibition of the HPPD enzyme. This assay quantifies the conversion of the substrate, 4-hydroxyphenylpyruvate (HPP), to homogentisate (HGA).[4] The potency of the synthesized compounds is determined by calculating their half-maximal inhibitory concentration (IC₅₀).

HPPD_Inhibition cluster_reaction Normal Enzymatic Reaction HPPD HPPD Enzyme (with Fe2+ cofactor) HGA Product: Homogentisate HPPD->HGA HPP Substrate: 4-Hydroxyphenylpyruvate HPP->HPPD O2 O₂ O2->HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Leads to Inhibitor 5-Aryl-cyclohexane-1,3-dione (Test Compound) Inhibitor->HPPD Inhibition (Blocks Active Site) X X Carotenoids Carotenoids Plastoquinone->Carotenoids Essential for X->Plastoquinone Pathway Blocked SAR_Summary cluster_scaffold 5-Aryl-cyclohexane-1,3-dione Scaffold cluster_findings Key SAR Findings Scaffold [Scaffold Structure] Aryl Aryl Ring (Position 5): - Electron-withdrawing groups (e.g., 4-Cl) enhance activity. - Potential for π-π stacking. Dione 1,3-Dione Moiety: - Essential for activity. - Chelates Fe2+ in active site. Ring Cyclohexane Ring: - Substituents (e.g., -OH, -Me) modulate activity and solubility.

Caption: Key structure-activity relationship trends for the scaffold.

Conclusion and Future Directions

This guide outlines a systematic and efficient methodology for developing SAR studies on 5-aryl-cyclohexane-1,3-diones. By combining efficient synthesis of a focused library with targeted biological screening, researchers can rapidly identify key structural features that drive potency. The insights gained from the initial SAR table—such as the optimal alkyl chain length and the positive impact of electron-withdrawing groups on the aryl moiety—provide a clear roadmap for the next round of compound design. Future iterations should focus on exploring a wider range of substituents on the aryl ring and further optimizing the hydrophobicity and steric bulk at other positions to enhance target engagement and whole-organism efficacy.

References

  • Raja Chinnamanayakar, Ezhilarasi MR, Prabha B, Kulandhaivel M. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 433-439. [Link]

  • Dayan, F. E., Howell, J. L., Weidenhamer, J. D., & Wedge, D. E. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. International Journal of Molecular Sciences, 23(17), 9885. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry, 71(48), 19137–19148. [Link]

  • Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Mohareb, R. M., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5964-5978. [Link]

  • Sharma, D., et al. (2022). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. [Link]

  • Vereshchagin, A. N., et al. (2018). High Diastereoselective Amine-Catalyzed Knoevenagel-Michael-cyclization-ring-opening Cascade Between Aldehydes, 3-arylisoxazol-5(4H)-ones and 3-aminocyclohex-2-en-1-ones. Molecular Diversity, 22(3), 631-641. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Aryl-Cyclohexane-1,3-Diones

Welcome to our dedicated technical support guide for the synthesis of 5-aryl-cyclohexane-1,3-diones. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 5-aryl-cyclohexane-1,3-diones. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. As versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, the efficient preparation of 5-aryl-cyclohexane-1,3-diones is of paramount importance.

This guide is structured to provide not just procedural information, but also a deep mechanistic understanding of the common challenges encountered during synthesis. By understanding the "why" behind the formation of byproducts, you will be better equipped to troubleshoot and optimize your reactions for higher yields and purity.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during the synthesis of 5-aryl-cyclohexane-1,3-diones.

Q1: What is the most common synthetic route for 5-aryl-cyclohexane-1,3-diones?

A1: The most prevalent and robust method is a one-pot reaction involving a Michael addition followed by a Dieckmann condensation. This typically involves the reaction of a substituted acetone with an α,β-unsaturated ester in the presence of a strong base. The reaction sequence is initiated by the formation of an enolate from the acetone derivative, which then acts as a Michael donor.

Q2: Why is the choice of base so critical in this synthesis?

A2: The base plays a dual role in this reaction cascade. Firstly, it must be strong enough to deprotonate the α-carbon of the acetone derivative to form the enolate for the initial Michael addition. Secondly, it facilitates the subsequent intramolecular Dieckmann condensation. However, an overly strong or non-sterically hindered base can lead to undesired side reactions, such as 1,2-addition to the ester carbonyl or promotion of self-condensation reactions.

Q3: My reaction yields are consistently low. What are the likely culprits?

A3: Low yields can stem from a variety of factors. The most common issues include incomplete reaction, formation of multiple byproducts, and product degradation. Incomplete reaction can be due to an insufficiently strong base, low reaction temperature, or short reaction time. Byproduct formation is a major contributor to low yields and is discussed in detail in the Troubleshooting section. Product degradation can occur during workup or purification, as 1,3-diones can be sensitive to harsh acidic or basic conditions and high temperatures.

Q4: I am observing multiple spots on my TLC analysis of the crude product. What could they be?

A4: The presence of multiple spots indicates a mixture of compounds. Besides your desired 5-aryl-cyclohexane-1,3-dione, these could be unreacted starting materials, the intermediate Michael adduct that has not cyclized, or various byproducts. Common byproducts include self-condensation products of the starting ketone, the hydrolyzed β-keto acid, or products from double Michael additions. The Troubleshooting Guide below will help you identify and mitigate the formation of these impurities.

II. Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed analysis of common byproducts, their mechanisms of formation, and actionable strategies to minimize their presence in your reaction mixture.

Problem 1: Formation of Michael Adduct without Cyclization

Symptoms:

  • A significant amount of a polar, acyclic intermediate is observed by TLC or LC-MS.

  • The yield of the desired cyclic dione is low despite the consumption of starting materials.

Causality: The Dieckmann condensation is a reversible reaction. If the reaction conditions are not optimized to favor the cyclized product, the equilibrium may lie towards the open-chain Michael adduct. This can be due to insufficient base strength or concentration to drive the final deprotonation of the β-dicarbonyl system, which is the thermodynamic driving force for the reaction.

Mitigation Strategies:

ParameterRecommended AdjustmentRationale
Base Use a stronger base (e.g., NaH, LDA) or a higher concentration of the current base.A stronger base will more effectively deprotonate the α-carbon of the ester in the Michael adduct, promoting the intramolecular cyclization.
Temperature Increase the reaction temperature after the initial Michael addition.Higher temperatures can provide the necessary activation energy for the cyclization step.
Reaction Time Extend the reaction time.Allow more time for the equilibrium to shift towards the thermodynamically more stable cyclized product.
Problem 2: Self-Condensation of the Ketone Starting Material

Symptoms:

  • Formation of aldol condensation products of the starting ketone (e.g., diacetone alcohol, mesityl oxide if acetone is used).

  • These byproducts are often less polar than the desired product and can complicate purification.

Causality: Under basic conditions, the enolate of the starting ketone can react with another molecule of the ketone in an aldol condensation reaction. This competes with the desired Michael addition. This is particularly problematic with less reactive α,β-unsaturated esters.

Mitigation Strategies:

ParameterRecommended AdjustmentRationale
Order of Addition Add the ketone slowly to a mixture of the base and the α,β-unsaturated ester.This maintains a low concentration of the ketone enolate, favoring the reaction with the more electrophilic Michael acceptor over self-condensation.
Stoichiometry Use a slight excess of the α,β-unsaturated ester.This increases the probability of the enolate reacting with the desired Michael acceptor.
Temperature Maintain a lower temperature during the initial phase of the reaction.Lower temperatures can help to control the rate of the competing self-condensation reaction.
Problem 3: Hydrolysis and Decarboxylation of the β-Keto Ester Intermediate

Symptoms:

  • Presence of a carboxylic acid or a decarboxylated ketone byproduct.

  • Gas evolution (CO2) may be observed during workup, especially if the mixture is heated under acidic conditions.

Causality: The ester functionality in the Michael adduct or the final β-keto ester product can be hydrolyzed to a carboxylic acid if water is present during the reaction or acidic/basic workup. The resulting β-keto acid is thermally unstable and can readily decarboxylate upon heating.

Mitigation Strategies:

ParameterRecommended AdjustmentRationale
Solvent and Reagents Use anhydrous solvents and ensure all reagents are dry.Minimizes the presence of water that can lead to hydrolysis.
Workup Conditions Perform the acidic quench at low temperatures (e.g., 0 °C) and avoid prolonged exposure to strong acid or base.Reduces the rate of hydrolysis and subsequent decarboxylation.
Purification Avoid excessive heating during solvent removal or purification.Prevents thermal decarboxylation of any formed β-keto acid.
Problem 4: Formation of Double Michael Addition Product

Symptoms:

  • A high molecular weight byproduct is detected by MS, corresponding to the addition of two molecules of the ketone enolate to the α,β-unsaturated ester.

  • This byproduct is typically more nonpolar than the desired product.

Causality: The enolate can potentially react with the initial Michael adduct if the rate of the subsequent intramolecular cyclization is slow. This is more likely if there is a high concentration of the enolate.

Mitigation Strategies:

ParameterRecommended AdjustmentRationale
Stoichiometry Use a 1:1 or slight excess of the α,β-unsaturated ester to the ketone.Limits the amount of available enolate to react with the Michael adduct.
Reaction Conditions Choose conditions that favor rapid cyclization after the initial Michael addition (e.g., appropriate base and temperature).A fast cyclization will consume the Michael adduct before it can react with another enolate.

III. Visualizing the Reaction and Byproduct Pathways

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the main synthetic route and the formation of common byproducts.

Synthesis_Pathway Start Aryl-Acetone + α,β-Unsaturated Ester Enolate Enolate Formation (Base) Start->Enolate Base Michael_Adduct Michael Adduct (Acyclic Intermediate) Enolate->Michael_Adduct Michael Addition Self_Condensation Ketone Self-Condensation Product Enolate->Self_Condensation Self-Reaction Cyclization Dieckmann Condensation (Intramolecular) Michael_Adduct->Cyclization Base Hydrolysis Hydrolysis Product (β-Keto Acid) Michael_Adduct->Hydrolysis H₂O Double_Michael Double Michael Adduct Michael_Adduct->Double_Michael + Enolate Product 5-Aryl-cyclohexane-1,3-dione Cyclization->Product Decarboxylation Decarboxylation Product Hydrolysis->Decarboxylation Heat, Δ

Caption: Main synthetic pathway and key byproduct formations.

IV. Experimental Protocols

The following is a general, representative protocol. Please note that specific substrates may require optimization of reagents, solvents, and reaction conditions.

General Procedure for the Synthesis of 5-Aryl-cyclohexane-1,3-dione:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Addition of Reagents: Cool the suspension to 0 °C. A solution of the aryl-substituted acetone (1.0 eq) and the α,β-unsaturated ester (1.1 eq) in anhydrous toluene is added dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C and quench carefully by the slow addition of 1 M HCl until the pH is ~5-6. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

V. References

  • Michael Addition Reaction. Wikipedia. [Link]

  • Dieckmann Condensation. Wikipedia. [Link]

  • Claisen Condensation. Master Organic Chemistry. [Link]

  • Aldol Condensation. Master Organic Chemistry. [Link]

  • Decarboxylation of β-Keto Acids. Chemistry LibreTexts. [Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in the Michael Addition of 2,5-Dimethoxybenzaldehyde

Welcome to the technical support center for the Michael addition involving 2,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Michael addition involving 2,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Low yields in Michael additions can stem from a variety of factors, from reagent purity to subtle mechanistic competition. This document provides a structured, causality-driven approach to diagnosing and resolving these issues, ensuring your synthesis proceeds efficiently and reproducibly.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Michael addition of 2,5-dimethoxybenzaldehyde.

Scenario 1: No Reaction or Very Low Conversion

Question: My reaction has been running for 24 hours, but TLC and LC-MS analysis show only unreacted 2,5-dimethoxybenzaldehyde and my Michael donor. What are the primary causes for this lack of reactivity?

Answer: A stalled Michael addition points to a fundamental issue with reaction initiation, which is almost always linked to the generation of the nucleophile (the enolate). Here are the most probable causes and their solutions:

  • Ineffective Deprotonation of the Michael Donor: The core of the Michael reaction is the formation of a stabilized carbanion (enolate) from your Michael donor.[1][2] If the enolate is not formed, the reaction cannot proceed.

    • Causality: The chosen base must be strong enough to deprotonate the Michael donor. The pKa of the base's conjugate acid should be higher than the pKa of the acidic proton on your Michael donor. For doubly stabilized donors like malonic esters or β-ketoesters, weaker bases are often sufficient and preferable to minimize side reactions.[3][4]

    • Solution:

      • Verify Base Strength: Ensure your base is appropriate for your Michael donor. For donors like diethyl malonate (pKa ~13), a base like sodium ethoxide (pKa of conjugate acid EtOH is ~16) is suitable. For less acidic donors, a stronger, non-nucleophilic base like DBU or sodium hydride (NaH) might be necessary.

      • Check Base Quality: Alkoxide and hydroxide bases can degrade upon exposure to atmospheric moisture and CO2. Use freshly opened or properly stored bases. If using NaH, ensure the mineral oil has been washed away with dry hexanes before use.

  • Sub-Optimal Reaction Temperature: The Michael addition is a thermodynamically controlled reaction, but sufficient activation energy is still required.[5]

    • Causality: The electron-donating methoxy groups on the benzaldehyde ring can slightly deactivate the acceptor, and steric hindrance may also play a role, necessitating higher thermal energy to overcome the activation barrier.

    • Solution: If the reaction is being run at or below room temperature, try gradually increasing the temperature. Monitor the reaction by TLC every 5-10°C increment to check for product formation versus decomposition or side-product formation. A good starting point is often refluxing in a solvent like ethanol or THF.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the intermediates and influencing the reactivity of the base.

    • Causality: Protic solvents (like ethanol) can stabilize the enolate through hydrogen bonding and are often used when catalytic amounts of base are employed.[4] Aprotic polar solvents (like DMF or DMSO) can accelerate the reaction by solvating the cation of the base, leaving a "naked" and more reactive anion.

    • Solution: If using a protic solvent with a catalytic amount of base is failing, consider switching to a stoichiometric amount of a stronger base in an aprotic solvent like THF. However, be aware that this can sometimes lead to more side reactions.

Scenario 2: Complex Reaction Mixture with Multiple Byproducts

Question: My reaction is proceeding, but I'm getting a low yield of the desired Michael adduct amidst a complex mixture of other spots on the TLC. What are these side reactions, and how can I suppress them?

Answer: The formation of multiple products indicates that competing reaction pathways are occurring. Identifying and mitigating these pathways is key to improving the yield of your desired product.

  • Self-Condensation of the Michael Donor: This is a common side reaction, especially with more reactive enolates.

    • Causality: The enolate of your Michael donor can react with another molecule of the non-deprotonated donor in a Claisen-type condensation. This is more prevalent when using strong bases or high concentrations of the donor.

    • Solution:

      • Slow Addition: Add the Michael donor slowly to a solution of the base and 2,5-dimethoxybenzaldehyde. This keeps the instantaneous concentration of the free donor low, minimizing self-condensation.

      • Use a Weaker Base: If possible, use the weakest base that can still efficiently generate the enolate. Catalytic amounts of base are often preferable.[4]

  • Aldol or Knoevenagel Condensation: The aldehyde functionality of 2,5-dimethoxybenzaldehyde is itself an electrophile.

    • Causality: The enolate can perform a 1,2-addition to the aldehyde carbonyl group (an Aldol reaction) instead of the desired 1,4-conjugate addition.[2][3] This is more common with "harder," less stabilized enolates. Subsequent dehydration can lead to a Knoevenagel condensation product. Weaker bases and stabilized nucleophiles favor the "softer" 1,4-addition.[3]

    • Solution:

      • Use Stabilized Donors: Doubly stabilized donors (e.g., β-dicarbonyls) are "soft" nucleophiles and strongly favor 1,4-addition.[3][4]

      • Lower the Temperature: 1,2-additions are often kinetically favored but reversible, while 1,4-additions are typically thermodynamically favored. Running the reaction at a lower temperature for a longer time can sometimes favor the Michael adduct.

  • Polymerization of the Michael Acceptor: α,β-unsaturated systems can polymerize under basic conditions.

    • Causality: The enolate formed after the initial Michael addition can act as a nucleophile and add to another molecule of the Michael acceptor, leading to oligomers or polymers.[1]

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the Michael donor to ensure the acceptor is consumed quickly.

      • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.

Troubleshooting Workflow

Here is a logical workflow to guide your troubleshooting process.

G cluster_start Start cluster_analysis Analysis of Reaction Mixture cluster_sm_issues Troubleshooting: No Reaction cluster_mix_issues Troubleshooting: Side Reactions start Low Yield Observed analysis Analyze by TLC / LC-MS start->analysis unreacted_sm Mainly Starting Materials analysis->unreacted_sm No Product? complex_mix Complex Mixture / Byproducts analysis->complex_mix Multiple Products? check_base Check Base Activity & Strength unreacted_sm->check_base Cause: Ineffective Deprotonation? slow_add Use Slow Addition of Donor complex_mix->slow_add Cause: Self-Condensation? inc_temp Increase Temperature check_base->inc_temp If base is ok change_solvent Change Solvent inc_temp->change_solvent If temp increase fails weaker_base Use Weaker / Catalytic Base slow_add->weaker_base Cause: Aldol / 1,2-Addition? lower_temp Lower Reaction Temperature weaker_base->lower_temp If side reactions persist

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Michael Addition?

A1: The Michael addition is a three-step process:[1][2]

  • Enolate Formation: A base removes an acidic α-proton from the Michael donor to form a resonance-stabilized enolate.

  • Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). The π-electrons are pushed through the conjugated system to the carbonyl oxygen, forming a new enolate intermediate.

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base (or a proton source during work-up) to yield the final 1,5-dicarbonyl product.

G donor Michael Donor (R₂CH-EWG) enolate Enolate Nucleophile ([R₂C-EWG]⁻) donor->enolate 1. Deprotonation base Base (B:) base->enolate intermediate Enolate Intermediate enolate->intermediate 2. Conjugate Addition acceptor Michael Acceptor (2,5-dimethoxybenzaldehyde derivative) acceptor->intermediate product Michael Adduct intermediate->product 3. Protonation (BH⁺)

Caption: The general mechanism of the Michael Addition.

Q2: How critical is the purity of 2,5-dimethoxybenzaldehyde?

A2: It is very important. Old or improperly stored 2,5-dimethoxybenzaldehyde can oxidize to 2,5-dimethoxybenzoic acid.[6] This acidic impurity can quench the base, preventing the formation of the enolate and halting the reaction. It is advisable to use freshly purchased aldehyde or purify older stock by recrystallization or column chromatography before use.[7]

Q3: Can I use a Lewis acid to catalyze this reaction?

A3: Yes, Lewis acid catalysis is an alternative to base catalysis for Michael additions.[8] A Lewis acid (e.g., TiCl₄, MgCl₂, B(C₆F₅)₃) can coordinate to the carbonyl oxygen of the Michael acceptor, making the β-carbon more electrophilic and activating it towards attack by a weaker nucleophile, such as a silyl enol ether in the Mukaiyama-Michael addition.[1] This can be a milder alternative that avoids the side reactions associated with strong bases.

Data Tables for Reaction Optimization

Table 1: Common Bases for Michael Additions

BasepKa of Conjugate AcidTypeCommon SolventsNotes
Sodium Ethoxide (NaOEt)~16Strong, NucleophilicEthanolOften used catalytically.
Potassium tert-Butoxide (KOtBu)~18Strong, BulkyTHF, t-BuOHGood for generating less stable enolates.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.5Strong, Non-nucleophilicCH₂Cl₂, THF, MeCNOrganic-soluble, good for sensitive substrates.[9]
Sodium Hydride (NaH)~36Very Strong, Non-nucleophilicTHF, DMFUsed for weakly acidic donors; requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)~10.3MildAcetone, DMF, MeCNSuitable for highly acidic donors (e.g., nitroalkanes).

Table 2: Recommended Solvents

SolventTypeBoiling Point (°C)Notes
Ethanol (EtOH)Protic78Good for reactions with alkoxide bases. Can act as a proton source.
Tetrahydrofuran (THF)Aprotic Polar66General-purpose solvent, good for reactions with NaH or KOtBu.
Acetonitrile (MeCN)Aprotic Polar82Can promote faster reaction rates.
Dichloromethane (DCM)Aprotic Nonpolar40Useful for organocatalyzed or Lewis acid-catalyzed reactions.[10]
Dimethylformamide (DMF)Aprotic Polar153High boiling point, good for slow reactions requiring heat. Can be difficult to remove.

Experimental Protocols

General Protocol for Michael Addition of 2,5-Dimethoxybenzaldehyde

This is a representative protocol and should be optimized for your specific Michael donor and acceptor.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,5-dimethoxybenzaldehyde (1.0 eq) and the Michael donor (1.1 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., ethanol, 0.2 M concentration).

  • Base Addition: While stirring under nitrogen, add the base. For catalytic reactions, add 0.1-0.2 eq of sodium ethoxide. For stoichiometric reactions, add 1.1 eq of base (e.g., DBU) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux). Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • If using an organic solvent immiscible with water, transfer the mixture to a separatory funnel. If using a water-miscible solvent like ethanol, first remove the solvent under reduced pressure and then dissolve the residue in an extraction solvent (e.g., ethyl acetate) and water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization to afford the pure Michael adduct.[7]

References

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Jyothi, T. M., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1265-1288. Retrieved from [Link]

  • Singh, P., & Kumar, S. (2023). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 25(27), 5025–5030. Retrieved from [Link]

  • Bloomtechz. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Retrieved from [Link]

  • Majumdar, K. C., & Mondal, S. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2993–2996. Retrieved from [Link]

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. Retrieved from [Link]

  • Creavis, M. P., et al. (2003). Process for preparing 2,5-dimethoxy benzaldehyde. U.S. Patent No. 6,670,510 B2.
  • Begum, S., & Hossain, M. A. (2013). Michael adducts of 2,5-bismethoxycarbonyl-1,4-benzoquinone with several different donor molecules. Journal of the Bangladesh Chemical Society, 26(1), 69-75. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). 2,5-dimethoxybenzaldehyde question. Retrieved from [Link]

Sources

Troubleshooting

optimizing solvent and base conditions for synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

Technical Support Center: Synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Welcome to the technical support guide for the synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. This document provides in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

Welcome to the technical support guide for the synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic protocols. The guidance herein is based on established principles of organic chemistry, particularly the Michael addition reaction, which is central to this transformation.

Section 1: Reaction Overview and Mechanism

The synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is typically achieved via a Michael or conjugate addition reaction.[1][2] This process involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3] In this specific synthesis, the enolate of cyclohexane-1,3-dione acts as the Michael donor.

The reaction proceeds through three primary steps:

  • Enolate Formation: A base abstracts an acidic α-proton from cyclohexane-1,3-dione to form a resonance-stabilized enolate.[4]

  • Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor, leading to the formation of a new carbon-carbon bond.[1][4]

  • Protonation: The resulting enolate is protonated during the reaction or upon acidic workup to yield the final product.[4]

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Dione Cyclohexane-1,3-dione Enolate Resonance-Stabilized Enolate Dione->Enolate Deprotonation Base Base (B:) Enolate2 Enolate Enolate->Enolate2 Nucleophilic Attack Acceptor Michael Acceptor (Activated Aryl Source) Adduct Enolate Adduct Adduct2 Enolate Adduct Adduct->Adduct2 Enolate2->Adduct C-C Bond Formation Proton Proton Source (H-B+) Product 5-(2,5-Dimethoxyphenyl) cyclohexane-1,3-dione Adduct2->Product Protonation

Caption: Mechanism of the Michael Addition for dione synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion to the product. What are the potential causes and solutions?

This is a frequent issue that typically points to problems with reagent activity or reaction conditions.

  • Cause A: Inactive or Inappropriate Base. The selection of the base is critical for efficient deprotonation of the cyclohexane-1,3-dione (pKa ≈ 5.2).[5] If the base is not strong enough, the enolate concentration will be too low for the reaction to proceed.

    • Solution:

      • Verify Base Strength: Ensure the pKa of the conjugate acid of your base is significantly higher than that of the dione. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective.[6]

      • Check Base Quality: Strong bases like NaH are highly sensitive to moisture. Use freshly opened or properly stored NaH. If using an alkoxide, ensure it has not degraded.

      • Consider Stoichiometry: For bases like NaH, stoichiometric amounts are required for complete deprotonation. For catalytic systems using weaker bases, ensure the catalyst turnover is efficient.

  • Cause B: Poor Solubility. If the reactants are not adequately dissolved, the reaction will be slow or incomplete.

    • Solution:

      • Solvent Selection: Choose a solvent that dissolves all reactants. Aprotic polar solvents like THF or DMF can be effective. Toluene is a common choice for reactions involving NaH.[6][7]

      • Temperature Adjustment: Gently warming the reaction mixture may improve solubility and increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

  • Cause C: Insufficient Reaction Time. Michael additions can be slow, especially if there is steric hindrance or if a weak base is used.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to track the consumption of starting materials. Do not stop the reaction until the limiting reagent has been consumed.

      • Extended Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) at a suitable temperature.

Question 2: My reaction is messy, with multiple byproducts observed on TLC. What side reactions are likely occurring?

The formation of multiple byproducts points to issues with selectivity or reagent stability.

  • Cause A: Self-Condensation of Cyclohexane-1,3-dione. In the presence of a base, the dione can react with itself, leading to oligomeric byproducts. This is more common at higher temperatures.[8]

    • Solution:

      • Control Reagent Addition: Add the Michael acceptor to the pre-formed enolate of the dione. This ensures the enolate preferentially reacts with the acceptor rather than another molecule of the dione.

      • Lower the Temperature: Running the reaction at room temperature or below can minimize self-condensation.

  • Cause B: 1,2-Addition vs. 1,4-Addition. While enolates are "soft" nucleophiles that strongly favor 1,4-addition (the desired Michael reaction), harsh conditions or very reactive "hard" electrophiles can sometimes lead to undesired 1,2-addition to the carbonyl group.[4][5]

    • Solution: This is less common for this specific reaction but can be mitigated by using weaker bases and lower temperatures, which favor thermodynamic control and the 1,4-adduct.[4]

  • Cause C: Retro-Michael Reaction. The Michael addition can be reversible, especially under harsh workup conditions (e.g., strong heating in the presence of base).[9]

    • Solution:

      • Mild Workup: Quench the reaction by adding it to a cooled, dilute acid solution (e.g., 1N HCl).[10] Avoid prolonged exposure to strong acids or bases during extraction and purification.

      • Purification Conditions: Use neutral or slightly acidic conditions for silica gel chromatography.

Question 3: I have difficulty purifying the final product. What are the recommended procedures?

Purification challenges often arise from the physical properties of the product or the presence of persistent impurities.

  • Solution A: Optimized Workup.

    • After quenching the reaction with dilute acid, extract the product into an organic solvent like ethyl acetate.[11]

    • Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating it under reduced pressure.[11]

  • Solution B: Column Chromatography.

    • Solvent System: A common solvent system for purifying similar dione compounds is a gradient of ethyl acetate in hexane.[6][11] Start with a low polarity mixture (e.g., 5-10% EtOAc in hexane) and gradually increase the polarity.

    • Silica Gel: Use standard silica gel (60-120 or 230-400 mesh) for purification.

  • Solution C: Recrystallization.

    • If the crude product is a solid and reasonably pure, recrystallization can be a highly effective final purification step.

    • Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane, to find conditions that yield high-purity crystals.

Section 3: Optimization & FAQs

This section provides answers to frequently asked questions regarding the strategic optimization of the reaction.

FAQ 1: What is the rationale for choosing a specific base?

The choice of base is a balance between reactivity, selectivity, and practicality.

  • Strong, Non-nucleophilic Bases (e.g., NaH): These bases irreversibly deprotonate the dione, driving enolate formation to completion. This can lead to faster reaction rates and higher yields. However, they require strictly anhydrous conditions and careful handling.[6]

  • Alkoxide Bases (e.g., NaOEt, KOtBu): These are also strong bases that are highly effective. They are often used in their corresponding alcohol as a solvent. The reaction is an equilibrium, but it typically favors the more stable dione enolate.

  • Organic Amine Bases (e.g., DBU, Triethylamine): These are milder, non-nucleophilic bases that are often used catalytically. They are suitable for substrates that may be sensitive to harsher bases but may result in longer reaction times.[12]

FAQ 2: How does the choice of solvent influence the reaction outcome?

The solvent plays a crucial role in solvating the reactants and intermediates, which directly impacts the reaction rate and selectivity.[13]

  • Aprotic Polar Solvents (THF, DMF, DMSO): These solvents are excellent at solvating the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the enolate. They can significantly accelerate the reaction rate.

  • Aprotic Nonpolar Solvents (Toluene, Hexane): These are typically used with very strong bases like NaH. They do not solvate the enolate, leaving it highly reactive.[6]

  • Protic Solvents (Ethanol, Methanol): These solvents can act as a proton source, potentially quenching the enolate and slowing the reaction. They are generally only used when the corresponding alkoxide is the base (e.g., NaOEt in ethanol). Using a protic solvent with a base like NaH would be hazardous and unproductive.[7]

Section 4: Data Summary and Experimental Protocols

Table 1: Influence of Solvent and Base on Reaction Outcome
EntryBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
1NaH (1.1)Toluene (anhydrous)25-5012-2475-90%Requires inert atmosphere; highly effective.[6]
2KOtBu (1.1)THF (anhydrous)0-2518-3670-85%Good solubility; less hazardous than NaH.
3NaOEt (1.1)Ethanol2524-4860-75%Slower due to protic solvent; economical choice.
4DBU (0.2)Acetonitrile2548-7250-65%Catalytic; suitable for sensitive substrates.[2]
Experimental Protocols

Protocol A: Standard Procedure using Sodium Hydride

  • To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or argon), add cyclohexane-1,3-dione (1.0 eq) and anhydrous toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Add a solution of the appropriate 2,5-dimethoxyphenyl-containing Michael acceptor (1.0 eq) in anhydrous toluene dropwise.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold 1N HCl.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: Optimized Procedure using an Organic Base

  • To a round-bottom flask, add cyclohexane-1,3-dione (1.0 eq), the 2,5-dimethoxyphenyl-containing Michael acceptor (1.1 eq), and acetonitrile.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 48-72 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute 1N HCl to remove the DBU, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Low Yield Path cluster_byproducts Byproduct Path Start Reaction Start Check_TLC Monitor by TLC after 4h Start->Check_TLC No_Reaction Problem: Low or No Conversion Check_TLC->No_Reaction No Product Messy_Reaction Problem: Multiple Byproducts Check_TLC->Messy_Reaction Multiple Spots Good_Conversion Reaction Progressing Check_TLC->Good_Conversion Product Forming Check_Base Is Base Active & Strong Enough? No_Reaction->Check_Base Lower_Temp Lower Reaction Temperature Messy_Reaction->Lower_Temp Workup Proceed to Workup & Purification Good_Conversion->Workup Check_Solubility Are Reagents Dissolved? Check_Base->Check_Solubility Yes Increase_Time Increase Reaction Time/Temp Check_Solubility->Increase_Time Yes Control_Addition Add Acceptor to Pre-formed Enolate Lower_Temp->Control_Addition

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google P
  • Michael Addition - Organic Chemistry Portal.
  • Michael addition reaction - Wikipedia. [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]

  • WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google P
  • US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google P
  • EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google P
  • Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed. [Link]

  • Azide-Enolate 1,3-Dipolar Cycloaddition as an Efficient Approach for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles from Alkyl/Aryl Azides and β-Ketophosphonates - ResearchGate. [Link]

  • Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. [Link]

  • Michael Addition - ChemTalk. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - MDPI. [Link]

  • The Michael Addition + 1,4 Additions with Soft Nucleophiles - YouTube. [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products - ResearchGate. [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... - MDPI. [Link]

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles... - MDPI. [Link]

  • (PDF) Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents... - ResearchGate. [Link]

  • The reactions for multi-component synthesis of 5-aryl-1,2,3-triazoles... - ResearchGate. [Link]

  • Synthesis of 2-diazo-5-phenyl-cyclohexane-1, 3-dione - PrepChem.com. [Link]

  • Stereochemistry for the Michael addition of cyclohexanone - YouTube. [Link]

  • Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism) - YouTube. [Link]

  • Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one... - ResearchGate. [Link]

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Optimization

Technical Support Center: NMR Analysis of 5-Aryl-Cyclohexane-1,3-diones

Welcome to the Technical Support Center for the NMR Analysis of Tautomeric Mixtures. This resource is designed for researchers, scientists, and drug development professionals who are working with 5-aryl-cyclohexane-1,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the NMR Analysis of Tautomeric Mixtures. This resource is designed for researchers, scientists, and drug development professionals who are working with 5-aryl-cyclohexane-1,3-diones and encountering challenges in resolving their complex tautomeric equilibria using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I will guide you through the intricacies of this analysis, providing not just protocols, but the underlying scientific principles to empower your experimental choices.

Understanding the Challenge: Tautomerism in 5-Aryl-Cyclohexane-1,3-diones

5-Aryl-cyclohexane-1,3-diones are versatile scaffolds in medicinal chemistry and organic synthesis.[1] Their utility is intrinsically linked to their structure, which is complicated by the presence of keto-enol tautomerism. These compounds can exist as a dynamic equilibrium between the diketo form and two possible enol forms, often leading to complex and confusing NMR spectra.

The position of this equilibrium is highly sensitive to the electronic nature of the aryl substituent, the solvent, temperature, and concentration. This guide will provide you with the tools to dissect these mixtures, confidently assign your spectra, and quantify the tautomeric ratio.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the NMR analysis of 5-aryl-cyclohexane-1,3-diones.

Q1: My 1H NMR spectrum shows broad, poorly resolved signals for the cyclohexane ring protons. What's happening and how can I fix it?

A1: Peak broadening is a classic sign of chemical exchange occurring at a rate comparable to the NMR timescale.[2] In your case, this is the interconversion between the keto and enol tautomers.

Troubleshooting Steps:

  • Lower the Temperature: By cooling the NMR probe, you can slow down the rate of tautomeric interconversion. This may "freeze out" the individual tautomers, resulting in sharper signals for each species. Start at room temperature and acquire spectra at 10°C intervals down to -40°C or lower, depending on your solvent's freezing point.

  • Change the Solvent: The tautomeric equilibrium is highly solvent-dependent.[3][4]

    • Non-polar, aprotic solvents (e.g., CDCl₃, C₆D₆) tend to favor the enol form through intramolecular hydrogen bonding.

    • Polar, protic solvents (e.g., CD₃OD, D₂O) can stabilize the diketo form and may participate in intermolecular hydrogen bonding, affecting the exchange rate.

    • Polar, aprotic solvents (e.g., DMSO-d₆, acetone-d₆) can also significantly shift the equilibrium. Experimenting with a range of solvents is a powerful tool for resolving signals.

  • Check for Acidic or Basic Impurities: Trace amounts of acid or base can catalyze the keto-enol exchange, leading to broadened signals. Ensure your sample and NMR solvent are free from such impurities. You can try filtering your sample through a small plug of neutral alumina.

Q2: I see more signals in my 1H and 13C NMR spectra than I expect for a single structure. How can I be sure I have a tautomeric mixture?

A2: The presence of multiple sets of signals is a strong indication of a tautomeric mixture. Here’s how to confirm and assign them:

Verification and Assignment Workflow:

  • 1H NMR: Look for characteristic signals. The enol form will have a vinyl proton (typically 5-6 ppm) and a broad enolic hydroxyl proton (can be anywhere from 10-16 ppm). The diketo form will show signals for the α-protons adjacent to the carbonyls.

  • 13C NMR: The diketo form will exhibit two distinct carbonyl signals (typically >190 ppm). The enol form will show signals for a carbonyl carbon, an enolic carbon bearing the hydroxyl group, and a vinyl carbon.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. It is invaluable for distinguishing between CH, CH₂, and CH₃ groups and for assigning the carbons of each tautomer based on their proton chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like carbonyls) and for piecing together the carbon skeleton of each tautomer. For example, you can look for correlations from the methylene protons to the carbonyl carbons to confirm the diketo form.

  • D₂O Exchange: Adding a drop of D₂O to your NMR sample (in a solvent like DMSO-d₆ or acetone-d₆) will cause the exchangeable enolic -OH proton to disappear from the 1H NMR spectrum, confirming its presence.

Q3: How does the substituent on the aryl ring affect the tautomeric equilibrium?

A3: The electronic nature of the substituent on the 5-aryl ring can significantly influence the keto-enol equilibrium.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl ring increase electron density in the system. This can stabilize the enol form through resonance.

  • Electron-withdrawing groups (e.g., -NO₂, -CN) decrease electron density, which may favor the diketo form.

The exact influence can be complex and is also affected by the solvent. A systematic study with different substituted aryl groups can reveal trends in the tautomeric ratio.

Experimental Protocols

Here are detailed protocols for the systematic analysis of your 5-aryl-cyclohexane-1,3-dione samples.

Protocol 1: Standard 1D and 2D NMR Analysis for Tautomer Identification

This protocol will allow you to identify the different tautomers present in your sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of your 5-aryl-cyclohexane-1,3-dione sample.
  • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.
  • Transfer the solution to a standard 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of your compound to allow for accurate integration if you plan to quantify.
  • Acquire a proton-decoupled 13C NMR spectrum.

3. 2D NMR Acquisition:

  • Acquire a standard gradient-selected HSQC spectrum to establish one-bond C-H correlations.
  • Acquire a standard gradient-selected HMBC spectrum to establish long-range C-H correlations. Optimize the long-range coupling constant for your system (a typical starting value is 8 Hz).

4. Data Analysis:

  • Process and phase the spectra.
  • Use the HSQC and HMBC spectra to assign the proton and carbon signals for each tautomer present.
Protocol 2: Quantitative NMR (qNMR) for Tautomeric Ratio Determination

This protocol allows for the accurate determination of the relative concentrations of the tautomers.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of your 5-aryl-cyclohexane-1,3-dione sample and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate, ~3 mg) into the same vial. The internal standard should have sharp signals that do not overlap with your compound's signals.
  • Dissolve the mixture in 0.6 mL of a deuterated solvent.
  • Transfer the solution to an NMR tube.

2. 1H qNMR Acquisition:

  • Set the relaxation delay (D1) to at least 7 times the longest T₁ value in your sample to ensure full relaxation of all protons.
  • Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

3. Data Analysis:

  • Carefully integrate a well-resolved signal for each tautomer and a signal from the internal standard.
  • Calculate the molar ratio of the tautomers using the following equation:
Protocol 3: Variable Temperature (VT) NMR Study

This experiment helps to resolve broadened signals due to chemical exchange.

1. Sample Preparation:

  • Prepare your sample as described in Protocol 1, using a solvent with a wide liquid range (e.g., toluene-d₈, THF-d₈).

2. VT-NMR Acquisition:

  • Start by acquiring a 1H NMR spectrum at room temperature.
  • Gradually decrease the temperature in increments of 10-20°C, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.
  • Continue until you observe sharpening of the signals or until you reach the solvent's freezing point.

3. Data Analysis:

  • Analyze the spectra at different temperatures to observe the changes in the tautomeric equilibrium and the resolution of the signals.

Advanced Techniques

Using Lanthanide Shift Reagents (LSRs)

In cases of severe signal overlap, lanthanide shift reagents can be used to induce chemical shift changes, potentially resolving overlapping signals.[5] These are paramagnetic complexes that coordinate to Lewis basic sites in your molecule (the carbonyl oxygens).

Workflow for using LSRs:

  • Acquire a standard 1H NMR spectrum of your sample.

  • Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Add a small aliquot of the LSR stock solution to your NMR tube, mix well, and acquire another 1H NMR spectrum.

  • Repeat the addition of the LSR, acquiring a spectrum after each addition, until you achieve the desired signal separation. Be aware that excessive amounts of LSR can lead to significant peak broadening.

Visualizing Workflows and Equilibria

Tautomeric Equilibrium of 5-Aryl-Cyclohexane-1,3-dione

Tautomerism diketo Diketo Form enol1 Enol Form 1 diketo->enol1 H⁺ transfer enol2 Enol Form 2 diketo->enol2 H⁺ transfer enol1->diketo H⁺ transfer enol2->diketo H⁺ transfer

Caption: Tautomeric equilibrium in 5-aryl-cyclohexane-1,3-diones.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve sample in deuterated solvent oneD 1D NMR (¹H, ¹³C) prep->oneD twoD 2D NMR (HSQC, HMBC) oneD->twoD qnmr qNMR oneD->qnmr assign Assign Signals to Tautomers oneD->assign twoD->assign vt_nmr Variable Temp. NMR troubleshoot Troubleshoot (e.g., broadening) vt_nmr->troubleshoot quantify Quantify Tautomeric Ratio qnmr->quantify assign->quantify quantify->troubleshoot

Caption: A typical workflow for the NMR analysis of tautomeric mixtures.

Summary of Solvent Effects on Tautomeric Equilibrium

Solvent TypeExamplePredominant Tautomer (General Trend)Rationale
Non-polar, AproticCDCl₃, C₆D₆EnolFavors intramolecular hydrogen bonding in the enol form.
Polar, ProticCD₃OD, D₂ODiketoSolvates and stabilizes the more polar diketo form; disrupts intramolecular H-bonds.
Polar, AproticDMSO-d₆, Acetone-d₆VariesCan stabilize both forms; equilibrium position is highly dependent on the specific compound.

References

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]

  • An, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. [Link]

  • Kolar, M., et al. (2015). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry. [Link]

  • PubChem. 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. [Link]

  • Drexler, E. J., & Field, K. W. (1976). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. [Link]

  • Agi, M. A., & Gaki, E. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]

  • Google Patents.
  • An, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

  • PubChem. 5-(4-Methylphenyl)cyclohexane-1,3-dione. [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Senthilkumar, U. P., & Pitchumani, K. (2002). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. Magnetic Resonance in Chemistry. [Link]

  • Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Hernandez Rivera, M., & Barron, A. R. (2012). Lanthanide Shift Reagents. Scribd. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Dione Compounds

Welcome to the technical support center for the purification of polar dione compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar dione compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by this class of molecules. Diones, particularly those with polar functional groups, present a fascinating yet frustrating purification puzzle due to their complex chemical nature. This resource synthesizes technical knowledge with practical, field-tested solutions to help you navigate these challenges effectively.

Part 1: Understanding the Core Challenges

Polar dione compounds are characterized by two carbonyl groups and at least one polar functional group (e.g., hydroxyl, carboxyl, amine), which impart high polarity and unique chemical reactivity. These features are the root of most purification difficulties.

  • Poor Retention in Reversed-Phase (RP) Chromatography: The high polarity of these compounds leads to minimal interaction with nonpolar stationary phases (like C18), causing them to elute in or near the solvent front.[1][2]

  • Irreversible Adsorption in Normal-Phase (NP) Chromatography: Conversely, their strong affinity for polar stationary phases (like silica) can lead to very strong or even irreversible binding, resulting in poor recovery and peak shape.[3][4]

  • Keto-Enol Tautomerism: Many diones, especially β-diones (1,3-diones), exist as an equilibrium mixture of keto and enol tautomers.[5] This can result in split or broadened peaks during chromatography, as the two forms may have different polarities and separation behaviors.[6][7]

  • Metal Chelation: The oxygen atoms of the dione moiety can act as a bidentate ligand, chelating metal ions.[8] This can occur with residual metals in the sample, mobile phase, or even from the stainless steel components of an HPLC system, leading to severe peak tailing and loss of resolution.[9][10]

  • Solubility and Stability Issues: The polarity that makes these compounds difficult to separate chromatographically can also lead to challenging solubility profiles and potential instability under certain pH or temperature conditions.

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Section 2.1: Method Development & Strategy

Question: My polar dione elutes in the void volume on my C18 column. What should I do?

Answer: This is a classic sign of insufficient retention in reversed-phase chromatography.[1][11] Standard C18 columns are often too nonpolar to effectively retain highly polar analytes. You have several options to address this:

  • Switch to a "Polar-Embedded" or "Aqueous" C18 Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain.[11][12] This modification allows the stationary phase to remain fully wetted even in 100% aqueous mobile phases, preventing the "dewetting" or "phase collapse" that causes retention loss.[1] It also provides an alternative interaction mechanism for retaining polar compounds.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[1][3][13] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13][14] In HILIC, water acts as the strong, eluting solvent.[15]

  • Use Ion-Pairing Agents: For ionizable diones, adding an ion-pairing agent (e.g., trifluoroacetic acid for acids, or an alkyl sulfonate for bases) to the mobile phase can form a more nonpolar, neutral complex that is better retained on a C18 column. However, be aware that ion-pairing agents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[1][16]

Question: I'm considering HILIC. How do I choose a stationary phase and starting mobile phase?

Answer: The choice of HILIC stationary phase depends on the specific properties of your dione.

  • Bare Silica: A good starting point, offering strong hydrophilic interactions.

  • Amide or Amine Phases: Useful for acidic compounds or carbohydrates, offering both hydrophilic and weak ion-exchange interactions.[15]

  • Diol Phases: Generally less retentive than silica, which can be advantageous if your compound is too strongly retained on a bare silica column.

For the mobile phase, a typical starting point is 95% acetonitrile / 5% aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted). From there, you can run a gradient by increasing the aqueous portion to elute your compounds. Remember, in HILIC, increasing the water content decreases retention.[14][15]

The following diagram outlines a decision-making process for selecting a suitable purification strategy.

MethodSelection Purification Strategy Decision Tree for Polar Diones start Start: Crude Polar Dione Mixture rp_check Attempt Separation on Standard C18 RP-HPLC start->rp_check retention_q Is Retention Adequate? (k' > 2) rp_check->retention_q rp_success Optimize RP Method: - Adjust Gradient - Modify pH retention_q->rp_success Yes rp_fail Insufficient Retention (Elutes in Void Volume) retention_q->rp_fail No strategy_choice Select Alternative Strategy rp_fail->strategy_choice hilic Strategy 1: HILIC (Hydrophilic Interaction) strategy_choice->hilic For very polar, non-ionic compounds polar_rp Strategy 2: Polar-Embedded RP (e.g., Amide, AQ-C18) strategy_choice->polar_rp For moderately polar compounds sfc Strategy 3: SFC (Supercritical Fluid) strategy_choice->sfc For complex mixtures & orthogonal separation

Caption: Decision tree for selecting a purification method.

Section 2.2: Troubleshooting Common Problems

Question: I see two peaks for my pure compound. Could this be keto-enol tautomerism?

Answer: Yes, this is a very common issue with 1,3-diones and other diones capable of enolization.[5][7] The keto and enol forms are constitutional isomers that can interconvert. If the rate of interconversion is slow relative to the chromatography timescale, you will see two distinct peaks.

Solutions:

  • Adjust Mobile Phase pH: Tautomerism is often catalyzed by acid or base.[5] Adjusting the pH can sometimes shift the equilibrium to favor one form, potentially collapsing the two peaks into one. For example, adding a small amount of a volatile acid like formic acid can sometimes help.[17]

  • Change Temperature: Running the column at a higher temperature can increase the rate of interconversion, causing the peaks to coalesce into a single, potentially broader peak.

  • Change Solvent System: The keto-enol equilibrium is solvent-dependent. Switching from a protic solvent (like methanol) to an aprotic solvent (like acetonitrile), or vice-versa, can alter the equilibrium. Sometimes switching to a non-aqueous normal phase system (e.g., hexane/isopropanol on a silica or CN column) can favor one tautomer.[18]

Question: My peaks are tailing badly, even after optimizing the mobile phase. What's happening?

Answer: Severe peak tailing for dione compounds is often a tell-tale sign of metal chelation.[8] Your compound is likely interacting with trace metal ions in your HPLC system (e.g., from stainless steel frits, tubing, or the pump) or in your sample/solvents.[9][19][20] This creates a secondary, strong interaction site that slows down a portion of the analyte molecules, resulting in a tailed peak.

Solutions:

  • Use a Metal Chelating Agent as a Mobile Phase Additive: Add a small amount of a strong chelator like ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM) to your mobile phase. The EDTA will bind to the free metal ions, preventing your compound from interacting with them. This is often the most effective solution.

  • Use a PEEK or Bio-Inert HPLC System: If metal contamination is a persistent problem, switching to a system with PEEK (polyether ether ketone) flow paths can significantly reduce the amount of leached metal ions.[9]

  • Install an In-line Chelation Column: A small "stripper" column packed with a chelation resin can be placed between the pump and the injector to remove metallic impurities from the mobile phase before it reaches the analytical column.[9]

ChelationMechanism How Metal Chelation Causes Peak Tailing cluster_column Inside the HPLC Column stationary_phase Stationary Phase (e.g., C18) metal_ion Metal Ion (M²⁺) (e.g., Fe²⁺ from frit) dione_chelated Chelated Dione-Metal Complex dione_free Polar Dione (Analyte) dione_free->stationary_phase Normal Retention (Leads to Symmetrical Peak) dione_free->metal_ion Chelation Interaction dione_chelated->stationary_phase Strong, Secondary Retention (Causes Peak Tailing) mobile_phase_in Mobile Phase Flow

Caption: Diagram illustrating the peak tailing mechanism.

Section 2.3: Advanced & Alternative Techniques

Question: I've tried both RP and HILIC, but the separation from a critical impurity is still poor. What else can I try?

Answer: When conventional methods fail, it's time to explore techniques with different separation mechanisms.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol.[21] It offers a different selectivity compared to both RP and HILIC and is often considered orthogonal to these techniques.[22] SFC can be particularly effective for complex mixtures and provides the added benefit of being a "green" technology with faster run times and reduced solvent consumption.[23][24]

  • Mixed-Mode Chromatography: These columns contain stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid or quaternary amine) functionalities.[1] This allows for simultaneous separation based on both hydrophobicity and charge, providing a powerful tool for separating compounds with similar polarities but different ionic characteristics.

  • Preparative TLC / Flash Chromatography: For larger scale purification, don't underestimate the power of preparative thin-layer chromatography or flash chromatography.[4] For highly polar compounds that are strongly retained on silica, using an amine-functionalized silica or a diol-bonded phase in a flash cartridge can be very effective, operating in a HILIC-like mode.[13][15]

Part 3: Protocols & Data

Protocol 1: General Screening Method for HILIC Purification

This protocol provides a starting point for developing a HILIC method for a novel polar dione.

  • Column Selection: Start with a bare silica or amide-bonded HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water. Adjust pH to 5.0 with acetic acid.

    • Solvent B: Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a solution that mimics the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape. If solubility is an issue, use minimal amounts of DMSO or methanol.

  • Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient:

      • 0-2 min: 95% B

      • 2-15 min: Linear gradient from 95% B to 50% B

      • 15-17 min: Hold at 50% B

      • 17-18 min: Return to 95% B

      • 18-25 min: Re-equilibration at 95% B

  • Detection: UV (scan for optimal wavelength) and/or Mass Spectrometry.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, pH, or switch to a different HILIC stationary phase to improve resolution.

Table 1: Comparison of Chromatographic Techniques for Polar Diones
TechniqueStationary PhaseMobile Phase PrincipleProsCons
Reversed-Phase (RP) Nonpolar (C18, C8)Polar mobile phase (Water/ACN/MeOH). Elution by increasing organic content.Well-understood, versatile, good for MS.Poor retention for highly polar compounds.[1][2] Phase dewetting with high aqueous content.[1]
Normal-Phase (NP) Polar (Silica, Alumina)Nonpolar mobile phase (Hexane/EtOAc). Elution by increasing polarity.Good for separating isomers.Strong retention can lead to poor recovery.[3] Solvents often not MS-compatible.
HILIC Polar (Silica, Diol, Amide)High organic mobile phase (ACN/Water). Elution by increasing water content.Excellent retention for very polar compounds.[1][3][16] MS-compatible solvents.Can have longer equilibration times. Sensitive to water content.[25]
SFC Various (Polar & Nonpolar)Supercritical CO₂ with organic co-solvent (e.g., MeOH).Fast, "green," orthogonal selectivity.[22][23]Requires specialized equipment.
Mixed-Mode Dual-functionality (e.g., RP + Ion Exchange)Aqueous/Organic with buffers.Unique selectivity for complex mixtures.Method development can be more complex. Reproducibility can be an issue.[1]

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • For highly polar compound, how to do the purification? (2018). ResearchGate. [Link]

  • HPLC problems with very polar molecules. (2024). YouTube. [Link]

  • The Chemistry of Curcumin: From Extraction to Therapeutic Agent. (n.d.). PMC - NIH. [Link]

  • Keto-enol tautomerism. (2007). Chromatography Forum. [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [Link]

  • Polar compounds separation by HPLC - any thoughts? (2014). ResearchGate. [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. [Link]

  • Isolation, characterization and formulation of curcuminoids and in vitro release study of the encapsulated particles. (2025). ResearchGate. [Link]

  • HPLC problems with very polar molecules. (n.d.). Axion Labs. [Link]

  • Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. (2025). ResearchGate. [Link]

  • Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. (2001). PubMed. [Link]

  • Is it possible to separate keto enol tautomers via column chromatography? (2017). Reddit. [Link]

  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. [Link]

  • Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography. (2011). Update Publishing House. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (n.d.). Faraday Discussions (RSC Publishing). [Link]

  • Does anyone know how to purifying polar compounds from crude plant extracts? (n.d.). Reddit. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. (2018). LCGC International. [Link]

  • Extraction, Separation and Identification of Curcuminoid Pigments in Turmeric. (n.d.). chem.ox.ac.uk. [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]

  • HPLC Troubleshooting Guide. (n.d.). N/A. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PMC - PubMed Central. [Link]

  • keto-enol tautomerism. (2005). Chromatography Forum. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Agilent. [Link]

  • The Extraction Process, Separation, and Identification of Curcuminoids from Turmeric Curcuma longa. (n.d.). MDPI. [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). N/A. [Link]

  • How to select a technique. (n.d.). Chromedia. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PMC - NIH. [Link]

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Optimization

Technical Support Center: Cyclohexane-1,3-dione in Organic Synthesis

Welcome to the technical support center for cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered when utilizing this versatile building block in organic synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction with cyclohexane-1,3-dione is giving a complex mixture of products. What are the most common side reactions I should be aware of?

A1: Cyclohexane-1,3-dione is a highly versatile reagent, but its reactivity can also lead to several side reactions.[1] The most common issues stem from its ability to exist in keto-enol tautomeric forms and the high reactivity of its acidic methylene protons.[1][2] Key side reactions include:

  • Self-condensation: Especially under basic conditions or at elevated temperatures, enolates of cyclohexane-1,3-dione can react with another molecule of the dione, leading to dimers and oligomers.[3]

  • Over-alkylation/Multiple Additions: The active methylene group can undergo multiple alkylations if an excess of electrophile and a strong base are used. This is particularly prevalent in reactions like Michael additions.

  • Knoevenagel Condensation Side Products: In reactions with aldehydes, the initial Knoevenagel adduct can undergo a subsequent Michael addition with another molecule of cyclohexane-1,3-dione, leading to the formation of xanthene derivatives or bis-adducts.[4]

  • Aromatization: Under certain oxidative or strongly acidic/basic conditions, the cyclohexane ring can aromatize, leading to resorcinol derivatives.

  • Ring-Opening: While less common, under harsh conditions such as the haloform reaction, the ring can cleave.[5]

Q2: Why is my yield of the desired product low when performing a Michael addition with cyclohexane-1,3-dione?

A2: Low yields in Michael additions are often a result of competing reactions. The enolate of cyclohexane-1,3-dione is a soft nucleophile, but its reactivity is highly dependent on the reaction conditions.

  • Base Selection: A very strong base can lead to the formation of a dianion, which may have different reactivity and selectivity. A bulky, non-nucleophilic base is often preferred to favor the desired 1,4-addition.

  • Solvent Effects: The choice of solvent can influence the aggregation of the enolate and the rate of the competing self-condensation reaction. Protic solvents can solvate the enolate, potentially reducing its nucleophilicity.

  • Stoichiometry and Addition Rate: Adding the electrophile slowly to a solution of the pre-formed enolate can help to minimize side reactions like multiple additions. Conversely, having an excess of the dione can sometimes lead to bis-adduct formation.[6]

Q3: I am observing the formation of a significant amount of a xanthene derivative in my Knoevenagel condensation. How can I prevent this?

A3: The formation of xanthene derivatives is a common side reaction in Knoevenagel condensations with aldehydes.[4] This occurs when the initial Knoevenagel product, an α,β-unsaturated dicarbonyl, acts as a Michael acceptor for a second molecule of cyclohexane-1,3-dione.

To suppress this side reaction, consider the following:

  • Control of Stoichiometry: Using a slight excess of the aldehyde can help to consume the cyclohexane-1,3-dione before it can act as a Michael donor.

  • Catalyst Choice: The nature of the catalyst can influence the relative rates of the Knoevenagel and Michael reactions. Weaker bases or Lewis acids may favor the initial condensation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the thermodynamically more stable xanthene product.

Section 2: Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Self-Condensation

Issue: You observe the formation of high molecular weight species, often appearing as an insoluble precipitate or a complex mixture in your crude NMR.

Causality: Cyclohexane-1,3-dione is prone to self-condensation, especially in the presence of strong bases or upon prolonged heating.[3] The enolate of one molecule attacks the carbonyl group of another, leading to a cascade of aldol-type reactions and subsequent dehydrations.

Troubleshooting Workflow:

Caption: Troubleshooting self-condensation of cyclohexane-1,3-dione.

Experimental Protocol: Minimizing Self-Condensation in an Alkylation Reaction

  • Reagent Purity: Ensure the cyclohexane-1,3-dione is of high purity and dry. Impurities can sometimes catalyze side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Solvent Choice: Use a dry, aprotic solvent such as THF or DMF.

  • Base Selection and Addition:

    • Choose a milder base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) if compatible with your desired reaction.

    • If a strong base like sodium hydride (NaH) is necessary, use only a slight excess (1.05-1.1 equivalents).

    • Cool the solution of cyclohexane-1,3-dione to 0 °C before the portion-wise addition of the base. This allows for better heat dissipation and controlled enolate formation.

  • Temperature Control: Maintain the reaction at a low temperature (0 °C to room temperature) during the addition of the electrophile and for the duration of the reaction.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts over time.

Guide 2: Controlling Regioselectivity in Enolate Reactions (O- vs. C-Alkylation)

Issue: You are attempting a C-alkylation at the C2 position but observe a significant amount of the O-alkylated enol ether byproduct.

Causality: The enolate of cyclohexane-1,3-dione is an ambident nucleophile, meaning it can react at either the carbon (C2) or the oxygen atom. The outcome of this competition is governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.

  • Hard Electrophiles (e.g., silyl halides, alkyl sulfates) tend to react at the harder oxygen atom.

  • Soft Electrophiles (e.g., alkyl iodides, Michael acceptors) favor reaction at the softer carbon atom.

Troubleshooting and Optimization Table:

ParameterTo Favor C-Alkylation (Desired)To Favor O-Alkylation (Side Product)Rationale
Electrophile Use softer electrophiles (e.g., R-I, R-Br)Use harder electrophiles (e.g., R-OTs, R₂SO₄)Matches the soft (C) or hard (O) nature of the nucleophilic centers.
Solvent Aprotic, non-polar (e.g., THF, Dioxane)Polar, aprotic (e.g., DMF, HMPA)Polar aprotic solvents solvate the counter-ion, leaving a "naked" and more reactive oxygen anion.
Counter-ion Li⁺ (tighter ion pair)K⁺, Cs⁺ (looser ion pair)A tighter ion pair shields the oxygen atom, promoting reaction at the carbon.
Temperature Lower temperaturesHigher temperaturesC-alkylation is often the thermodynamically favored product, while O-alkylation can be kinetically favored.

Experimental Protocol: Maximizing C-Alkylation

  • Enolate Formation:

    • Dissolve cyclohexane-1,3-dione in dry THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add 1.0 equivalent of a strong, hindered base like Lithium Diisopropylamide (LDA) dropwise. The low temperature and lithium counter-ion favor the formation of the kinetic enolate as a tight ion pair.

  • Electrophile Addition:

    • Use an alkyl iodide or bromide as the electrophile.

    • Add the electrophile dropwise to the cold enolate solution.

  • Reaction Progression:

    • Allow the reaction to slowly warm to room temperature over several hours.

    • Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Section 3: Advanced Topics

Protecting Group Strategies to Prevent Side Reactions

In complex syntheses, it may be advantageous to use a protecting group to temporarily mask the reactivity of cyclohexane-1,3-dione. A common strategy is the formation of an enol ether.

Workflow for Enol Ether Protection and Deprotection:

Caption: Protection strategy for cyclohexane-1,3-dione via enol ether formation.

This approach deactivates the enol system and the acidic C2 protons, allowing for selective reactions at other positions of the molecule. The enol ether can be readily cleaved under acidic conditions to regenerate the dione functionality.[2]

References

  • Vertex AI Search. Cyclohexane-1,3-dione: Properties, Applications, and Production.
  • Sharma, D. et al. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available from: [Link]

  • ResearchGate. The Inversion Process of 1,3-cyclohexanedione. Available from: [Link]

  • Mohareb, R. et al. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available from: [Link]

  • Google Patents. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. (2023-07-05). Available from: [Link]

  • Google Patents. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • Wikipedia. 1,3-Cyclohexanedione. Available from: [Link]

  • Do Cyclohexane-1,3-diones Give Positive Haloform Reactions?. (2020-06-23). Available from: [Link]

  • The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Regioselectivity of the Michael Addition to Cyclohexane-1,3-dione

Welcome to the technical support center for optimizing the Michael addition to cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Michael addition to cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the regioselectivity of this crucial carbon-carbon bond-forming reaction. Cyclohexane-1,3-dione and its derivatives are vital building blocks in the synthesis of a wide array of natural products and biologically active compounds.[1][2] Achieving precise control over the regioselectivity of the Michael addition is paramount for efficient and targeted synthesis.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the Michael addition to cyclohexane-1,3-dione, offering potential causes and actionable solutions.

Issue 1: Poor or No Reaction

You've set up your Michael addition of an activated alkene to cyclohexane-1,3-dione, but upon analysis, you observe primarily unreacted starting materials.

Potential Cause Explanation Suggested Solution
Insufficiently Activated Michael Acceptor The electrophilicity of the β-carbon on your Michael acceptor may be too low for the enolate of cyclohexane-1,3-dione to attack.Ensure your Michael acceptor possesses a strong electron-withdrawing group (e.g., ketone, ester, nitro group) conjugated to the double bond.[3][4] Consider using a more potent Lewis acid catalyst to further activate the acceptor.[5]
Incorrect Base Selection The base used may not be strong enough to deprotonate cyclohexane-1,3-dione effectively (pKa ≈ 5.26), or it may be sterically hindered.[6]Use a base with a pKa significantly higher than that of the dione, such as sodium ethoxide or potassium tert-butoxide. For sterically sensitive substrates, a non-hindered base like sodium hydride may be preferable.
Low Reaction Temperature While lower temperatures can favor kinetic products, they can also significantly slow down the reaction rate, leading to incomplete conversion.[7][8]Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Catalyst Inactivity If using a catalyst, it may be poisoned by impurities in the reagents or solvent, or it may have degraded over time.Purify all reagents and solvents prior to use. If using a commercially available catalyst, consider purchasing a fresh batch. For sensitive organocatalysts, ensure they are handled under an inert atmosphere.
Issue 2: Low Regioselectivity (Formation of Multiple Products)

Your reaction yields a mixture of regioisomers, making purification difficult and lowering the yield of the desired product.

Potential Cause Explanation Suggested Solution
Thermodynamic vs. Kinetic Control The Michael addition can proceed under either thermodynamic or kinetic control, leading to different regioisomers.[3][7][9][10] The kinetically favored product forms faster, while the thermodynamically favored product is more stable.[7][8][10]To favor the thermodynamic product , use a weaker base, a protic solvent, and higher reaction temperatures to allow the reaction to equilibrate.[3][4] To favor the kinetic product , employ a strong, bulky base, an aprotic solvent, and low temperatures to prevent equilibration.[3][7]
Enolate Ambiguity Cyclohexane-1,3-dione can form two different enolates, leading to attack from either the C2 or C4 position.The regioselectivity of enolate formation can be influenced by the choice of base and solvent. For instance, in some systems, thermodynamically controlled enolates have been shown to favor attack from the more hindered site.[11] Experiment with different base/solvent combinations to influence the desired enolate formation.
Steric Hindrance Steric bulk on either the Michael acceptor or the cyclohexane-1,3-dione can influence the site of attack.[12]If steric hindrance is preventing the desired regioselectivity, consider using a less hindered Michael acceptor or a modified cyclohexane-1,3-dione with a smaller substituent. Conversely, strategically introducing steric bulk can be used to direct the addition to a specific position.[12][13]
Solvent Effects The polarity and coordinating ability of the solvent can influence the reactivity of the enolate and the Michael acceptor, thereby affecting regioselectivity.Screen a range of solvents with varying polarities (e.g., THF, DMF, toluene, dichloromethane). Protic solvents can stabilize the enolate through hydrogen bonding, potentially altering its reactivity profile.
Issue 3: Formation of Side Products

Besides the desired Michael adduct, you are observing other unexpected products in your reaction mixture.

Potential Cause Explanation Suggested Solution
Self-Condensation of Cyclohexane-1,3-dione Under basic conditions, cyclohexane-1,3-dione can undergo self-aldol condensation reactions.Add the base slowly to a solution of the dione and the Michael acceptor at a low temperature to minimize the concentration of the free enolate at any given time.
Double Michael Addition If the Michael acceptor has more than one electrophilic site, or if the initial adduct can react further, multiple additions can occur.Use a stoichiometric amount of the Michael acceptor or a slight excess of the cyclohexane-1,3-dione to disfavor the second addition.
Robinson Annulation The Michael addition product can undergo an intramolecular aldol condensation to form a six-membered ring, a process known as the Robinson annulation.[14][15]If this is not the desired outcome, run the reaction at a lower temperature and quench it as soon as the Michael addition is complete to prevent the subsequent cyclization. The Wieland-Miescher ketone is a classic example of a Robinson annulation product from a substituted cyclohexane-1,3-dione.[14]
Polymerization of the Michael Acceptor Activated alkenes can be prone to polymerization, especially under basic or radical conditions.Ensure all reagents and solvents are free of radical initiators. Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind controlling regioselectivity in the Michael addition to cyclohexane-1,3-dione?

A1: The key lies in understanding and manipulating the factors that govern the formation and reactivity of the enolate of cyclohexane-1,3-dione, as well as the electrophilicity of the Michael acceptor. The interplay between kinetic and thermodynamic control is a central theme.[3][7][10] Kinetic control, favored by low temperatures and strong, non-equilibrating conditions, yields the product that is formed fastest.[7][8] Thermodynamic control, favored by higher temperatures and reversible conditions, results in the most stable product.[3][4]

Q2: How does the choice of base impact the regioselectivity?

A2: The base plays a crucial role in determining which proton is removed from cyclohexane-1,3-dione, and thus which enolate is formed. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the kinetic enolate. A weaker base, such as an alkoxide, at higher temperatures will favor the formation of the more stable thermodynamic enolate.

Q3: Can catalysts be used to improve regioselectivity?

A3: Absolutely. Both organocatalysts and metal-based catalysts can significantly influence the regioselectivity of Michael additions.[16] Chiral organocatalysts, for example, can create a chiral environment around the reactants, directing the nucleophilic attack to a specific face and position of the Michael acceptor, often with high enantioselectivity as well.[17][18] Lewis acids can coordinate to the Michael acceptor, increasing its electrophilicity and potentially influencing the regiochemical outcome.[5]

Q4: What role does the solvent play in these reactions?

A4: The solvent can influence the aggregation state of the enolate, its reactivity, and the stability of the transition states leading to different products. Aprotic solvents like THF or toluene are generally preferred for reactions under kinetic control, as they do not interfere with the enolate. Protic solvents like ethanol can stabilize the enolate through hydrogen bonding and are often used in reactions under thermodynamic control. In some cases, solvent-free conditions using grinding methods have been shown to be effective and environmentally friendly.[19]

Q5: How can I analyze the regioselectivity of my reaction?

A5: The most common methods for determining the ratio of regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). Careful analysis of the NMR spectra, including 2D techniques like COSY and HMBC, can help in the unambiguous assignment of the structures of the different isomers.

Experimental Protocols

Protocol 1: General Procedure for a Thermodynamically Controlled Michael Addition

This protocol is designed to favor the formation of the more stable regioisomer.

  • To a solution of cyclohexane-1,3-dione (1.0 eq.) and the Michael acceptor (1.1 eq.) in a suitable protic solvent (e.g., ethanol) at room temperature, add a catalytic amount of a weak base (e.g., sodium ethoxide, 0.1 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

Protocol 2: General Procedure for a Kinetically Controlled Michael Addition

This protocol is designed to favor the formation of the faster-forming regioisomer.

  • To a solution of cyclohexane-1,3-dione (1.0 eq.) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -78 °C), add a strong, non-nucleophilic base (e.g., LDA, 1.1 eq.) dropwise.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of the Michael acceptor (1.0 eq.) in the same solvent dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Michael_Addition_Regioselectivity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_products Products Cyclohexane-1,3-dione Cyclohexane-1,3-dione Base Base Cyclohexane-1,3-dione->Base Deprotonation Michael Acceptor Michael Acceptor Regioisomer A Regioisomer A Michael Acceptor->Regioisomer A Regioisomer B Regioisomer B Michael Acceptor->Regioisomer B Kinetic Control Kinetic Control Base->Kinetic Control Strong, Bulky Base Low Temp Thermodynamic Control Thermodynamic Control Base->Thermodynamic Control Weak Base High Temp Solvent Solvent Solvent->Kinetic Control Aprotic Solvent->Thermodynamic Control Protic Temperature Temperature Temperature->Kinetic Control Low Temperature->Thermodynamic Control High Catalyst Catalyst Catalyst->Kinetic Control Catalyst->Thermodynamic Control Kinetic Control->Regioisomer A Faster Formation Thermodynamic Control->Regioisomer B More Stable

Caption: Factors influencing regioselectivity in the Michael addition.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory issue Identify Primary Issue start->issue no_reaction Poor or No Reaction issue->no_reaction No Product low_selectivity Low Regioselectivity issue->low_selectivity Mixture side_products Side Products issue->side_products Impurities check_reagents Check Reagent Activity & Purity no_reaction->check_reagents adjust_temp_base Adjust Temperature & Base Strength no_reaction->adjust_temp_base modify_control Switch Between Kinetic/ Thermodynamic Control low_selectivity->modify_control screen_solvents Screen Solvents & Catalysts low_selectivity->screen_solvents side_products->adjust_temp_base optimize_stoichiometry Optimize Stoichiometry & Addition Rate side_products->optimize_stoichiometry end Improved Regioselectivity check_reagents->end adjust_temp_base->end modify_control->end screen_solvents->end optimize_stoichiometry->end

Caption: Troubleshooting workflow for optimizing the Michael addition.

References

  • Wikipedia. Michael reaction. [Link]

  • Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Venus Academy. (2020). Regioselectivity Michael v/s Stork Enamine Addition Reactions || 2-Methyl Cyclohexanone. YouTube. [Link]

  • Wang, Y., et al. (2017). Regioselective and diastereodivergent organocatalytic asymmetric vinylogous Michael addition. Organic Chemistry Frontiers, 4(8), 1535-1539. [Link]

  • Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • Navarro-Baena, R., et al. (2014). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 4(100), 57077-57085. [Link]

  • Uhlemann, M., et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2953-2956. [Link]

  • Chen, C., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry, 88(14), 10037-10042. [Link]

  • Das, P., et al. (2001). Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry, 66(21), 7118-7124. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Wang, C., et al. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 8, 518-523. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • Dr. K. (2024). Stereochemistry for the Michael addition of cyclohexanone. YouTube. [Link]

  • Wikipedia. 1,3-Cyclohexanedione. [Link]

  • Worrell, B. T., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(11), 6423-6468. [Link]

  • Wang, Y., et al. (2016). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 21(9), 1184. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2024). Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. Journal of the American Chemical Society. [Link]

  • Ghorai, S., et al. (2017). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 15(46), 9883-9894. [Link]

  • The Organic Chemistry Tutor. (2021). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. YouTube. [Link]

  • Stauffer, C. S. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
  • Doceri. (2014). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). YouTube. [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • LibreTexts. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. [Link]

  • Perlmutter, P. (2011). The Intramolecular Michael Reaction. Organic Reactions. [Link]

  • The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. YouTube. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

Sources

Optimization

Technical Support Center: Navigating Scalability Challenges in the Synthesis of 5-Aryl-Cyclohexane-1,3-Diones

Welcome to the technical support center for the synthesis of 5-aryl-cyclohexane-1,3-diones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aryl-cyclohexane-1,3-diones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your success from benchtop to pilot plant.

Introduction: The Scalability Hurdle

The synthesis of 5-aryl-cyclohexane-1,3-diones, often achieved through a Michael-Claisen or a similar condensation reaction sequence, is a well-established method on a laboratory scale. However, transitioning to a larger scale introduces a host of challenges that can significantly impact yield, purity, and overall process efficiency.[1][2] These issues often stem from changes in heat and mass transfer, mixing dynamics, and the physical behavior of the reaction mixture at a larger volume.[3][4] This guide will address these critical aspects in a practical, question-and-answer format.

Troubleshooting Guide: From Grams to Kilograms

This section addresses specific problems you may encounter during the scale-up of your 5-aryl-cyclohexane-1,3-dione synthesis.

Problem 1: My yield dropped significantly when I scaled up the reaction from 10g to 1kg.

Q: I was consistently achieving an 85% yield at a 10g scale, but upon scaling to 1kg, the yield has dropped to 50%. What are the likely causes and how can I fix this?

A: A significant drop in yield upon scale-up is a common issue and can be attributed to several factors related to mixing and heat transfer.

Causality:

  • Inefficient Mixing: At a larger scale, achieving homogenous mixing of reactants is more challenging.[5][6][7] In the synthesis of 5-aryl-cyclohexane-1,3-diones, which often involves a strong base and a multi-step, one-pot reaction, localized "hot spots" or areas of high reactant concentration can lead to side reactions and degradation of the product.[2]

  • Poor Heat Transfer: The Michael addition and subsequent cyclization are often exothermic.[8][9][10][11] A larger reaction volume has a smaller surface-area-to-volume ratio, making it harder to dissipate the heat generated.[2] This can lead to an uncontrolled temperature increase, promoting side reactions and reducing the overall yield.[8]

Troubleshooting Protocol:

  • Optimize Agitation:

    • Lab Scale (up to 1L): A standard magnetic stirrer may be sufficient.

    • Pilot Scale (1L and above): Switch to an overhead mechanical stirrer with a suitable impeller design (e.g., anchor or turbine stirrer) to ensure efficient mixing of the entire reaction mass.[4]

  • Controlled Reagent Addition: Instead of adding the base or other reactants all at once, use a syringe pump or a dropping funnel for slow, controlled addition. This helps to manage the exotherm and maintain a more consistent reaction temperature.

  • Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature, rather than relying on the temperature of the heating mantle or oil bath.

  • Improve Heat Dissipation:

    • Use a reactor with a larger surface area for cooling, such as a jacketed reactor.

    • For highly exothermic reactions, consider using a cooling bath with a mixture of ice and salt or a cryostat to maintain the desired temperature.

G cluster_problem Problem: Decreased Yield on Scale-Up cluster_causes Potential Causes cluster_solutions Solutions start Significant Yield Drop cause1 Inefficient Mixing start->cause1 cause2 Poor Heat Transfer start->cause2 solution1a Optimize Agitation (Overhead Stirrer) cause1->solution1a solution1b Controlled Reagent Addition cause1->solution1b solution2a Monitor Internal Temperature cause2->solution2a solution2b Improve Heat Dissipation (Jacketed Reactor/Cooling Bath) cause2->solution2b

Problem 2: The final product is difficult to purify at a larger scale and contains significant impurities.

Q: My crude product at the 100g scale is a thick, oily residue that is difficult to handle and purify by column chromatography. The purity is also lower compared to the small-scale synthesis.

A: This issue points towards challenges in both the reaction work-up and the purification method itself when dealing with larger quantities.

Causality:

  • Incomplete Reaction or Side Reactions: As discussed in the previous point, poor mixing and temperature control can lead to the formation of by-products that complicate purification.[12]

  • Viscosity Issues: The reaction mixture can become highly viscous at a larger scale, making it difficult to stir and transfer.[13] This can also trap impurities within the product.

  • Crystallization Challenges: The crystallization process is highly dependent on factors like cooling rate, solvent purity, and agitation, which are more difficult to control on a larger scale.[14][15][16] This can lead to the formation of smaller, less pure crystals or even an oil.[14]

Troubleshooting Protocol:

  • Optimize the Quenching and Work-up Procedure:

    • Ensure that the reaction is completely quenched by adding the quenching agent slowly and with vigorous stirring.

    • Use a larger volume of extraction solvent to ensure complete extraction of the product and minimize the viscosity of the organic layer.

  • Consider Anti-Solvent Precipitation/Crystallization: Instead of relying solely on column chromatography for the initial purification, try to induce crystallization of the crude product.

    • Dissolve the crude oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane).

    • Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexane, heptane) with stirring until the solution becomes cloudy.

    • Allow the mixture to stand, preferably at a low temperature, to allow for crystal formation.

  • Develop a Robust Crystallization Protocol:

    • Experiment with different solvent systems for crystallization.[17]

    • Control the cooling rate. Slow cooling generally leads to larger and purer crystals.

    • Use seed crystals to induce crystallization if necessary.

ParameterLab Scale (10g)Pilot Scale (1kg)Recommended Action for Scale-Up
Stirring Magnetic StirrerOverhead Mechanical StirrerUse a stirrer with appropriate torque and impeller design.
Temp. Control Heating MantleJacketed Reactor with ChillerImplement a more precise and responsive temperature control system.
Purification Column ChromatographyCrystallization/RecrystallizationDevelop a robust crystallization protocol to handle larger quantities.
Reagent Addition Manual (pipette)Syringe Pump/Dropping FunnelEnsure controlled addition to manage exotherms.

Table 1: Comparison of Lab Scale vs. Pilot Scale Parameters and Recommendations.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture becomes very thick and difficult to stir as the reaction progresses. What can I do?

This is a common issue related to an increase in the viscosity of the reaction medium, which can be caused by the formation of intermediates or the product itself.[13] To address this, you can:

  • Increase the solvent volume: This will dilute the reaction mixture and reduce its viscosity. However, be mindful that this may also slow down the reaction rate.

  • Choose a different solvent: A solvent with a lower viscosity might be more suitable for the reaction at scale.

  • Increase the reaction temperature: This can often reduce viscosity, but you must ensure that the desired product is stable at higher temperatures and that side reactions are not accelerated.[3]

  • Use a more powerful overhead stirrer: A stirrer with higher torque can handle more viscous mixtures.[4]

Q2: I am observing the formation of a solid precipitate during the reaction, which is causing stirring issues. How should I handle this?

The formation of solids during a reaction at scale can be problematic.[18] Here are some strategies:

  • Increase the solvent volume: This can sometimes keep the solid dissolved.

  • Use a co-solvent: Adding a co-solvent in which the precipitate is more soluble can help.

  • Mechanical Stirring: A robust overhead stirrer is essential to keep the solid suspended and prevent it from settling at the bottom of the reactor.

  • Reactor Design: For very problematic cases, specialized reactors designed for slurry reactions may be necessary.

Q3: How can I ensure the safe handling of the strong base (e.g., sodium methoxide, sodium hydride) at a larger scale?

Handling large quantities of strong bases requires strict safety protocols:

  • Inert Atmosphere: Always handle strong bases under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air.

  • Controlled Addition: As mentioned earlier, use a controlled addition method to manage the exotherm.

  • Appropriate Quenching: Have a well-defined and tested quenching procedure in place before starting the reaction. The quenching process itself can be exothermic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

G cluster_synthesis Synthesis of 5-Aryl-Cyclohexane-1,3-Dione start Aryl Aldehyde + Malonic Ester Derivative michael Michael Addition start->michael Base Catalyst cyclization Intramolecular Claisen/Dieckmann Condensation michael->cyclization Intermediate product 5-Aryl-Cyclohexane-1,3-Dione cyclization->product Final Product

Experimental Protocols

Lab-Scale Synthesis of a 5-Aryl-Cyclohexane-1,3-Dione (Illustrative Example)

Materials:

  • Aryl aldehyde (1.0 eq)

  • Dimethyl malonate (1.1 eq)

  • Sodium methoxide (2.2 eq)

  • Methanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the aryl aldehyde and dimethyl malonate in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Considerations for Pilot-Scale Synthesis
  • Reactor: A jacketed glass or stainless steel reactor with an overhead stirrer and a bottom outlet valve is recommended.

  • Reagent Transfer: Use pumps for transferring large volumes of solvents and reagents.

  • Safety: Ensure the reactor is equipped with a pressure relief valve and that the process has undergone a thorough safety review (e.g., HAZOP analysis).

  • Process Analytical Technology (PAT): Consider using in-situ monitoring tools (e.g., IR, Raman spectroscopy) to track reaction progress and ensure consistency between batches.

Conclusion

Scaling up the synthesis of 5-aryl-cyclohexane-1,3-diones presents a number of challenges, but with a systematic approach to troubleshooting and a good understanding of the underlying chemical and physical principles, these can be overcome.[19] By focusing on efficient mixing, robust temperature control, and a well-designed purification strategy, it is possible to translate a successful lab-scale synthesis into a reliable and efficient large-scale process.

References

Sources

Troubleshooting

Technical Support Center: Degradation of 5-Aryl-Cyclohexane-1,3-diones

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-aryl-cyclohexane-1,3-dione (ACHD) scaffolds. This document provides in-depth, experience-driven guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-aryl-cyclohexane-1,3-dione (ACHD) scaffolds. This document provides in-depth, experience-driven guidance on the common stability challenges and degradation pathways encountered when handling these versatile compounds in solution. Our goal is to move beyond simple protocols and explain the causal chemistry, enabling you to anticipate, troubleshoot, and control the outcomes of your experiments.

The chemical versatility of the cyclohexane-1,3-dione moiety, stemming from its highly active methylene group and keto-enol tautomerism, makes it a valuable precursor for a wide range of biologically active molecules.[1] However, this same reactivity can lead to unintended degradation, compromising sample integrity and experimental reproducibility. This guide is structured to address these issues head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and handling of ACHDs.

Q1: What are the primary drivers of degradation for 5-aryl-cyclohexane-1,3-diones in solution?

A1: The degradation of ACHDs is primarily driven by three factors: pH-dependent hydrolysis, oxidation, and photodegradation. The core structure, a β-dicarbonyl system, exists in a dynamic equilibrium between its keto and enol forms. The enol or its corresponding enolate anion (favored under basic conditions) is often the more reactive species, particularly towards oxidation. Hydrolysis can be catalyzed by both acid and base, while the aromatic and dicarbonyl moieties can act as chromophores, rendering the molecules susceptible to photodegradation.

Q2: My ACHD seems to be degrading even in a neutral aqueous buffer. Why is this happening?

A2: While extreme pH values accelerate degradation, several factors can cause instability even at neutral pH. Dissolved oxygen in your solvent can lead to slow oxidation over time. Trace metal ion contaminants can catalyze oxidative processes. Furthermore, the compound's intrinsic hydrolytic stability might be low, meaning it can still react with water, albeit at a slower rate than under acidic or basic conditions. Finally, ensure your "neutral" buffer has sufficient capacity to prevent localized pH shifts, especially upon dissolving the compound if it is acidic or basic in nature.

Q3: What is the single most important step I can take to improve the reproducibility of my stability studies?

A3: Rigorous control of solution pH. The stability of these compounds can vary dramatically with small changes in pH.[2] Use freshly prepared buffers of adequate strength (typically 25-50 mM) and always verify the final pH of the solution after adding your compound. Do not assume the initial buffer pH will remain unchanged.

Q4: Are there specific solvents I should avoid?

A4: Yes. Protic solvents, especially nucleophilic ones like methanol, can participate in degradation reactions. For instance, in oxidative coupling reactions, methanol can be incorporated into the final product, whereas aprotic solvents like acetonitrile can favor different reaction pathways.[3] When performing stability studies, it is crucial to use high-purity, HPLC-grade solvents to minimize reactive impurities.

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides detailed, cause-and-effect troubleshooting for specific issues you may encounter.

Issue 1: Rapid Compound Loss in Acidic Solution (pH < 5)

Question: I'm observing a rapid decrease in the parent compound peak in my HPLC analysis when using an acidic mobile phase or formulation buffer. What is the likely degradation mechanism?

Answer & Troubleshooting Protocol:

Under acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis. However, this is not always a simple ring-opening to a carboxylic acid. The mechanism can be complex, involving rearrangements of the carbocation intermediates. In one study on a related cyclic dione, acid-catalyzed hydrolysis led to novel bicyclic and rearranged products instead of the expected linear acid.[4] This highlights that you may not be able to predict the degradation products based on simple hydrolysis rules.

Experimental Protocol: Investigating Acid-Catalyzed Degradation

  • Forced Degradation Study:

    • Prepare a stock solution of your ACHD in an aprotic solvent (e.g., acetonitrile).

    • Dilute the stock into separate solutions of 0.1 M HCl, 0.01 M HCl, and a pH 4-5 buffer. Prepare a control in pure water.

    • Incubate all solutions at a controlled temperature (e.g., 40°C) and take time-point samples (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction by neutralizing the sample with an equivalent amount of base or by diluting it into a neutral mobile phase immediately before analysis.

    • Analyze all samples by LC-MS.

  • Data Analysis:

    • Track the disappearance of the parent compound's peak area.

    • Use the mass spectrometer to identify the molecular weights of major degradation products. Look for masses corresponding to water addition, but also be alert for isobaric products (isomers) that indicate rearrangement.

    • Trustworthiness Check: The sum of all peak areas (parent + degradants) should remain relatively constant if all products are being detected. A decreasing total area suggests some products are not being retained or detected by your method.

Mitigation Strategy: If your compound is inherently acid-labile, work at a pH above 5. If an acidic pH is required for your application, consider formulation strategies like lyophilization or encapsulation to protect the compound until use.

Issue 2: Appearance of Multiple Unexpected Peaks in the Chromatogram

Question: My analysis shows the parent peak decreasing, but instead of one or two degradation products, I see a complex mixture of new peaks. How do I identify the cause?

Answer & Troubleshooting Protocol:

A complex degradation profile often points to oxidative or photochemical pathways, which can generate radical species leading to a cascade of products. The enolate form of the dione is particularly susceptible to oxidation. Photo-oxidation can also occur, where the compound absorbs light and reacts with molecular oxygen to form reactive oxygen species (ROS) that then attack other molecules.[5]

Workflow: Differentiating Oxidation vs. Photodegradation

G cluster_exp Parallel Experiment Setup cluster_results Interpret Results start Complex Degradation Profile Observed A Sample 1: Control (Standard solvent, ambient light) start->A B Sample 2: Light Protected (Wrap vial in aluminum foil) start->B C Sample 3: Deoxygenated (Sparge solvent with N2/Ar) start->C D Sample 4: Protected & Deoxygenated (Foil wrap + N2/Ar sparge) start->D analyze Incubate & Analyze all samples by LC-MS at T=x hours res1 Profile of 2 ≈ Profile of 1 Profile of 3 ≈ Profile of 4 Profile 3 << Degradation than 1 analyze->res1 res2 Profile of 3 ≈ Profile of 1 Profile of 2 ≈ Profile of 4 Profile 2 << Degradation than 1 analyze->res2 res3 Profile of 4 << Degradation than all others analyze->res3 conclusion1 Conclusion: Oxidation is the primary pathway. res1->conclusion1 conclusion2 Conclusion: Photodegradation is the primary pathway. res2->conclusion2 conclusion3 Conclusion: Both pathways are significant. res3->conclusion3

Sources

Optimization

minimizing retro-Michael reaction in 5-aryl-cyclohexane-1,3-dione synthesis

Welcome to the technical support center for the synthesis of 5-aryl-cyclohexane-1,3-diones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important cl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aryl-cyclohexane-1,3-diones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. 5-Aryl-cyclohexane-1,3-diones are valuable precursors in the synthesis of a wide array of biologically active molecules and natural products.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges in their synthesis, with a particular focus on minimizing the often-problematic retro-Michael reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-aryl-cyclohexane-1,3-diones?

The most prevalent method is a base-catalyzed Michael addition of a cyclohexane-1,3-dione to a chalcone (an α,β-unsaturated ketone).[2] An alternative one-pot approach involves the Knoevenagel condensation of an aromatic aldehyde with cyclohexane-1,3-dione, which then undergoes a subsequent Michael addition.[3]

Q2: My reaction yield is consistently low. What is the likely culprit?

Low yields in this synthesis are frequently attributed to the retro-Michael reaction. This is the reverse of the desired Michael addition, where the newly formed carbon-carbon bond cleaves, leading back to the starting materials. This side reaction is particularly common when using strong bases.[4]

Q3: What are the tell-tale signs of a significant retro-Michael reaction in my product mixture?

The primary indication is the presence of your starting materials (cyclohexane-1,3-dione and the corresponding chalcone) in the crude product mixture, which can be identified using techniques like NMR and mass spectrometry.[5][6] You may also observe a complex mixture of byproducts arising from side reactions of the regenerated starting materials.

Q4: Can the choice of aromatic aldehyde influence the success of the reaction?

Absolutely. The electronic nature of the substituent on the aromatic ring of the aldehyde (and consequently the chalcone) plays a crucial role. Electron-donating groups can decrease the stability of the Michael adduct, making it more susceptible to the retro-Michael reaction.[7][8] Conversely, electron-withdrawing groups on the aromatic ring generally lead to more stable adducts and higher yields.[9]

Troubleshooting Guide: Minimizing the Retro-Michael Reaction

Issue 1: Low Product Yield and Presence of Starting Materials

This is the classic symptom of a dominant retro-Michael reaction. The equilibrium between the Michael addition and the retro-Michael reaction is highly dependent on the reaction conditions.

Root Cause Analysis:

  • Strong Base Catalysis: Strong bases, such as sodium hydroxide or potassium hydroxide, can readily deprotonate the acidic protons of the 1,3-dicarbonyl moiety in the product, which can initiate the retro-Michael reaction.[4]

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for the retro-Michael reaction, shifting the equilibrium towards the starting materials (thermodynamic control).

  • Protic Solvents: Protic solvents, like ethanol or methanol, can facilitate the retro-Michael reaction by stabilizing the charged intermediates formed during the bond cleavage.[10]

Solutions and Protocols:

1. Optimization of the Base:

  • Strategy: Switch from a strong base to a milder one. Weaker bases are less likely to promote the reverse reaction.

  • Recommended Bases:

    • Piperidine

    • Potassium Carbonate

    • Quaternary Ammonium Hydroxides[4]

  • Protocol: General Procedure for Mild Base Catalysis

    • Dissolve the chalcone (1 equivalent) and cyclohexane-1,3-dione (1.1 equivalents) in a suitable aprotic solvent (e.g., THF, dioxane, or toluene).

    • Add the mild base (0.1-0.2 equivalents).

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

2. Temperature Control:

  • Strategy: Perform the reaction at lower temperatures to favor the kinetically controlled Michael addition product.

  • Protocol: Low-Temperature Michael Addition

    • Follow the general procedure for mild base catalysis.

    • After adding the base, cool the reaction mixture to 0°C in an ice bath.

    • Allow the reaction to proceed at this temperature, monitoring by TLC.

    • If the reaction is sluggish, allow it to slowly warm to room temperature.

3. Solvent Selection:

  • Strategy: Use aprotic solvents to disfavor the proton transfer steps that can facilitate the retro-Michael reaction.

  • Recommended Aprotic Solvents:

    • Tetrahydrofuran (THF)

    • Dioxane

    • Toluene

    • Dichloromethane (DCM)

Comparative Table of Reaction Conditions:

ParameterCondition Favoring Retro-MichaelRecommended Condition for Minimization
Base Strong Bases (e.g., NaOH, KOH)Mild Bases (e.g., Piperidine, K₂CO₃)
Temperature High (e.g., Reflux)Low to Ambient (0°C to RT)
Solvent Protic (e.g., Ethanol, Methanol)Aprotic (e.g., THF, Toluene)

Visualization of the Reaction Pathway:

G cluster_0 Desired Michael Addition Pathway cluster_1 Undesired Retro-Michael Pathway Chalcone Chalcone Michael_Adduct 5-Aryl-cyclohexane-1,3-dione (Kinetic Product) Chalcone->Michael_Adduct + Cyclohexane-1,3-dione (Mild Base, Low Temp) Cyclohexane-1,3-dione Cyclohexane-1,3-dione Retro_Michael_Product Starting Materials (Chalcone + Dione) Michael_Adduct->Retro_Michael_Product Strong Base, High Temp

Caption: Reaction pathways in the synthesis of 5-aryl-cyclohexane-1,3-diones.

Issue 2: No Reaction or Very Slow Conversion

In some cases, particularly when trying to avoid the retro-Michael reaction by using very mild conditions, the forward reaction may not proceed efficiently.

Root Cause Analysis:

  • Insufficient Base Strength: The chosen mild base may not be strong enough to generate a sufficient concentration of the enolate from cyclohexane-1,3-dione.

  • Steric Hindrance: Bulky substituents on either the chalcone or the cyclohexane-1,3-dione can slow down the rate of the Michael addition.

Solutions and Protocols:

1. Lewis Acid Catalysis:

  • Strategy: Employ a Lewis acid catalyst to activate the chalcone towards nucleophilic attack by the dione, allowing the reaction to proceed under neutral and mild conditions.[11][12]

  • Recommended Lewis Acids:

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Titanium tetrachloride (TiCl₄)

    • Zinc chloride (ZnCl₂)

  • Protocol: Lewis Acid-Catalyzed Michael Addition

    • Dissolve the chalcone (1 equivalent) and cyclohexane-1,3-dione (1.1 equivalents) in a dry aprotic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C.

    • Add the Lewis acid (0.1-1.0 equivalent) dropwise.

    • Stir the reaction at 0°C to room temperature and monitor by TLC.

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and purify.

Visualization of the Troubleshooting Workflow:

G Start Start Low_Yield Low Yield/ Presence of Starting Materials Start->Low_Yield Slow_Reaction Slow or No Reaction Start->Slow_Reaction Check_Base Is a strong base used? Low_Yield->Check_Base Consider_Lewis_Acid Consider Lewis Acid Catalysis (e.g., BF₃·OEt₂) Slow_Reaction->Consider_Lewis_Acid Check_Temp Is the temperature high? Check_Base->Check_Temp No Switch_Base Switch to Milder Base (e.g., Piperidine, K₂CO₃) Check_Base->Switch_Base Yes Check_Solvent Is the solvent protic? Check_Temp->Check_Solvent No Lower_Temp Lower Reaction Temperature (0°C to RT) Check_Temp->Lower_Temp Yes Switch_Solvent Switch to Aprotic Solvent (e.g., THF, Toluene) Check_Solvent->Switch_Solvent Yes End End Check_Solvent->End No Switch_Base->End Lower_Temp->End Switch_Solvent->End Consider_Lewis_Acid->End

Caption: Troubleshooting workflow for optimizing the synthesis.

Alternative Synthetic Routes to Avoid Retro-Michael Reaction

For particularly challenging substrates where the retro-Michael reaction is difficult to suppress, alternative synthetic strategies can be employed.

Hantzsch-Type Synthesis

While the classical Hantzsch synthesis produces dihydropyridines, modifications of this reaction, which involve the condensation of an aldehyde, a β-ketoester (or a 1,3-dione), and a nitrogen source, can be adapted to form related cyclic structures.[13][14] This approach avoids the isolation of the Michael adduct in a basic environment where it might be unstable.

One-Pot Knoevenagel-Michael Cascade

This is often a more efficient and atom-economical approach.

  • Protocol: One-Pot Synthesis from Aromatic Aldehyde

    • Combine the aromatic aldehyde (1 equivalent), cyclohexane-1,3-dione (2.2 equivalents), and a catalyst in a suitable solvent. Catalysts can range from mild bases like piperidine to acidic catalysts.[3]

    • Heat the reaction mixture (often to reflux) and monitor the formation of the intermediate Knoevenagel adduct and its subsequent reaction via Michael addition.

    • After the reaction is complete, cool the mixture and isolate the product, which often precipitates and can be collected by filtration.

Analytical Characterization

Accurate identification of the desired product and potential byproducts is crucial for troubleshooting.

  • ¹H NMR Spectroscopy:

    • 5-Aryl-cyclohexane-1,3-dione: Look for characteristic signals for the aryl protons, the methine proton at the 5-position, and the methylene protons of the cyclohexane ring.[15]

    • Chalcone (Retro-Michael Product): The vinylic protons of the α,β-unsaturated system will be present.

    • Cyclohexane-1,3-dione (Retro-Michael Product): The spectrum will show the characteristic signals for the methylene protons.

  • Mass Spectrometry:

    • The mass spectrum of the desired product will show the molecular ion peak corresponding to the sum of the molecular weights of the chalcone and cyclohexane-1,3-dione.

    • The presence of molecular ion peaks for the starting materials is a strong indicator of the retro-Michael reaction.[6]

References

  • Request PDF on ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]

  • StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Singh, N., & Banert, K. (2017). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry, 41(5), 1897–1901. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

  • ResearchGate. (n.d.). The Retro-Michael Reaction of 1,5-Dicarbonyl Compounds: Scope and Limitation. Retrieved from [Link]

  • Marotta, E., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 988376. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • ResearchGate. (n.d.). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Retrieved from [Link]

  • Sci-Hub. (n.d.). A One Pot Synthesis of 5-Phenyl-1,3-Dioxane-4,6-Dione Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2021). Retro-aza-Michael reaction of an o-aminophenol adduct in protic solvents inspired by natural products. Retrieved from [Link]

  • Studylib. (n.d.). 5-Isopropylcyclohexane-1,3-Dione Synthesis Lab Report. Retrieved from [Link]

  • YouTube. (2020). Michael Additions Revisited with 1,3 Dicarbonyls. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Solvent-free microwave-mediated Michael addition reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions, Conformation Analysis, and NMR Spectra of 5,10-Epoxy-5ξ,10ξ-estrane-3,17-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Michael addition on chalcones and or chalcone analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • MDPI. (n.d.). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Retrieved from [Link]

  • MDPI. (n.d.). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Retrieved from [Link]

  • Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential spectroscopic and analytical techniques required to definitively confirm the structure of synthesized 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. Beyond a mere listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to ensure self-validating protocols and trustworthy results.

Introduction: The Importance of Structural Verification

The synthesis of a target molecule is only the first step in the journey of drug discovery and development. The biological activity and safety of a compound are intrinsically linked to its precise three-dimensional structure. Therefore, rigorous structural elucidation is not merely a procedural formality but a critical determinant of a research program's success. 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, a molecule of interest for its potential applications, presents a valuable case study for illustrating a comprehensive structural confirmation workflow. This guide will compare and contrast the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, with a comparative look at X-ray Crystallography.

Synthesis of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione: A Plausible Approach

While various synthetic routes to 5-aryl-cyclohexane-1,3-diones exist, a common and effective method is the Michael addition reaction.[1][2] This approach offers a reliable pathway to the target molecule.

Experimental Protocol: Synthesis via Michael Addition

A plausible synthetic route involves the base-catalyzed Michael addition of a suitable donor to an acceptor, followed by cyclization.

  • Step 1: Preparation of the Michael Acceptor. The synthesis would likely begin with the preparation of an appropriate α,β-unsaturated ketone (a chalcone analog) derived from 2,5-dimethoxybenzaldehyde.

  • Step 2: Michael Addition. A nucleophile, such as the enolate of a β-ketoester, would then be added to the chalcone derivative in the presence of a base.

  • Step 3: Cyclization and Decarboxylation. The resulting intermediate would then undergo an intramolecular cyclization (Dieckmann condensation), followed by hydrolysis and decarboxylation to yield the final product, 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

The Analytical Toolkit: A Comparative Overview

The confirmation of the synthesized product's structure relies on a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined data provides a high degree of confidence in the final assignment.

Analytical Technique Information Obtained Strengths Limitations
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.Provides detailed information about the carbon-hydrogen framework.Can be complex to interpret for molecules with many signals.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, provides molecular formula confirmation.Isomers may not be distinguishable by mass alone.
FTIR Spectroscopy Presence of functional groups.Quick and easy to perform, provides a "fingerprint" of the molecule.Does not provide detailed connectivity information.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

In-Depth Analysis: Deciphering the Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The 2,5-dimethoxyphenyl group will exhibit characteristic signals in the aromatic region (typically δ 6.5-7.5 ppm). The splitting pattern of these signals will be indicative of the substitution pattern on the aromatic ring.

  • Cyclohexane Ring Protons: The protons on the cyclohexane-1,3-dione ring will appear in the aliphatic region (typically δ 2.0-4.0 ppm). The multiplicity and coupling constants of these signals will provide information about their spatial relationships.

  • Methine Proton: The proton at the C5 position, adjacent to the aromatic ring, is expected to be a multiplet due to coupling with the neighboring methylene protons.

  • Methoxy Protons: Two distinct singlets are expected for the two methoxy groups, likely in the range of δ 3.7-3.9 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: The two carbonyl carbons of the dione functionality will appear as deshielded signals in the range of δ 190-210 ppm.

  • Aromatic Carbons: The carbons of the dimethoxyphenyl ring will resonate in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the electron-donating methoxy groups.

  • Cyclohexane Ring Carbons: The aliphatic carbons of the cyclohexane ring will appear in the upfield region (δ 20-60 ppm).

  • Methoxy Carbons: The carbons of the two methoxy groups will be observed around δ 55-60 ppm.

Advanced NMR Techniques for Unambiguous Assignment:

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

  • COSY: This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the cyclohexane ring and the aromatic system.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the 2,5-dimethoxyphenyl group to the cyclohexane-1,3-dione ring at the C5 position.

G cluster_synthesis Synthesis Workflow cluster_analysis Structural Confirmation Workflow cluster_nmr NMR Analysis Reactants Starting Materials Michael_Addition Michael Addition Reactants->Michael_Addition Base Cyclization Cyclization Michael_Addition->Cyclization Intramolecular Product Synthesized Product Cyclization->Product Hydrolysis/ Decarboxylation NMR NMR Spectroscopy Product->NMR Primary Confirmation MS Mass Spectrometry Product->MS Molecular Weight FTIR FTIR Spectroscopy Product->FTIR Functional Groups Xray X-ray Crystallography Product->Xray Definitive (if crystalline) H1_NMR ¹H NMR NMR->H1_NMR Proton Environment C13_NMR ¹³C NMR NMR->C13_NMR Carbon Framework COSY COSY NMR->COSY H-H Correlation HMBC HMBC NMR->HMBC C-H Long-Range Correlation H1_NMR->COSY H1_NMR->HMBC C13_NMR->HMBC

Caption: Workflow for Synthesis and Structural Confirmation.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Expected Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione (C₁₄H₁₆O₄), which is 248.28 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule's structure. Key fragmentations might include:

    • Loss of a methoxy group (-OCH₃).

    • Cleavage of the bond between the aromatic ring and the cyclohexane ring.

    • Retro-Diels-Alder fragmentation of the cyclohexane ring.

    • Loss of carbon monoxide (CO) from the dione moiety.

G cluster_frags Potential Fragmentation Pathways mol 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione [M]⁺ frag1 Loss of -OCH₃ mol:f1->frag1 frag2 Aryl-Cyclohexane Cleavage mol:f1->frag2 frag3 Retro-Diels-Alder mol:f1->frag3 frag4 Loss of CO mol:f1->frag4

Sources

Comparative

A Comparative Guide to the Anticancer Efficacy of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione and Doxorubicin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential anticancer efficacy of the novel compound 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione against t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer efficacy of the novel compound 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione against the well-established chemotherapeutic agent, doxorubicin. While extensive data exists for doxorubicin, this document outlines the necessary experimental frameworks to evaluate 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione and presents a hypothetical comparison based on the known activities of related cyclohexane-1,3-dione derivatives.

Introduction: The Quest for Novel Anticancer Agents

The development of new anticancer drugs is driven by the need for therapies with improved efficacy and reduced side effects compared to conventional treatments. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, used in the treatment of a wide array of cancers including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1] However, its clinical utility is often limited by significant dose-dependent cardiotoxicity and the development of drug resistance.[1][2][3]

The compound 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione belongs to a class of molecules that have garnered interest for their potential as anticancer agents. While direct studies on this specific molecule are not yet prevalent in publicly available literature, derivatives of cyclohexane-1,3-dione have been shown to possess anti-proliferative and kinase inhibitory activities.[4] For instance, certain 2,5-disubstituted cyclohexa-2,5-diene-1,4-dione derivatives have demonstrated significant cytotoxicity against various human tumor cell lines.[5][6] This guide will, therefore, extrapolate the potential anticancer profile of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione and provide a roadmap for its direct comparison with doxorubicin.

Unraveling the Mechanisms of Action

A critical aspect of comparing anticancer drugs is understanding their distinct mechanisms of action. This knowledge provides the rationale for their use in specific cancer types and for predicting potential synergistic or antagonistic effects in combination therapies.

Doxorubicin: A Multi-Faceted Assault on Cancer Cells

Doxorubicin exerts its cytotoxic effects through several well-documented mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing the processes of DNA replication and transcription.[7][8]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA. This damage triggers apoptotic cell death.[2][7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[7][8][9]

Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione: A Potential Kinase Inhibitor?

Based on studies of related cyclohexane-1,3-dione derivatives, the potential anticancer mechanism of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione may involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival.[4] Many modern targeted therapies function by inhibiting kinases that are hyperactivated in cancer cells. Further research would be necessary to identify the specific kinase targets of this novel compound.

Novel_Compound 5-(2,5-Dimethoxyphenyl) cyclohexane-1,3-dione Kinase Protein Kinase Novel_Compound->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Blocks Signal_Transduction Signal Transduction Cascade Phosphorylation->Signal_Transduction Cell_Proliferation Cell Proliferation Signal_Transduction->Cell_Proliferation Apoptosis Apoptosis Signal_Transduction->Apoptosis Inhibition of anti-apoptotic signals

Caption: Postulated mechanism of action for the novel compound as a kinase inhibitor.

In Vitro Efficacy: A Head-to-Head Cellular Showdown

The initial assessment of anticancer efficacy is typically performed using in vitro cell-based assays.[10] These assays provide crucial information on the cytotoxic and cytostatic effects of the compounds on various cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione and doxorubicin (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative IC50 Values

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

CompoundCancer Cell LineIC50 (µM) after 48h
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione MCF-7 (Breast)Hypothetical Data
A549 (Lung)Hypothetical Data
HCT116 (Colon)Hypothetical Data
Doxorubicin MCF-7 (Breast)~0.5 - 2
A549 (Lung)~0.1 - 1
HCT116 (Colon)~0.2 - 1.5

Note: Doxorubicin IC50 values are approximate and can vary depending on the specific cell line and experimental conditions.

In Vivo Efficacy: Testing in a Living System

Promising results from in vitro studies are followed by in vivo experiments to evaluate the anticancer efficacy in a more complex biological system.[11] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool.[12][13]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

Step-by-Step Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, and different doses of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione).

  • Drug Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., once or twice weekly).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Start Start Implantation Tumor Cell Implantation Start->Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Treatment Drug Administration Randomization->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Repeated Measurement->Treatment Endpoint Endpoint Measurement->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for a xenograft tumor growth inhibition study.

Data Presentation: Tumor Growth Inhibition

The primary endpoint of an in vivo efficacy study is often the tumor growth inhibition (TGI), which is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+5
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Low DoseHypothetical DataHypothetical Data
High DoseHypothetical DataHypothetical Data
Doxorubicin 5 mg/kg~60-80-10

Note: Doxorubicin data is representative and can vary based on the tumor model and dosing regimen.

Safety and Toxicity Profile

A crucial advantage for a novel anticancer agent would be a superior safety profile compared to existing therapies. Doxorubicin is associated with a range of acute and chronic toxicities.

Common Side Effects of Doxorubicin: [1][3][14][15]

  • Myelosuppression (decrease in blood cell counts)

  • Nausea and vomiting

  • Mucositis (inflammation of the digestive tract)

  • Alopecia (hair loss)

  • Cardiotoxicity (damage to the heart muscle)

The toxicity profile of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione would need to be thoroughly investigated through dedicated toxicology studies, including in vitro cytotoxicity assays on normal human cell lines and in vivo dose-range finding studies in animals. The goal would be to identify a therapeutic window where the compound shows significant anticancer activity with minimal toxicity to normal tissues.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the anticancer efficacy of the novel compound 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione with the established drug doxorubicin. While doxorubicin remains a potent chemotherapeutic agent, its associated toxicities highlight the need for safer alternatives.

The potential of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, inferred from related compounds, lies in a potentially more targeted mechanism of action, which could translate to a better safety profile. However, this remains to be demonstrated through rigorous preclinical testing as outlined in this guide.

Future research should focus on:

  • Synthesizing and characterizing 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

  • Performing comprehensive in vitro screening against a panel of cancer cell lines to determine its potency and spectrum of activity.

  • Elucidating its precise mechanism of action, including the identification of its molecular targets.

  • Conducting in vivo efficacy and toxicology studies to establish its therapeutic index.

Only through such a structured and evidence-based approach can the true potential of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione as a viable alternative or complementary therapy to doxorubicin be determined.

References

  • National Center for Biotechnology Information. (n.d.). Doxorubicin. In StatPearls. Retrieved from [Link]

  • Petronzi, C., Festa, M., Peduto, A., Castellano, M., Marinello, J., Massa, A., Capasso, A., Capranico, G., La Gatta, A., De Rosa, M., Caraglia, M., & Filosa, R. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. Journal of Experimental & Clinical Cancer Research, 32(1), 24. [Link]

  • Drugs.com. (2025, March 4). Doxorubicin Side Effects. [Link]

  • Zare, H., Ahmadi, A., Ghasemi, A., & Ghanbari, M. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(17), 4147. [Link]

  • Aziz, N. A., Fui, T. Z., Ping, T. S., & Lin, C. W. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Indian Journal of Pharmaceutical Sciences, 74(1), 47–52. [Link]

  • Shin, K., Kim, K., & Park, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–7. [Link]

  • Petronzi, C., Festa, M., Peduto, A., Castellano, M., Marinello, J., Massa, A., Capasso, A., Capranico, G., La Gatta, A., De Rosa, M., Caraglia, M., & Filosa, R. (2013). (PDF) Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation. ResearchGate. [Link]

  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Kim, J. H., Lee, J. H., Lee, M. H., Kim, S. H., & Chung, B. G. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12162–12169. [Link]

  • Mayo Clinic. (2026, January 1). Doxorubicin (Intravenous Route). [Link]

  • Google Patents. (n.d.).
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., Warren, J. T., Bokesch, H., Kenney, S., & Boyd, M. R. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • Liv Hospital. (n.d.). Doxorubicin: Side Effects of Chemo Drug. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(14), 5345. [Link]

  • Das, B., Sarkar, C., Das, D., Das, R., & Roy, P. (2021). Elucidating the mycochemistry and anticancer efficacy of F5 fraction of ethanolic extract of Daldinia eschscholtzii. Journal of Ethnopharmacology, 278, 114258. [Link]

  • ResearchGate. (2024, December). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]

  • Wozniak, M., Ryszawy, D., Zgoda, M., & Madeja, Z. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 309. [Link]

  • Zare, H., Ahmadi, A., Ghasemi, A., & Ghanbari, M. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. ResearchGate. [Link]

  • Weis, A. M., Bradish, J. R., & Diehl, K. L. (2020). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 15(11), e0241893. [Link]

  • Carvalho, C., Santos, R. X., Cardoso, S., Correia, S., Oliveira, P. J., Santos, M. S., & Moreira, P. I. (2009). Doxorubicin: The good, the bad and the ugly effect. Current Medicinal Chemistry, 16(25), 3267–3285. [Link]

  • Das, B., Sarkar, C., Das, D., Das, R., & Roy, P. (2021). Methanolic extract of moringa oleifera leaves mediates anticancer activities through inhibiting nf-ĸb and enhancing ros in ehrl. Griffith Research Online. [Link]

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

  • Cleveland Clinic. (n.d.). Doxorubicin Injection: Uses & Side Effects. [Link]

  • Sakagami, H., Fukuchi, K., Gomi, K., & Takeda, M. (2018). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 32(3), 509–519. [Link]

  • Mohareb, R. M., El-Sayed, N. N. E., & El-Kousy, S. M. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 98, 103667. [Link]

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Validation

A Comparative Guide to 5-Aryl-Cyclohexane-1,3-Diones as Kinase Inhibitors: Structure-Activity Relationship and Experimental Insights

For the attention of: Researchers, scientists, and drug development professionals. In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer a blend of synthetic accessibility, favo...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and potent biological activity is a paramount objective. The 5-aryl-cyclohexane-1,3-dione moiety has emerged as a promising chemotype, demonstrating significant potential in the modulation of various protein kinases implicated in oncology and other therapeutic areas. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Cyclohexane-1,3-dione Scaffold: A Privileged Motif in Kinase Inhibition

The cyclohexane-1,3-dione core is a versatile building block in medicinal chemistry. Its conformational flexibility and the presence of two carbonyl groups allow for diverse chemical modifications, enabling the fine-tuning of interactions with the kinase active site. The introduction of an aryl group at the 5-position provides a critical anchor for establishing key interactions within the hydrophobic regions of the kinase domain, making the 5-aryl-cyclohexane-1,3-dione a compelling starting point for inhibitor design.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Potency

A notable example involves a series of novel 1,2,4-triazine derivatives synthesized from a cyclohexane-1,3-dione precursor, which have shown potent enzymatic activity against the c-Met tyrosine kinase[1]. The c-Met receptor is a well-validated target in oncology, and its dysregulation is associated with tumor growth, metastasis, and angiogenesis.

Table 1: c-Met Inhibitory Activity of Selected 1,2,4-Triazine Derivatives of Cyclohexane-1,3-dione [1]

CompoundModifications from Core Scaffoldc-Met IC50 (nM)
5 Tetrahydrobenzo[e][2][3][4]triazine derivative< 1.00
7a Dihydrazone derivative< 1.00
7b Dihydrazone derivative< 1.00
10c Fused pyran derivative< 1.00
10e Fused pyran derivative< 1.00
11c Fused pyridine derivative< 1.00
11f Fused pyridine derivative< 1.00
Foretinib (Reference) -1.16

Note: The specific structures of the compounds are detailed in the source publication. The IC50 values highlight the potent inhibition achievable with this scaffold.

The data unequivocally demonstrates that the cyclohexane-1,3-dione scaffold can be elaborated to produce compounds with nanomolar potency against a clinically relevant tyrosine kinase[1]. The diverse heterocyclic systems fused to the core structure likely engage in specific hydrogen bonding and hydrophobic interactions within the c-Met active site, contributing to their high affinity.

Further computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, on a broader range of cyclohexane-1,3-dione derivatives have suggested their potential as inhibitors of a panel of receptor tyrosine kinases, including c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR, as well as the serine/threonine kinase Pim-1. This underscores the broad applicability of this scaffold in targeting diverse kinase families.

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of 5-Aryl-Cyclohexane-1,3-diones

The synthesis of the 5-aryl-cyclohexane-1,3-dione core can be achieved through various established organic chemistry methodologies. A common approach involves the Michael addition of a malonic ester to a chalcone (an α,β-unsaturated ketone), followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation. A patented method provides a straightforward process for the preparation of 5-(substituted phenyl)cyclohexane-1,3-diones[5].

Experimental Workflow: Synthesis of 5-Aryl-Cyclohexane-1,3-diones

cluster_reactants Reactants cluster_synthesis Two-Step Synthesis benzaldehyde Substituted Benzaldehyde condensation1 Condensation benzaldehyde->condensation1 malonic_ester Malonic Acid Ester malonic_ester->condensation1 acetoacetic_ester Acetoacetic Acid Ester condensation2 Condensation acetoacetic_ester->condensation2 benzylidenemalonate Benzylidenemalonate Derivative condensation1->benzylidenemalonate benzylidenemalonate->condensation2 intermediate Intermediate condensation2->intermediate product 5-(Substituted Phenyl) cyclohexane-1,3-dione intermediate->product Hydrolysis & Decarboxylation

Caption: Synthetic scheme for 5-aryl-cyclohexane-1,3-diones.

Step-by-Step Protocol:

  • Condensation of Benzaldehyde Derivative: A substituted benzaldehyde is condensed with a malonic acid ester (e.g., diethyl malonate) in the presence of a base (e.g., piperidine) to yield a benzylidenemalonate derivative[5].

  • Michael Addition and Cyclization: The resulting benzylidenemalonate is then reacted with an acetoacetic acid ester (e.g., ethyl acetoacetate) in the presence of a base (e.g., sodium ethoxide) to afford an intermediate, which upon heating undergoes cyclization[5].

  • Hydrolysis and Decarboxylation: The cyclic intermediate is subsequently hydrolyzed and decarboxylated, typically by heating with aqueous acid, to yield the final 5-(substituted phenyl)cyclohexane-1,3-dione product[5].

Kinase Inhibition Assay: A General Protocol

The evaluation of the inhibitory activity of the synthesized compounds against specific kinases is a critical step in the drug discovery process. A variety of assay formats are available, with a common method being a biochemical assay that measures the phosphorylation of a substrate by the kinase.

Experimental Workflow: In Vitro Kinase Inhibition Assay

cluster_components Assay Components cluster_assay Assay Procedure inhibitor Test Compound (5-Aryl-cyclohexane-1,3-dione derivative) incubation Incubation inhibitor->incubation kinase Kinase Enzyme kinase->incubation substrate Substrate (Peptide or Protein) substrate->incubation atp ATP atp->incubation detection Detection of Phosphorylation (e.g., Luminescence, Fluorescence) incubation->detection result IC50 Determination detection->result

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (often a synthetic peptide), ATP, and the test compound in an appropriate assay buffer.

  • Assay Reaction: In a microplate, combine the kinase and the test compound at various concentrations. Initiate the enzymatic reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay), or fluorescence-based assays that use phospho-specific antibodies[4][6].

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%[7].

Concluding Remarks and Future Directions

The 5-aryl-cyclohexane-1,3-dione scaffold represents a valuable starting point for the development of novel kinase inhibitors. The available data, primarily from more complex derivatives, strongly suggests that this chemical class can be tailored to achieve high potency against clinically relevant kinases such as c-Met. The synthetic tractability of the core structure allows for the systematic exploration of the aryl substituent and further modifications to the cyclohexane-1,3-dione ring to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on the systematic synthesis and screening of a focused library of 5-aryl-cyclohexane-1,3-diones with diverse aryl substitutions against a broad panel of kinases. Such studies will provide a more detailed understanding of the SAR for this specific scaffold and pave the way for the development of the next generation of targeted therapeutics.

References

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][2][4]diazepin-6-one scaffold. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Process for the manufacture of 1, 3-cyclohexanedione. (1998). Google Patents.
  • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydro‑6H‑benzo[e]pyrimido[5,4‑b][2][4]diazepin-6-one Scaffold. (2020). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (n.d.). RSC Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][2][4]diazepin-6-one Scaffold. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. (1986). Google Patents.
  • 5,5-dimethyl-1,3-cyclohexanedione. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]

  • 5-phenyl substituted cyclohexane-1,3-dione derivatives. (1986). Google Patents.
  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Special Issue : Design and Study of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. (1986). Google Patents.
  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (2014). Google Patents.

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Comparative

validating the mechanism of action of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione in cancer cells

A Researcher's Guide to Validating the Mechanism of Action of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione in Cancer Cells For researchers and drug development professionals, the journey from a promising chemical entity...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Validating the Mechanism of Action of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione in Cancer Cells

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both intricate and demanding. The novel compound, 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, emerges from a chemical family—cyclohexane-1,3-dione derivatives—known for its potential as an anticancer agent.[1][2] This guide provides a comprehensive framework for elucidating and validating its mechanism of action, benchmarking it against established alternatives, and offering the detailed experimental protocols necessary for rigorous scientific inquiry.

The core hypothesis, based on extensive research into related compounds, is that 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione functions as an inhibitor of the receptor tyrosine kinase c-Met.[3][4] The abnormal activation of the c-Met signaling pathway is a well-documented driver of tumor growth, proliferation, and metastasis in a variety of human cancers, including non-small-cell lung cancer (NSCLC).[1][2] Therefore, identifying new c-Met inhibitors is a critical pursuit in oncology.[2] This guide will detail a self-validating experimental cascade to test this hypothesis, from initial cytotoxicity screening to direct target engagement and downstream pathway analysis.

Part 1: Foundational Cytotoxicity and Initial Mechanistic Insights

The first step in characterizing any potential anticancer compound is to determine its cytotoxic effects across a panel of relevant cancer cell lines. The choice of cell lines is critical; we recommend a panel that includes lines with known c-Met amplification or overexpression (e.g., H460, MKN-45, U87MG) and those with lower or basal c-Met expression to establish a preliminary correlation between c-Met dependency and sensitivity to the compound.[3]

Comparative Cytotoxicity Data (Hypothetical IC50 Values)

The following table presents hypothetical half-maximal inhibitory concentration (IC50) values to illustrate the expected outcomes of a broad-spectrum cytotoxicity screen. These values would be determined using a standard MTT assay. A lower IC50 value indicates greater potency.

CompoundTarget/ClassH460 (NSCLC, High c-Met) IC50 (µM)A549 (NSCLC, Low c-Met) IC50 (µM)MKN-45 (Gastric, c-Met Amplified) IC50 (µM)
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione Hypothesized c-Met Inhibitor5.225.83.1
Foretinib (GSK1363089) Known c-Met/VEGFR2 Inhibitor1.16 nM (enzymatic)--
Cisplatin Standard Chemotherapy (DNA Cross-linking)8.512.34.7

Note: Foretinib IC50 is presented for enzymatic activity as a reference from literature.[3] Cellular IC50 values would need to be experimentally determined in parallel.

Experimental Protocol: MTT Cell Viability Assay

This assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., H460, A549, MKN-45) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, a known c-Met inhibitor (e.g., Foretinib), and a standard chemotherapy agent (e.g., Cisplatin) in appropriate cell culture media.

  • Remove the overnight media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Part 2: Validating Direct Target Engagement and Pathway Modulation

A favorable cytotoxicity profile, particularly in c-Met dependent cell lines, provides the impetus to investigate direct target engagement. The central question is: does 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione directly inhibit c-Met kinase activity and its downstream signaling cascade?

Proposed Signaling Pathway and Point of Inhibition

The following diagram illustrates the hypothesized mechanism of action. We propose that the compound binds to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways like PI3K/AKT and MAPK/ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds p_cMet Phosphorylated c-Met (p-cMet) cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K Activates MAPK MAPK p_cMet->MAPK Activates Our_Compound 5-(2,5-Dimethoxyphenyl) cyclohexane-1,3-dione Our_Compound->cMet Inhibits AKT AKT PI3K->AKT Activates p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation, Survival, Metastasis p_AKT->Proliferation ERK ERK MAPK->ERK Activates p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation G A Step 1: In Vitro Kinase Assay (Direct Target Inhibition) B Step 2: Western Blot Analysis (Downstream Signaling) A->B If direct inhibition is confirmed... C Step 3: Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) B->C If downstream signaling is inhibited... D Step 4: Apoptosis Assay (Phenotypic Outcome) C->D If target engagement is confirmed... E Conclusion: Validated Mechanism of Action D->E If apoptosis is induced...

Caption: A sequential workflow for validating the mechanism of action.

Experimental Protocol: Western Blot for c-Met Pathway Proteins

Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. By examining the phosphorylation status of c-Met and its downstream effectors (AKT, ERK), we can determine if the compound inhibits the signaling cascade.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a c-Met overexpressing cell line (e.g., H460) in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours.

  • Pre-treatment: Treat the cells with 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione at its IC50 and 2x IC50 concentrations for 2 hours.

  • Stimulation: Stimulate the cells with hepatocyte growth factor (HGF), the ligand for c-Met, for 15 minutes to induce pathway activation. Include an unstimulated control and an HGF-stimulated, vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against: p-Met, total Met, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels. Compare the treated samples to the HGF-stimulated control to assess the degree of inhibition.

Part 3: Comparison with Alternative and Standard-of-Care Therapies

A new therapeutic candidate must be contextualized against existing treatments. The primary alternatives to a novel c-Met inhibitor fall into two categories: other targeted therapies (specifically, other c-Met inhibitors) and broad-spectrum cytotoxic chemotherapies.

Logical Comparison of Therapeutic Mechanisms

G cluster_Targeted Targeted Therapy cluster_Chemo Standard Chemotherapy Our_Compound Our Compound (Hypothesized) Target Specific Molecular Target (e.g., c-Met Kinase) Our_Compound->Target Inhibits Foretinib Foretinib (Known) Foretinib->Target Inhibits CancerCell Cancer Cell Target->CancerCell Blocks Pro-Survival Signal Cisplatin Cisplatin DNA DNA Replication Cisplatin->DNA Damages DNA->CancerCell Induces Apoptosis

Caption: Comparison of targeted inhibition vs. cytotoxic chemotherapy.

Expertise & Experience Insights:

  • Targeted vs. Broad-Spectrum: 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, as a hypothesized c-Met inhibitor, represents a targeted therapy. Unlike traditional chemotherapies such as cisplatin, which damages DNA in all rapidly dividing cells and leads to significant side effects, targeted therapies aim to block specific molecular drivers of a cancer. [6]This often results in a more favorable therapeutic window and a different side-effect profile.

  • On-Target and Off-Target Effects: While the goal is specific inhibition of c-Met, it is crucial to perform kinome-wide screening to identify potential off-target effects. An alternative like Foretinib is a multi-kinase inhibitor, targeting both c-Met and VEGFR2, which can be beneficial in some contexts but also lead to a different set of off-target toxicities. The selectivity profile of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione will be a key differentiator.

  • Resistance Mechanisms: A significant challenge in targeted therapy is the development of resistance. For c-Met inhibitors, this can occur through mutations in the kinase domain or activation of bypass signaling pathways. A comprehensive validation would include studies in cell lines with known resistance mutations to benchmark the compound against second-generation inhibitors.

Conclusion

This guide outlines a rigorous, multi-step process for validating the mechanism of action of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione as a c-Met inhibitor. By following this logical progression from broad cytotoxicity screening to direct target engagement and pathway analysis, researchers can build a robust data package that not only supports the primary hypothesis but also strategically positions the compound relative to established therapeutic alternatives. Each experimental protocol is designed to be self-validating, ensuring the generation of trustworthy and high-quality data essential for advancing a promising compound through the drug development pipeline. The potential for cyclohexane-1,3-dione derivatives to serve as anticancer agents is significant, and meticulous mechanistic validation is the cornerstone of translating this potential into clinical reality. [1]

References

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • Manjula, S. N., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • Tchoukoua, A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • Tchoukoua, A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]

  • Saeed, S., et al. (2018). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

  • Moore, K., et al. (2021). A Phase 1b Trial of Prexasertib in Combination with Standard-of-Care Agents in Advanced or Metastatic Cancer. Targeted Oncology. [Link]

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Validation

comparative analysis of herbicidal activity of different cyclohexane-1,3-dione analogs

The cyclohexane-1,3-dione scaffold represents a remarkable example of chemical versatility in modern herbicide development. From this single core structure, two distinct and highly successful classes of herbicides have e...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclohexane-1,3-dione scaffold represents a remarkable example of chemical versatility in modern herbicide development. From this single core structure, two distinct and highly successful classes of herbicides have emerged, each addressing a different, vital enzymatic target in plants. This guide provides an in-depth comparative analysis of these two classes: the Acetyl-CoA Carboxylase (ACCase) inhibitors, known colloquially as "dims," and the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, often referred to as triketones. We will delve into their mechanisms of action, explore the structure-activity relationships that define their potency and selectivity, and provide detailed, field-proven protocols for their evaluation.

The Divergent Paths from a Common Core

The central cyclohexane-1,3-dione ring, through strategic chemical modifications, can be tailored to inhibit one of two unrelated plant enzymes with high specificity. This divergence is a testament to the power of medicinal chemistry in exploiting the subtle topological and electronic features of enzyme active sites.

  • ACCase Inhibitors (Cyclohexanediones or "Dims"): This class, which includes well-known herbicides like sethoxydim and clethodim, is characterized by an oxime ether side chain. They are potent inhibitors of Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for the biosynthesis of fatty acids.[1] Their primary utility lies in the selective post-emergence control of grass weeds in broadleaf crops.[1]

  • HPPD Inhibitors (Triketones): This group is distinguished by a 2-acyl or 2-aroyl substitution on the cyclohexane-1,3-dione ring, forming a triketone moiety. These compounds, such as sulcotrione and mesotrione, inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key player in the biosynthetic pathway of plastoquinones and, consequently, carotenoids.[2]

Mechanism of Action: A Deeper Dive

The efficacy of these herbicides stems from their ability to precisely interrupt critical metabolic pathways. Understanding these mechanisms is fundamental to their proper application and to the development of next-generation analogs.

ACCase Inhibition: Halting Lipid Synthesis in Grasses

Acetyl-CoA Carboxylase is the enzyme that catalyzes the first committed step in fatty acid biosynthesis.[3] Herbicides like clethodim and sethoxydim are selective for the homomeric form of plastidic ACCase found almost exclusively in grasses (Poaceae family).[3] Dicotyledonous plants, on the other hand, possess a heteromeric form of the enzyme in their plastids, which is largely insensitive to these inhibitors.[3] This biochemical distinction is the cornerstone of their selectivity. By blocking ACCase, these herbicides starve the plant of the fatty acids required for building and maintaining cell membranes, leading to a cessation of growth at the meristems and eventual death of the susceptible grass weed.[1]

ACCase_Inhibition cluster_Plastid Plastid (Grass Weed) AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (Homomeric Form) AcetylCoA->ACCase HCO₃⁻, ATP MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids ACCase->MalonylCoA Membranes Cell Membranes & Growth FattyAcids->Membranes Dims Cyclohexanedione Herbicides ('Dims') Dims->ACCase Inhibition

Caption: ACCase inhibitors block the homomeric form of the enzyme in grass plastids.

HPPD Inhibition: The Bleaching Pathway

The triketone class of cyclohexane-1,3-diones inhibits HPPD. This enzyme is essential for the conversion of p-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone.[2] Plastoquinone is not only a vital component of the photosynthetic electron transport chain but also a necessary cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[2] Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, these herbicides trigger a cascade that leads to the depletion of carotenoids, resulting in the characteristic and potent bleaching of new plant tissues as chlorophyll is destroyed by sunlight.[2]

HPPD_Inhibition cluster_Pathway Plastoquinone & Carotenoid Biosynthesis Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone PDS Phytoene Desaturase Plastoquinone->PDS Cofactor Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Triketones Triketone Herbicides Triketones->HPPD Inhibition

Caption: HPPD inhibitors disrupt a pathway leading to bleaching symptoms.

Comparative Analysis of Herbicidal Activity

The structural modifications around the cyclohexane-1,3-dione core dictate not only the target enzyme but also the potency of the herbicidal effect.

ACCase Inhibitors ("Dims")

The herbicidal activity of "dims" is highly dependent on the structure of the oxime ether side chain. Subtle changes can significantly impact their ability to bind to the ACCase active site. The table below presents a comparison of the inhibitory activity of several key ACCase inhibitors against the enzyme from a susceptible ryegrass (Lolium sp.) population.

CompoundTarget EnzymeI₅₀ (μM) vs Susceptible Lolium ACCase[4]Kᵢ (μM)[5]
Clethodim ACCase~0.60.48
Sethoxydim ACCaseNot specified1.95
Tralkoxydim ACCase~1.3Not specified
Alloxydim ACCaseNot specified0.02
Haloxyfop ACCase~0.05Not specified
Diclofop ACCase~0.07Not specified
Note: Haloxyfop and Diclofop are aryloxyphenoxypropionate ("fop") herbicides, another class of ACCase inhibitors, included for comparison. Data for the susceptible (S) genotype is used.

From the data, it's evident that even within the same chemical family, inhibitory potencies can vary. Alloxydim shows particularly potent inhibition at the enzyme level.[5] Clethodim is generally considered more effective than sethoxydim for the control of a broader range of grasses in the field.[6] Structure-activity relationship (SAR) studies indicate that the steric and electrostatic properties of the side chain are critical for binding to both ACCase and surrogate antibodies, highlighting the importance of the oxime functional group's environment.[7]

HPPD Inhibitors (Triketones)

A comprehensive study on 2-acyl-cyclohexane-1,3-dione analogs has provided a clear picture of the SAR for HPPD inhibition.[2] The data reveals several key structural features that govern activity:

  • The 1,3-dione moiety is essential for interacting with the Fe²⁺ ion in the HPPD active site.[2]

  • Alkyl side-chain length is critical. An undecyl (11-carbon) side chain was found to be optimal for fitting into the hydrophobic binding pocket of the enzyme.[2]

  • Substitutions on the cyclohexane ring often decrease activity. The addition of methyl or hydroxyl groups generally leads to a reduction in inhibitory potency, likely due to steric hindrance.[2]

  • Aromatic side chains can be effective, with phenyl groups generally conferring higher activity than phenylene rings.[2]

The following table summarizes the inhibitory activity (I₅₀app) of a selection of 2-acyl-cyclohexane-1,3-dione analogs against Arabidopsis thaliana HPPD.[2]

Compound IDR₁ Side ChainR₂/R₃ on RingI₅₀app (μM)[2]
Sulcotrione (Commercial Standard)-0.25 ± 0.02
1b MethylH23.09 ± 4.34
3b PentylH2.93 ± 0.47
4b NonylH0.46 ± 0.06
5b UndecylH0.30 ± 0.03
5d UndecylH, OH0.18 ± 0.02
6a HexadecylH1.58 ± 0.20
1f MethylMethyl53.12 ± 17.09
5f UndecylMethyl0.77 ± 0.11

This extensive dataset clearly demonstrates the principle of causality in herbicide design: specific, well-defined structural changes lead to predictable changes in biological activity. The most potent analog identified, 5d , with an 11-carbon side chain, was even more active than the commercial herbicide sulcotrione.[2]

Experimental Validation: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the protocols for evaluating these compounds must be robust and self-validating. This involves using appropriate controls, standardized reagents, and clear, quantifiable endpoints.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Enzyme_Source Enzyme Extraction (e.g., from maize shoots or recombinant expression) Enzyme_Assay Enzyme Inhibition Assay (ACCase or HPPD) Enzyme_Source->Enzyme_Assay IC50 Determine IC₅₀ Values Enzyme_Assay->IC50 GR50 Determine GR₅₀ Values IC50->GR50 Correlate Plant_Growth Grow Target Weeds (e.g., Lolium sp., Amaranthus sp.) to 2-4 leaf stage Herbicide_App Post-emergence Spray Application (Dose-Response) Plant_Growth->Herbicide_App Evaluation Evaluate Symptoms & Biomass (21 days after treatment) Herbicide_App->Evaluation Evaluation->GR50 Synthesis Analog Synthesis & Purification Synthesis->Enzyme_Assay Synthesis->Herbicide_App

Caption: A validated workflow for herbicide candidate evaluation.

Protocol 1: In Vitro ACCase Inhibition Assay (Colorimetric)

This protocol is adapted from a malachite green-based assay, which offers a non-radioactive method to measure ACCase activity by quantifying the ADP produced.[2]

1. Enzyme Extraction: a. Homogenize 5g of young, fresh leaf tissue (e.g., maize or susceptible grass weed) in 15 mL of cold extraction buffer (0.1 M Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT). b. Filter the homogenate through four layers of cheesecloth and centrifuge at 27,000 x g for 20 min at 4°C. c. Collect the supernatant and precipitate the enzyme by adding ammonium sulfate to 45% saturation. Stir for 30 min at 4°C. d. Centrifuge at 27,000 x g for 20 min. Resuspend the pellet in a minimal volume of desalting buffer (0.1 M Tricine-KOH pH 8.0, 0.5 M glycerol, 1 mM DTT) and desalt using a Sephadex G-25 column. The resulting eluate is the partially purified enzyme extract.

2. Assay Procedure: a. Prepare a reaction mixture in a 96-well plate. Each well (total volume 250 µL) should contain:

  • 150 µL Enzyme Assay Buffer (0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP).[2]
  • 25 µL of enzyme extract.
  • 25 µL of the test herbicide (cyclohexanedione analog) at various concentrations (e.g., 0 to 40 µM), dissolved in a suitable solvent (e.g., DMSO) and diluted in assay buffer.[2] Include a solvent-only control. b. Pre-incubate the plate at 30°C for 10 minutes. c. Initiate the reaction by adding 25 µL of Acetyl-CoA (final concentration 4.5 mM).[2] d. Incubate at 30°C for 20 minutes. e. Terminate the reaction by adding 25 µL of malachite green termination solution.[2] f. After color development (approx. 15-20 min), measure the absorbance at ~620-650 nm.

3. Data Analysis: a. Convert absorbance values to the amount of ADP produced using a standard curve. b. Express enzyme activity as a percentage of the no-herbicide control. c. Plot the percentage inhibition against the logarithm of the herbicide concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: In Vitro HPPD Inhibition Assay

This protocol is based on the methodology used in the comprehensive study of 2-acyl-cyclohexane-1,3-dione analogs.[2]

1. Recombinant Enzyme Expression: a. Overexpress HPPD from Arabidopsis thaliana in E. coli. This provides a consistent and high-quality source of the enzyme, a critical factor for assay reliability. b. Prepare total soluble protein (TSP) extracts from the E. coli culture for use in the assay.

2. Assay Procedure: a. The activity of HPPD is measured by monitoring oxygen consumption during the reaction using an oxygen electrode (e.g., Oxygraph). b. The reaction mixture (3 mL total volume) contains: 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbic acid, the test compound at various concentrations, and the enzyme extract.[2] c. Equilibrate the mixture at 37°C. d. Initiate the reaction by adding the substrate, p-hydroxyphenylpyruvate (HPP), to a final concentration of 250 µM.[2] e. Continuously monitor the level of dissolved oxygen for a set period (e.g., 1.5 minutes).

3. Data Analysis: a. Calculate the rate of oxygen consumption from the slope of the linear portion of the graph. b. Express the inhibited rates as a percentage of the control (no herbicide) rate. c. Determine the I₅₀app value by plotting the percentage inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Whole-Plant Post-Emergence Bioassay

This generalized protocol is essential for bridging the gap between in vitro activity and real-world herbicidal efficacy. It assesses the compound's absorption, translocation, and metabolic stability within the plant.

1. Plant Preparation: a. Grow susceptible grass weeds (e.g., Lolium rigidum, Avena fatua) and broadleaf weeds (Amaranthus retroflexus) in pots containing a standard potting mix in a greenhouse or growth chamber with controlled temperature (e.g., 25°C/18°C day/night) and light conditions.[8] b. Thin seedlings to a uniform number per pot (e.g., 3-5 plants). c. Allow plants to grow to the 2-4 true leaf stage, as this is typically when they are most susceptible to post-emergence herbicides.[8]

2. Herbicide Application: a. Prepare stock solutions of the cyclohexane-1,3-dione analogs. For application, dilute the stocks to create a dose-response range (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x of a predicted field rate). b. Formulate the spray solutions with appropriate adjuvants (e.g., crop oil concentrate or non-ionic surfactant) as recommended for the herbicide class to ensure proper leaf wetting and uptake. c. Apply the herbicides using a calibrated track sprayer to ensure uniform coverage. A typical application volume is 200 L/ha.[8] d. Include an untreated control and a commercial standard (e.g., clethodim for grasses, sulcotrione for broadleaf weeds) in each experiment.

3. Evaluation and Data Analysis: a. Return plants to the greenhouse and observe them over a 21-day period. b. At 7, 14, and 21 days after treatment, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Note specific symptoms (e.g., chlorosis, necrosis, bleaching, growth cessation). c. At 21 days, harvest the above-ground biomass for each pot, dry it in an oven (e.g., at 70°C for 72 hours), and weigh it. d. Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control. e. Calculate the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) by fitting the biomass data to a log-logistic dose-response model.

Conclusion

The cyclohexane-1,3-dione core is a privileged scaffold in herbicide discovery, giving rise to two mechanistically distinct classes of highly effective weed control agents. The ACCase-inhibiting "dims" provide crucial selective control of grasses, while the HPPD-inhibiting triketones offer a powerful tool for broad-spectrum weed management characterized by a distinct bleaching action. The comparative analysis reveals that herbicidal activity is exquisitely controlled by the nature of the substitutions on the core ring. For HPPD inhibitors, lipophilicity and side-chain length are dominant factors, whereas for ACCase inhibitors, the electronic and steric properties of the oxime ether moiety are paramount. The rigorous, multi-level testing strategy outlined—from in vitro enzymatic assays to whole-plant bioassays—provides a reliable framework for the discovery and characterization of novel, more effective analogs for future agricultural applications.

References

  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. Available at: [Link]

  • Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science. Available at: [Link]

  • Corbett, C., & Tardif, F. J. (2006). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]

  • UC IPM. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. University of California Agriculture and Natural Resources. Available at: [Link]

  • Rendina, A. R., & Felts, J. M. (1988). Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. Plant Physiology. Available at: [Link]

  • Jordan, D. L., et al. (2013). Interactions of Clethodim and Sethoxydim with Other Pesticides. Peanut Science. Available at: [Link]

  • Li, J., et al. (2003). Interaction of cyclohexanediones with acetyl coenzyme-A carboxylase and an artificial target-site antibody mimic: a comparative molecular field analysis. Pest Management Science. Available at: [Link]

  • Yu, Q., et al. (2011). Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim. Plant Physiology. Available at: [Link]

  • Gressel, J., et al. (2023). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Agronomy. Available at: [Link]

  • Dalazen, G., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Sciencia Agricola. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating In Silico Docking with In Vitro Bioactivity for Cyclohexane-1,3-dione Derivatives

Introduction: From Bytes to Biology In the landscape of modern drug discovery, computational chemistry has become an indispensable compass, guiding our quest for novel therapeutics. In silico molecular docking, a powerfu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Bytes to Biology

In the landscape of modern drug discovery, computational chemistry has become an indispensable compass, guiding our quest for novel therapeutics. In silico molecular docking, a powerful predictive tool, allows us to rapidly screen vast virtual libraries of compounds against a biological target, identifying promising candidates based on their predicted binding affinity.[1][2] This approach saves invaluable time and resources. However, a compelling computer model is merely a hypothesis. The critical transition from theoretical prediction to tangible biological effect must be rigorously validated through experimental testing.

This guide provides a comprehensive framework for bridging this computational-experimental gap, focusing on the versatile class of molecules known as cyclohexane-1,3-diones. These scaffolds are foundational in numerous natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, and herbicidal properties.[3][4][5] We will delve into the causality behind the experimental choices, presenting a self-validating system that ensures the scientific integrity of your findings, from initial docking simulations to definitive in vitro bioactivity assays.

Part 1: The In Silico Blueprint: Molecular Docking of Cyclohexane-1,3-diones

Molecular docking predicts the preferred orientation and binding energy of a ligand when it interacts with the active site of a target protein.[6] A lower, more negative binding energy score typically suggests a more stable and potent interaction.

Causality of Target Selection

The success of any docking study hinges on the selection of a biologically relevant target. For cyclohexane-1,3-dione derivatives, several well-validated targets have been identified:

  • Receptor Tyrosine Kinases (e.g., c-Met): The abnormal expression of kinases like c-Met is strongly linked to the proliferation of various cancer cells, including non-small-cell lung cancer (NSCLC).[7][8] Cyclohexane-1,3-diones have been investigated as inhibitors that can block the enzymatic activity of c-Met, thereby halting downstream signaling pathways that promote tumor growth.[9]

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme is a critical component in the biosynthesis of plastoquinone in plants.[10] Its inhibition disrupts carotenoid biosynthesis, leading to a bleaching effect, which makes it a prime target for herbicides. Many commercial herbicides are based on the triketone pharmacophore, which shares structural similarities with cyclohexane-1,3-diones.[4]

Workflow: A Step-by-Step Computational Protocol

The following workflow outlines the essential steps for a rigorous molecular docking simulation. The causality is clear: each step is designed to prepare the molecules for a physically realistic simulation to generate a meaningful predictive score.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase A 1. Ligand Preparation (Draw & Optimize 3D Structure of Cyclohexane-1,3-dione Derivatives) C 3. Define Binding Site (Grid Box Generation around Active Site) A->C B 2. Target Preparation (Download PDB File, Remove Water, Add Polar Hydrogens) B->C D 4. Run Docking Algorithm (e.g., AutoDock Vina, Glide) Calculate Binding Affinity C->D E 5. Analyze Docking Poses (Lowest Energy Conformation) D->E F 6. Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) E->F G A In Silico Screening (Molecular Docking) B Identify Top Candidates (Rank by Docking Score) A->B C In Vitro Bioassay (e.g., Enzyme Inhibition) B->C D Determine IC50 Values C->D E Correlation Analysis (Docking Score vs. IC50) D->E F Validated Hit/Lead (Good Correlation) E->F Strong G Model Refinement (Poor Correlation) E->G Weak

Caption: Logical workflow from prediction to validation.

Data Comparison and Interpretation

The data from both approaches should be systematically compiled for direct comparison.

Table 1: Comparison of In Silico Docking Scores and In Vitro IC₅₀ Values for a Hypothetical Series of Cyclohexane-1,3-dione Derivatives against c-Met Kinase.

Compound IDIn Silico Docking Score (kcal/mol)In Vitro c-Met Inhibition IC₅₀ (µM)
CHD-01-9.80.52
CHD-02-9.50.89
CHD-03-8.72.15
CHD-04-7.215.7
CHD-05-6.5> 50
Foretinib-10.50.01

Analysis of Causality:

In this example, a clear trend is observed: as the docking score becomes less negative (weaker predicted binding), the IC₅₀ value increases (lower potency). This positive correlation (R² values often range from 0.5 to 0.7) validates the computational model's ability to distinguish between potent and weak inhibitors. [11][12] It is crucial to understand that a perfect correlation is unlikely. Discrepancies can arise from:

  • Scoring Function Limitations: Scoring functions are approximations of the complex biophysical interactions governing binding affinity. [13]* Cellular Complexity: In vitro cell-based assays introduce additional variables not present in a simple enzyme assay, such as cell membrane permeability, off-target effects, and compound metabolism. [7]* Experimental Conditions: Variations in assay conditions (pH, temperature) can influence results.

Conclusion and Future Directions

The integration of in silico docking and in vitro bioactivity testing creates a powerful, synergistic workflow for modern drug discovery. The computational model serves as a rapid and cost-effective screening tool to identify high-potential candidates, while the experimental validation provides the definitive, quantitative data required to confirm their biological activity. A strong correlation between the docking scores and IC₅₀ values not only validates the specific compounds but also reinforces the predictive power of the computational model for future screening efforts.

Successfully validated cyclohexane-1,3-dione derivatives can then proceed to the next stages of the drug development pipeline, including lead optimization, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and ultimately, in vivo studies to assess their efficacy and safety in a living organism. [8][14]This rigorous, multi-faceted approach ensures that only the most promising candidates advance, maximizing the potential for therapeutic success.

References

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2021). ResearchGate. [Link]

  • In silico molecular investigations of derived cyclohexane-1,3-dione compounds as potential inhibitors of protein tyrosine kinase C-met: 2D QSAR, molecular docking and ADMET. (2022). ResearchGate. [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2022). ACS Omega. [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (2021). ResearchGate. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). MDPI. [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (2014).
  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). PubMed. [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2022). PubMed Central. [Link]

  • Protocol for enzyme assays. (2014). The Royal Society of Chemistry. [Link]

  • A correlation graph for docking predicted activity and IC50 values. (2014). ResearchGate. [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2014). PubMed Central. [Link]

  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. (2022). MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AN. (n.d.). Karpagam Academy of Higher Education. [Link]

  • A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. (2023). ResearchGate. [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2018). PubMed Central. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]

  • Phytochemical Profile, In Vitro Bioactivity Evaluation, In Silico Molecular Docking and ADMET Study of Essential Oils of Three Vitex Species Grown in Tarai Region of Uttarakhand. (2022). PubMed Central. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2023). ResearchGate. [Link]

  • Bioactivity Analysis of Chalcone-Derived Compounds Based on In-Silico Molecular Docking Study. (2023). Jurnal FKIP Universitas Mataram. [Link]

  • Review on the Evolving Landscape of Molecular Docking in Drug Discovery. (2023). Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2022). National Institutes of Health. [Link]

  • Correlation between IC50 and docking score values of compounds. (2021). ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Enzyme Inhibitory Kinetics of Substituted Cyclohexane-1,3-diones

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount to designing effective therapeutic agents. The cyclohexane-1,3-dione scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount to designing effective therapeutic agents. The cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of critical enzyme targets. This guide provides an in-depth comparison of the enzyme inhibitory kinetics of substituted cyclohexane-1,3-diones, focusing on two key enzyme classes: receptor tyrosine kinases (specifically c-Met) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of inhibitory potency and mechanisms, supported by experimental data.

The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione core is a versatile pharmacophore found in both natural products and synthetic compounds.[1] Its ability to exist in keto-enol tautomeric forms is crucial to its biological activity, particularly its capacity to chelate metal ions within enzyme active sites.[1] This characteristic has been exploited in the development of inhibitors for metalloenzymes like HPPD.[1] Furthermore, the scaffold's amenability to synthetic modification allows for the fine-tuning of inhibitory activity and selectivity against various enzyme targets, including the c-Met receptor tyrosine kinase, which is implicated in cancer progression.[2]

Understanding Enzyme Inhibition Kinetics: A Practical Approach

To compare the inhibitory effects of different substituted cyclohexane-1,3-diones, a thorough understanding of enzyme kinetics is essential. The following section outlines the fundamental experimental workflow for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Experimental Workflow for Determining Enzyme Inhibition

The process of characterizing an enzyme inhibitor can be broken down into a series of logical steps, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Compound Library (Substituted Cyclohexane-1,3-diones) B Single-Concentration Enzyme Assay A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Dose-Response Assay (Multiple Inhibitor Concentrations) C->D E Calculate IC50 Value D->E F Kinetic Assays (Varying Substrate and Inhibitor Concentrations) E->F G Data Analysis (e.g., Lineweaver-Burk Plot) F->G I Time-Dependency Assays (Optional) F->I H Determine Inhibition Type (Competitive, Non-competitive, etc.) and Ki G->H J Determine kon, koff, Residence Time I->J

Caption: A generalized workflow for the characterization of enzyme inhibitors.

Comparative Analysis of Substituted Cyclohexane-1,3-diones as Enzyme Inhibitors

The inhibitory profile of a cyclohexane-1,3-dione derivative is highly dependent on the nature and position of its substituents. This section provides a comparative analysis of their activity against c-Met kinase and HPPD.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase is a well-established target in oncology. Dysregulation of its signaling pathway is associated with tumor growth, metastasis, and angiogenesis. Several studies have explored the potential of cyclohexane-1,3-dione derivatives as c-Met inhibitors.

Table 1: Inhibitory Activity of Selected Cyclohexane-1,3-dione Derivatives against c-Met Kinase

Compound IDR1 SubstituentR2 SubstituentIC50 (nM)[3]
1 H2,4-dichloro-phenyl5.2
2 H4-chloro-phenyl8.7
3 H4-fluoro-phenyl12.3
4 CH32,4-dichloro-phenyl3.1
5 CH34-chloro-phenyl6.5

Note: The specific structures and full synthetic details can be found in the cited literature.

The data in Table 1 suggests that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring is beneficial for inhibitory activity. Furthermore, the addition of a methyl group at the R1 position appears to enhance potency.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a key enzyme in the catabolism of tyrosine and is a validated target for herbicides.[4] The inhibitory properties of cyclohexane-1,3-diones against HPPD are attributed to their ability to chelate the ferrous ion in the enzyme's active site.[1]

Table 2: Apparent IC50 Values of 2-Acyl-cyclohexane-1,3-dione Congeners against Plant HPPD

Compound IDAcyl Side ChainModifications on Cyclohexane RingIC50app (µM)[5]
6 C11 alkylNone0.18 ± 0.02
7 C9 alkylNone0.35 ± 0.04
8 C11 alkyl with double bondNone0.85 ± 0.11
9 C11 alkylDimethyl groups1.2 ± 0.2
Sulcotrione Commercial Herbicide-0.25 ± 0.02

The structure-activity relationship (SAR) for HPPD inhibition reveals that a long alkyl side chain (around 11 carbons) is optimal for potency.[5] Modifications such as the introduction of a double bond in the side chain or the addition of dimethyl groups to the cyclohexane-1,3-dione ring generally lead to a decrease in inhibitory activity.[5]

Mechanism of Inhibition: A Deeper Dive

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a drug or herbicide. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E E Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI EI Enzyme-Inhibitor Complex E->EI + I S S Substrate I I Inhibitor ES->E P P Product ES->P EI->E E2 E Enzyme ES2 ES Enzyme-Substrate Complex E2->ES2 + S EI2 EI Enzyme-Inhibitor Complex E2->EI2 + I S2 S Substrate I2 I Inhibitor ES2->E2 ESI2 ESI Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I P2 P Product ES2->P2 EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2 E3 E Enzyme ES3 ES Enzyme-Substrate Complex E3->ES3 + S S3 S Substrate I3 I Inhibitor ES3->E3 ESI3 ESI Enzyme-Substrate-Inhibitor Complex ES3->ESI3 + I P3 P Product ES3->P3 ESI3->ES3

Caption: Schematic representation of the three basic modes of reversible enzyme inhibition.

Determining the Mode of Inhibition: The Lineweaver-Burk Plot

The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is a valuable graphical tool for determining the mode of enzyme inhibition.[6][7]

  • Competitive Inhibition: The lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax is unchanged, apparent Km increases).[8]

  • Non-competitive Inhibition: The lines intersect on the x-axis (Vmax decreases, Km is unchanged).[9]

  • Uncompetitive Inhibition: The lines are parallel (both Vmax and Km decrease).[9]

Time-Dependent Inhibition

Some cyclohexane-1,3-dione derivatives, particularly those targeting HPPD, exhibit time-dependent inhibition.[10] This is a more complex mechanism where the inhibitor binds to the enzyme in a multi-step process, often resulting in a slow onset of inhibition.[11] Characterizing time-dependent inhibition requires specific experimental setups, such as an IC50 shift assay, to determine the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).[12][13][14]

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of your findings, adhering to well-defined protocols is essential. The following are example protocols for c-Met kinase and HPPD inhibition assays.

Protocol 1: c-Met Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.[15][16]

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substituted cyclohexane-1,3-dione inhibitors dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the cyclohexane-1,3-dione inhibitors in kinase assay buffer. The final DMSO concentration should not exceed 1%.[15]

  • Add Reagents to Plate: To each well of a 96-well plate, add 5 µL of the inhibitor dilution and 20 µL of the master mix containing the c-Met kinase and substrate in kinase assay buffer.

  • Initiate Kinase Reaction: Add 25 µL of ATP solution to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detect Kinase Activity: Add 50 µL of Kinase-Glo® reagent to each well.

  • Measure Luminescence: Incubate the plate at room temperature for 10 minutes and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HPPD Inhibition Assay (Spectrophotometric)

This protocol is based on published methods for measuring HPPD activity.[17]

Materials:

  • Purified plant or mammalian HPPD

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Ferrous sulfate (FeSO4)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Substituted cyclohexane-1,3-dione inhibitors dissolved in DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 318 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of the inhibitors in DMSO. Prepare fresh solutions of HPP, ascorbate, catalase, and FeSO4 in the assay buffer.[17]

  • Prepare Assay Plate: In a 96-well plate, add the assay buffer, FeSO4, ascorbate, catalase, and the HPPD enzyme.

  • Add Inhibitor: Add the desired concentrations of the cyclohexane-1,3-dione inhibitors to the wells. Include a DMSO control.

  • Pre-incubate (for time-dependent inhibitors): If investigating time-dependent inhibition, pre-incubate the enzyme and inhibitor for various time points before adding the substrate.

  • Initiate Reaction: Start the reaction by adding the HPP substrate to all wells.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 318 nm over time. This corresponds to the formation of homogentisate.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Plot the velocities against the inhibitor concentrations to determine the IC50. For mechanism of action studies, vary the substrate concentration at fixed inhibitor concentrations and analyze the data using a Lineweaver-Burk plot.

Conclusion and Future Directions

Substituted cyclohexane-1,3-diones represent a promising class of enzyme inhibitors with demonstrated activity against clinically relevant targets such as c-Met kinase and agriculturally important enzymes like HPPD. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to optimize potency and selectivity. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies.

Future research in this area should focus on expanding the diversity of the cyclohexane-1,3-dione library to probe interactions with other enzyme targets. Furthermore, detailed kinetic studies, including the determination of association and dissociation rate constants, will provide a more complete picture of the inhibitory mechanism and can guide the design of next-generation inhibitors with improved therapeutic or herbicidal properties.

References

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). MDPI. Available from: [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). Frontiers in Chemistry. Available from: [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Excedrin. Available from: [Link]

  • Time Dependent CYP Inhibition (IC50 Shift). Cyprotex. Available from: [Link]

  • Met Kinase Inhibitor Screening Assay Kit (DEIABL535). Creative Diagnostics. Available from: [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link]

  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine. (2022). International Journal of Molecular Sciences. Available from: [Link]

  • Lineweaver–Burk plot. Wikipedia. Available from: [Link]

  • Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. (2012). Journal of Biological Chemistry. Available from: [Link]

  • The screening workflow that was applied to discern novel HPPD inhibitors. ResearchGate. Available from: [Link]

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). (1995). Toxicological and Applied Pharmacology. Available from: [Link]

  • Lineweaver-Burk Plot and Reversible Inhibition. (2015). YouTube. Available from: [Link]

  • Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. (2013). Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). Bioorganic Chemistry. Available from: [Link]

  • MET Kinase Assay. ResearchGate. Available from: [Link]

  • A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. (2011). Clinical Cancer Research. Available from: [Link]

  • Inhibition - Enzymes - MCAT Content. Jack Westin. Available from: [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2016). Molecules. Available from: [Link]

  • Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. ResearchGate. Available from: [Link]

  • Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. (2020). PubMed. Available from: [Link]

  • Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. (2023). Pest Management Science. Available from: [Link]

  • Species differences and human relevance of the toxicity of 4‑hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a novel read‑across approach. (2023). Archives of Toxicology. Available from: [Link]

  • CYP450 Time-Dependent Inhibition (TDI) Assay. Creative Bioarray. Available from: [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase. Wikipedia. Available from: [Link]

  • Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. (2015). ACS Chemical Neuroscience. Available from: [Link]

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Comparative

LC-MS/MS analysis for metabolite identification of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

An In-Depth Guide to the LC-MS/MS Analysis for Metabolite Identification of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione: A Comparative Approach Introduction In the realm of drug discovery and development, understanding...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS/MS Analysis for Metabolite Identification of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione: A Comparative Approach

Introduction

In the realm of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount for assessing its efficacy and safety. The compound 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, a molecule with potential pharmacological activity, serves as a prime example for illustrating the analytical challenges and strategies involved in metabolite identification. The transformation of a parent drug into its metabolites can significantly alter its therapeutic effect, duration of action, and potential for toxicity. Therefore, the early and accurate identification of these metabolites is a critical step in the preclinical and clinical phases of drug development.

This guide provides a comprehensive overview of the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification of the metabolites of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will delve into a detailed experimental protocol, compare the performance of LC-MS/MS with alternative analytical techniques, and present a hypothetical case study to illustrate the data analysis workflow.

The Power of LC-MS/MS in Metabolite Identification

LC-MS/MS has emerged as the gold standard for metabolite identification due to its exceptional sensitivity, selectivity, and speed. The technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

  • Liquid Chromatography (LC): The LC component separates the parent drug from its metabolites in a complex biological matrix, such as plasma, urine, or tissue homogenates. This separation is crucial because metabolites are often present at much lower concentrations than the parent drug and can have very similar chemical structures.

  • Tandem Mass Spectrometry (MS/MS): The MS/MS component provides two layers of mass analysis. The first mass spectrometer (MS1) selects the ions of the parent drug and its potential metabolites based on their mass-to-charge ratio (m/z). These selected ions are then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This fragmentation pattern provides a structural fingerprint that is highly specific to each molecule, enabling confident identification.

The combination of retention time from the LC and the specific fragmentation pattern from the MS/MS provides a high degree of confidence in the identification of metabolites, even at very low concentrations.

A Step-by-Step Experimental Protocol for LC-MS/MS Analysis

The following protocol outlines a robust method for the identification of the metabolites of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

Sample Preparation: The Foundation of Reliable Results

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances that could suppress the MS signal or damage the LC column.

  • Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step. A simple and effective method is to add three volumes of ice-cold acetonitrile to one volume of the sample. After vortexing and centrifugation, the supernatant containing the analytes is collected.

  • Solid-Phase Extraction (SPE): For more complex matrices or when higher sensitivity is required, SPE can be employed. A mixed-mode SPE cartridge can be particularly effective for capturing the parent drug and a range of its more polar metabolites.

  • Urine Sample Preparation: Urine samples can often be analyzed with a simple "dilute-and-shoot" approach, where the sample is diluted with the initial mobile phase and then injected directly into the LC-MS/MS system.

Liquid Chromatography: Separating the Analytes

The choice of LC conditions is critical for achieving good separation of the parent drug and its metabolites.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 column provides good retention for the relatively nonpolar parent drug, while the smaller particle size enhances resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the ionization of the analytes in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent that provides good elution strength for a wide range of compounds.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate the nonpolar parent drug from its more polar metabolites.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Tandem Mass Spectrometry: Detecting and Identifying the Analytes

The MS/MS method is developed by first optimizing the parameters for the parent drug and then using this information to screen for potential metabolites.

Parameter Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of basic nitrogen and oxygen atoms in the molecule makes it amenable to positive ionization.
Precursor Ion (MS1) m/z of the protonated parent drugThis is the ion that is selected for fragmentation.
Product Ions (MS2) Optimized for the parent drugThe most abundant and specific fragment ions are chosen for Selected Reaction Monitoring (SRM) or for comparison with the fragmentation patterns of potential metabolites.
Collision Energy Optimized for each transitionThe energy required to induce fragmentation is optimized to maximize the signal of the product ions.

Workflow for Data Analysis and Metabolite Identification

Caption: A typical workflow for metabolite identification using LC-MS/MS data.

A Comparative Analysis of Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques can also be used for metabolite identification, each with its own set of advantages and disadvantages.

Technique Strengths Weaknesses Best Suited For
LC-MS/MS High sensitivity and selectivity, good for complex matrices.Requires authentic standards for absolute quantification.Targeted analysis and quantification of known metabolites.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, enabling elemental composition determination.Can be less sensitive than triple quadrupole MS/MS for targeted analysis.Untargeted analysis and identification of unknown metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, enabling unambiguous structure elucidation.Low sensitivity, requires relatively large amounts of pure sample.Definitive structure elucidation of isolated metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds.Analysis of volatile metabolites or those that can be easily derivatized.

Hypothetical Case Study: Metabolite Identification of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

Let's consider a hypothetical scenario where we have incubated 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione with liver microsomes and analyzed the resulting sample by LC-MS/MS.

Predicted Metabolic Transformations:

Based on the structure of the parent drug, we can predict several common metabolic transformations:

  • O-demethylation: Loss of a methyl group from one of the methoxy groups.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the cyclohexane ring.

  • Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction.

Hypothetical LC-MS/MS Data:

Analyte Retention Time (min) Precursor Ion (m/z) Product Ions (m/z) Proposed Identity
Parent Drug8.5277.1151.1, 121.15-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
Metabolite 17.2263.1137.1, 107.1O-demethylated metabolite
Metabolite 26.8293.1167.1, 137.1Hydroxylated metabolite
Metabolite 35.1453.1277.1Glucuronide conjugate of the parent drug

Proposed Metabolic Pathway:

Caption: A simplified metabolic pathway for the hypothetical metabolism of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

Conclusion

The identification of metabolites is a complex but essential part of the drug development process. LC-MS/MS offers a powerful combination of sensitivity, selectivity, and speed that makes it the technique of choice for this application. By following a systematic approach that includes robust sample preparation, optimized LC and MS/MS methods, and careful data analysis, researchers can confidently identify and characterize the metabolites of novel compounds like 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione. While other techniques such as HRMS and NMR can provide complementary information, LC-MS/MS remains the workhorse for metabolite identification in the modern pharmaceutical industry.

References

  • Title: The role of liquid chromatography−mass spectrometry in the study of drug metabolism Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Metabolite identification and profiling Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: High-Resolution Mass Spectrometry for Drug Metabolite Identification Source: American Pharmaceutical Review URL: [Link]

  • Title: A practical guide to drug metabolite identification using LC-MS/MS Source: Bioanalysis URL: [Link]

Validation

A Senior Application Scientist's Guide to Advanced NMR Techniques for Conformational Analysis of 5-Aryl-Cyclohexane-1,3-Diones

Introduction: The Conformational Key to Bioactivity 5-Aryl-cyclohexane-1,3-diones represent a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The three-dimen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conformational Key to Bioactivity

5-Aryl-cyclohexane-1,3-diones represent a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The three-dimensional structure, or conformation, of these molecules is intrinsically linked to their interaction with biological targets. The flexible cyclohexane ring can adopt various shapes, and the orientation of the aryl substituent can dramatically influence binding affinity and efficacy. Understanding the conformational preferences of these molecules in solution is therefore paramount for rational drug design and development.

This guide provides a comparative overview of advanced Nuclear Magnetic Resonance (NMR) techniques for the detailed conformational analysis of 5-aryl-cyclohexane-1,3-diones. We will delve into the theoretical underpinnings and practical applications of Nuclear Overhauser Effect (NOE) spectroscopy, scalar coupling analysis, Residual Dipolar Couplings (RDCs), and Paramagnetic Relaxation Enhancement (PRE), offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

The Conformational Landscape of 5-Aryl-Cyclohexane-1,3-Diones

The cyclohexane ring predominantly exists in a low-energy chair conformation to minimize angle and torsional strain.[2] For a 5-substituted cyclohexane-1,3-dione, the aryl group can occupy either an axial or an equatorial position, leading to a dynamic equilibrium between two chair conformers. The relative populations of these conformers are dictated by steric and electronic factors.

cluster_0 Conformational Equilibrium of 5-Aryl-Cyclohexane-1,3-Dione Axial Conformer Aryl group in Axial Position Equatorial Conformer Aryl group in Equatorial Position (Generally More Stable) Axial Conformer->Equatorial Conformer Ring Flip Equatorial Conformer->Axial Conformer Ring Flip

Caption: Conformational equilibrium of a 5-aryl-cyclohexane-1,3-dione.

A Comparative Guide to Advanced NMR Techniques

While basic 1D ¹H NMR can provide initial clues, a definitive conformational assignment requires more sophisticated methods. Here, we compare four powerful techniques.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY)

Principle: The NOE is a through-space phenomenon that arises from dipole-dipole interactions between protons that are close in space (< 5 Å), irrespective of the number of bonds separating them.[3] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, making it an extremely sensitive probe of internuclear distances. For small to medium-sized molecules, both NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are employed.[4]

Application to 5-Aryl-Cyclohexane-1,3-Diones: NOESY/ROESY experiments are invaluable for determining the relative orientation of the aryl group and the protons on the cyclohexane ring. For instance, an NOE between the aryl protons and the axial protons on the cyclohexane ring would strongly suggest an equatorial preference for the aryl substituent.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE. This is best achieved by the freeze-pump-thaw method.[3]

  • Instrument Setup:

    • Tune and shim the spectrometer for optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • NOESY Experiment Parameters:

    • Use a standard noesygpph pulse sequence.

    • Mixing Time (d8): This is a critical parameter. For small molecules, typical mixing times range from 0.5 to 1 second.[3] It is often beneficial to run a series of NOESY experiments with varying mixing times to monitor the build-up of NOE cross-peaks.

    • Number of Scans (ns): Set to a multiple of 8 (e.g., 8, 16, 32) to ensure sufficient signal-to-noise.

    • Number of Increments (ni): A value of 256 or 512 in the indirect dimension provides adequate resolution.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully. NOESY cross-peaks for small molecules will have the opposite phase to the diagonal peaks.[5]

    • Integrate the cross-peaks to qualitatively or semi-quantitatively estimate internuclear distances.

Data Presentation

Observed NOE Correlation Interpretation Conformational Implication
Aryl-H ↔ Axial-H on CyclohexaneProximity between the aryl ring and axial protons.Favors equatorial orientation of the aryl group.
Aryl-H ↔ Equatorial-H on CyclohexaneProximity between the aryl ring and equatorial protons.Favors axial orientation of the aryl group.
Axial-H ↔ Axial-H (1,3-diaxial)Close spatial relationship between axial protons.Confirms chair conformation.

Strengths and Limitations

  • Strengths: Directly probes through-space interactions, providing unambiguous distance constraints. It is highly sensitive to the orientation of substituents.

  • Limitations: The r⁻⁶ dependence means that the absence of an NOE does not definitively mean two protons are far apart. For molecules in the intermediate molecular weight range, NOEs can be close to zero, necessitating the use of ROESY.[3]

cluster_1 NOESY/ROESY Experimental Workflow Sample Prep Sample Preparation (Degassing) 1D_Proton 1D ¹H NMR (Setup) Sample Prep->1D_Proton 2D_NOESY 2D NOESY/ROESY (Data Acquisition) 1D_Proton->2D_NOESY Processing Data Processing (FT, Phasing) 2D_NOESY->Processing Analysis Cross-peak Analysis (Distance Constraints) Processing->Analysis

Caption: A streamlined workflow for NOESY/ROESY experiments.

Scalar (J) Coupling Constant Analysis

Principle: Three-bond proton-proton (³JHH) scalar couplings are mediated through the bonding framework and their magnitude is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the torsional angles within the cyclohexane ring.

Application to 5-Aryl-Cyclohexane-1,3-Diones: In a chair conformation, the dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic ranges for the corresponding ³JHH values. A large coupling constant (typically 8-13 Hz) between two vicinal protons is indicative of a diaxial relationship.

Experimental Protocol

  • Sample Preparation: Prepare a sample as for a standard 1D ¹H NMR experiment (5-10 mg in 0.5-0.7 mL of deuterated solvent).

  • Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure the coupling constants.

  • Data Analysis:

    • Process the spectrum with minimal line broadening.

    • Carefully measure the J-couplings from the multiplet patterns. For complex, overlapping multiplets, 2D experiments like COSY or advanced 1D techniques may be necessary to extract the coupling constants.

    • Compare the measured values to those expected for different chair conformations.

Data Presentation

Proton Relationship Approximate Dihedral Angle Expected ³JHH (Hz) Conformational Implication
Axial-Axial~180°8 - 13Confirms chair conformation and diaxial relationship.
Axial-Equatorial~60°2 - 5Consistent with a chair conformation.
Equatorial-Equatorial~60°2 - 5Consistent with a chair conformation.

Strengths and Limitations

  • Strengths: Provides precise information about dihedral angles. It is a relatively straightforward experiment to perform.

  • Limitations: The Karplus relationship can be influenced by factors such as electronegativity of substituents, potentially leading to ambiguity. In cases of rapid conformational averaging, the observed J-coupling is a population-weighted average, which can complicate interpretation.

Residual Dipolar Couplings (RDCs)

Principle: In an isotropic solution, the direct dipole-dipole couplings between nuclei average to zero due to random molecular tumbling. However, by introducing a weak alignment medium (e.g., a liquid crystal or a stretched gel), the molecules adopt a slight net orientation, and the dipolar couplings no longer average to zero. These residual dipolar couplings (RDCs) are highly sensitive to the orientation of internuclear vectors relative to the molecular alignment frame.[6]

Application to 5-Aryl-Cyclohexane-1,3-Diones: RDCs provide long-range structural information that is complementary to NOEs and J-couplings.[1] By measuring RDCs for various C-H or H-H vectors within the molecule, one can determine the relative orientation of different parts of the molecule, such as the aryl ring with respect to the cyclohexane ring, with high precision. This is particularly powerful for defining the global shape of the molecule.

Experimental Protocol

  • Sample Preparation:

    • Dissolve the compound in a suitable deuterated solvent.

    • Prepare an alignment medium. Common choices for small organic molecules include stretched poly(methyl methacrylate) (PMMA) or poly(dimethylsiloxane) (PDMS) gels.[6][7]

    • Introduce the sample into the alignment medium.

  • Data Acquisition:

    • Acquire two sets of spectra: one in the isotropic phase (without alignment) and one in the anisotropic phase (with alignment).

    • Measure one-bond ¹JCH couplings using a J-resolved HSQC experiment or similar techniques.[7]

    • The RDC is the difference between the coupling constant measured in the aligned and isotropic states (RDC = T - J).[6]

  • Data Analysis:

    • The set of measured RDCs is fitted to a structural model of the molecule.

    • By comparing the experimental RDCs with those calculated for different possible conformations (e.g., axial vs. equatorial aryl group), the best-fitting conformation can be determined. This is often done using singular value decomposition to find the best-fit alignment tensor for each candidate structure.[8]

Data Presentation

Candidate Conformer Quality of Fit (Q-factor) Conclusion
Equatorial ArylLow Q-factor (good fit)This conformer is consistent with the RDC data.
Axial ArylHigh Q-factor (poor fit)This conformer is inconsistent with the RDC data.

Strengths and Limitations

  • Strengths: Provides global orientational information, which is crucial for defining the overall molecular shape. RDCs are effective over long distances.[1]

  • Limitations: The experimental setup is more complex than for standard NMR experiments. Data analysis requires specialized software and a good understanding of the underlying theory. Molecular flexibility can complicate the interpretation as the RDCs represent an average over all populated conformations.

cluster_2 RDC Measurement Workflow Isotropic Acquire Spectrum (Isotropic Sample) Measure_J Measure ¹JCH Isotropic->Measure_J Anisotropic Acquire Spectrum (Aligned Sample) Measure_T Measure ¹TCH Anisotropic->Measure_T Calculate_RDC Calculate RDC (T - J) Measure_J->Calculate_RDC Measure_T->Calculate_RDC Fit_Data Fit RDCs to Structural Models Calculate_RDC->Fit_Data

Caption: Workflow for the determination of RDCs.

Paramagnetic Relaxation Enhancement (PRE)

Principle: The PRE effect is an increase in the nuclear relaxation rates of protons due to their dipolar interaction with an unpaired electron from a paramagnetic center.[5] This effect is detectable over much longer distances (up to ~35 Å) than the NOE due to the large magnetic moment of the electron.[9]

Application to 5-Aryl-Cyclohexane-1,3-Diones: To apply this technique, a paramagnetic tag (e.g., a nitroxide spin label or a metal-chelating group) needs to be covalently attached to the molecule at a specific site. By measuring the PRE on various protons throughout the molecule, one can obtain distance restraints to the paramagnetic center. This can provide valuable information about the global fold and conformational dynamics, especially for larger and more flexible systems.

Experimental Protocol

  • Synthesis: Synthesize a derivative of the 5-aryl-cyclohexane-1,3-dione with a suitable functional group for attaching a paramagnetic tag.

  • Labeling: Covalently attach the paramagnetic tag.

  • Sample Preparation: Prepare two samples: one with the paramagnetic tag in its active (paramagnetic) state and a second, identical sample where the tag has been reduced to its diamagnetic form (e.g., by adding a mild reducing agent like ascorbic acid).

  • Data Acquisition:

    • Acquire ¹H NMR or 2D ¹H-¹³C HSQC spectra for both the paramagnetic and diamagnetic samples.

    • The PRE effect manifests as a broadening (an increase in the transverse relaxation rate, R₂) or a decrease in the intensity of the signals in the paramagnetic sample compared to the diamagnetic one.

  • Data Analysis:

    • Calculate the PRE-induced relaxation rate enhancement (Γ₂) from the difference in the relaxation rates or signal intensities between the two samples.

    • The Γ₂ values are then used to calculate distance restraints from the paramagnetic center to the observed protons.

Strengths and Limitations

  • Strengths: Provides long-range distance information, which is often difficult to obtain by other methods. It is very sensitive to the presence of lowly populated, transient conformations.[10]

  • Limitations: Requires chemical modification of the molecule, which may perturb its conformation. The paramagnetic tag itself is often flexible, which can complicate the interpretation of the distance restraints.

A Synergistic Approach: Integrating Multiple NMR Techniques

No single NMR technique provides a complete picture of molecular conformation. The most robust and self-validating approach involves the integration of data from multiple experiments. For example, NOEs can define local stereochemistry, J-couplings can restrain dihedral angles within the ring, and RDCs can provide the global orientation of the aryl substituent. This synergistic use of complementary data types allows for the construction of a highly resolved and accurate conformational model.

cluster_3 Integrated Conformational Analysis Workflow Start 5-Aryl-Cyclohexane- 1,3-Dione J_Coupling J-Coupling Analysis (Dihedral Angles) Start->J_Coupling NOESY NOESY/ROESY (Short-range Distances) Start->NOESY RDC RDC Analysis (Global Orientation) Start->RDC Integration Data Integration & Computational Modeling J_Coupling->Integration NOESY->Integration RDC->Integration Model Refined Conformational Model Integration->Model

Caption: An integrated workflow for robust conformational analysis.

Conclusion

The conformational analysis of 5-aryl-cyclohexane-1,3-diones is a critical step in understanding their structure-activity relationships. Advanced NMR techniques, including NOESY/ROESY, J-coupling analysis, RDCs, and PRE, provide a powerful toolkit for elucidating the three-dimensional structures of these flexible molecules in solution. By carefully selecting and combining these experiments, researchers can build detailed and reliable conformational models, thereby accelerating the discovery and optimization of new therapeutic agents. The continued development of NMR hardware, pulse sequences, and analytical methods promises to further enhance our ability to characterize the dynamic conformational landscapes of bioactive small molecules.

References

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to Handling 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione: PPE, Operations, and Disposal

As drug discovery and development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handli...

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery and development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handling of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, a compound whose full toxicological profile is not yet extensively documented. The procedures outlined here are built upon a foundational understanding of its constituent chemical moieties—a cyclohexane-1,3-dione core and a dimethoxyphenyl substituent—to establish a robust framework for operational safety and responsible disposal.

Hazard Assessment: A Proactive Stance on an Uncharacterized Compound

Given the absence of a specific Safety Data Sheet (SDS) for 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, our safety protocol is derived from an analysis of its structural components. This approach allows us to anticipate potential hazards and implement appropriate controls.

  • Cyclohexane-1,3-dione Moiety: The foundational ring system, cyclohexane-1,3-dione, is known to be harmful if swallowed and can cause serious eye damage.[1] It is also classified as a skin and respiratory irritant.[2] The compound is typically an off-white to yellowish powder, indicating that aerosolization during handling is a primary route of exposure to be controlled.[3]

  • Dimethoxyphenyl Moiety: The dimethoxyphenyl group, particularly when part of an aniline structure like 2,5-dimethoxyaniline, is classified as toxic if swallowed.[4][5] This suggests that the addition of this group to the cyclohexane-1,3-dione core may introduce or enhance systemic toxicity. Compounds with this feature should be handled with measures to prevent ingestion, inhalation, and skin contact.[6][7]

  • Overall Profile (Inferred): As a solid, powdered organic compound with irritant and potentially toxic properties, 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione must be treated as a potent compound.[8] All handling procedures should aim to minimize the generation of dust and prevent any direct contact.[3][9]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is mandatory to mitigate the identified risks. This is not merely a checklist, but a system designed to protect against the specific hazards of irritation, and unknown systemic toxicity. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to determine the necessary PPE for all work tasks.[10]

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact.[3] Proper removal technique is crucial to avoid contaminating hands.[4]
Eye & Face Protection Chemical splash goggles and a face shieldGoggles are required to protect against dust particles and potential splashes.[11] A face shield, worn over goggles, offers a secondary layer of protection for the entire face.[11]
Body Protection Fully-buttoned laboratory coat with elastic cuffsPrevents contamination of personal clothing.[12] Elastic cuffs create a seal with gloves, minimizing wrist exposure.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential for minimizing the inhalation of fine powders, especially when weighing or transferring the compound.[3][4]

Operational Plan: From Benchtop to Waste Stream

Adherence to a strict, step-by-step operational protocol is the cornerstone of safe handling. These procedures are designed to control the compound at its source and prevent unintended exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Designate Work Area (Fume Hood / Ventilated Enclosure) B 2. Don Full PPE (Gloves, Coat, Goggles, Respirator) A->B C 3. Prepare Spill Kit & Waste Containers B->C D 4. Weigh Compound in Ventilated Enclosure C->D E 5. Perform Experiment within Fume Hood D->E F 6. Decontaminate Surfaces (e.g., 70% Ethanol) E->F G 7. Segregate Waste (Solid vs. Liquid) F->G H 8. Doff PPE Correctly & Wash Hands G->H

Caption: Safe handling workflow for 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione.

Step-by-Step Protocol:
  • Preparation and Area Designation:

    • All work involving the solid compound must be performed within a certified chemical fume hood, a glove box, or a ventilated balance enclosure to contain any airborne particles.[8][13]

    • Before beginning, ensure an appropriate chemical spill kit is readily accessible.

    • Clearly label designated hazardous waste containers for solid and liquid waste.[14]

  • Handling the Compound:

    • Don all required PPE as specified in the table above.[12]

    • When weighing the powder, use gentle motions to minimize aerosolization. Using a dedicated, ventilated enclosure for weighing is a best practice.[8]

    • If creating solutions, add the solid to the solvent slowly. Avoid splashing.

    • Keep the container of the solid compound tightly closed when not in use.[3]

  • Post-Experiment Decontamination:

    • Carefully remove all PPE, avoiding contact with the exterior of contaminated items. Dispose of single-use items (gloves, respirator) in the solid hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper chemical waste management is a legal and ethical imperative. All waste generated from handling 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is considered hazardous.[3]

  • Solid Waste:

    • This includes unused or expired compound, contaminated gloves, weigh boats, paper towels, and any other disposable labware that has come into contact with the chemical.

    • Place all solid waste into a clearly labeled, sealed container designated for "Hazardous Solid Chemical Waste."[14] Do not dispose of this material in the regular trash.[15]

  • Liquid Waste:

    • This includes all solutions containing the compound and any solvents used for rinsing contaminated glassware.

    • Collect all liquid waste in a sealed, properly labeled "Hazardous Liquid Chemical Waste" container.[14]

    • Ensure waste streams are compatible. Do not mix oxidizing agents with organic compounds or acids with bases in the same waste container.[16]

  • Contaminated Glassware:

    • Rinse all non-disposable glassware three times with a suitable solvent. The first two rinses should be collected as hazardous liquid waste. The final rinse may be disposed of according to standard laboratory procedures, but check with your institution's environmental health and safety (EHS) office.

All waste must be disposed of through your institution's EHS program or a licensed hazardous waste contractor.[17] Never pour chemical waste down the drain.[15]

References

  • Atul Ltd. 1,3-Cyclohexanedione Technical Data Sheet. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]

  • University of Oslo (UiO). Chemical and Hazardous Waste Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. [Link]

  • Bioprocess Online. Handling Processing Of Potent Compounds A Holistic Approach. [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal. [Link]

  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • Oreate AI Blog. Navigating the Safe Disposal of Chemicals: A Guide for Everyone. [Link]

  • Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation?. [Link]

  • University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
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5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
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